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Core Science & Biosynthesis

Foundational

Structural Elucidation of Tert-butyl (2-carbamimidoylphenyl)carbamate: A Multi-Parametric Analytical Guide

Executive Summary Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9), commonly referred to as Boc-protected 2-aminobenzamidine, is a highly versatile building block in medicinal chemistry[1]. Featuring an el...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9), commonly referred to as Boc-protected 2-aminobenzamidine, is a highly versatile building block in medicinal chemistry[1]. Featuring an electron-rich aromatic core, a highly basic amidine moiety, and an orthogonal tert-butyl carbamate (Boc) protecting group, it is frequently utilized as a critical precursor in the synthesis of complex antiparasitic agents, antithrombotics, and serine protease inhibitors[2].

Determining the exact structural integrity of this molecule requires a robust, self-validating analytical framework. Tautomerism within the amidine group, restricted rotation of the Boc group, and potential intramolecular hydrogen bonding present unique analytical challenges. This whitepaper provides a comprehensive, step-by-step technical guide to the structural elucidation of tert-butyl (2-carbamimidoylphenyl)carbamate using orthogonal analytical techniques.

Theoretical Framework & Mechanistic Rationale

To achieve absolute structural certainty, an analytical workflow must be self-validating. Relying on a single technique introduces blind spots; therefore, we employ a triad of orthogonal methods:

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact molecular weight and elemental composition (C12H17N3O2).

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Differentiates the discrete vibrational modes of the carbamate carbonyl and the amidine imine.

  • Nuclear Magnetic Resonance (NMR): Maps the exact atomic connectivity and spatial arrangement.

Solvent Selection Causality: NMR acquisition must be performed in deuterated dimethyl sulfoxide (DMSO- d6​ ) rather than Chloroform- d (CDCl 3​ ). The amidine group is highly polar and often insoluble in non-polar solvents. Furthermore, DMSO- d6​ strongly solvates the molecule, slowing down the chemical exchange of the amidine (-C(=NH)NH 2​ ) and carbamate (-NH-) protons, allowing them to be observed as distinct signals rather than broadening into the baseline.

AnalyticalWorkflow cluster_methods Orthogonal Analytical Techniques Start Tert-butyl (2-carbamimidoylphenyl)carbamate Sample Preparation HRMS HRMS (ESI+) Exact Mass & Formula Start->HRMS FTIR FT-IR (ATR) Functional Group ID Start->FTIR NMR 1D & 2D NMR Atom Connectivity Start->NMR Consensus Self-Validating Consensus Structure Confirmed HRMS->Consensus FTIR->Consensus NMR->Consensus

Fig 1: Orthogonal analytical workflow for robust structure elucidation.

Experimental Workflows: Step-by-Step Methodologies

To ensure reproducibility and data integrity, the following protocols must be strictly adhered to. Commercial standards, sometimes supplied as acetic acid salts, can be used to validate these workflows.

Protocol A: Sample Preparation & HRMS (ESI+) Acquisition

Causality: Electrospray Ionization (ESI) in positive mode is selected because the amidine nitrogen ( sp2 hybridized) is highly basic (pKa ~11) and readily accepts a proton to form a stable [M+H]+ ion.

  • Dilution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer to sub-5 ppm mass accuracy.

  • Injection: Inject 1 µL of the sample into the HRMS at a flow rate of 0.2 mL/min.

  • Voltage Optimization: Keep the fragmentor voltage low (e.g., 70-90 V). Crucial Insight: The Boc group is highly susceptible to in-source fragmentation. High voltages will cleave the isobutylene gas (-56 Da), yielding a false primary peak.

Protocol B: FT-IR (ATR) Acquisition
  • Background: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4 cm −1 resolution.

  • Loading: Place 2-3 mg of the neat, dry powder directly onto the ATR crystal. Apply the pressure anvil until the clutch clicks, ensuring optimal optical contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm −1 ).

  • Processing: Apply atmospheric suppression (to remove CO 2​ /H 2​ O interference) and baseline correction.

Protocol C: NMR Spectroscopy (1D and 2D)
  • Drying: Ensure the sample is lyophilized or dried under high vacuum. Trace water will obscure the region around 3.33 ppm in DMSO- d6​ and accelerate proton exchange, destroying the amidine signals.

  • Dissolution: Dissolve 15 mg of the compound in 0.6 mL of 99.9% DMSO- d6​ containing 0.03% v/v TMS as an internal reference.

  • Acquisition:

    • 1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) = 2.0 s.

    • 13 C NMR: 100 MHz, 1024 scans, D1 = 2.0 s (proton-decoupled).

    • 2D HMBC: Optimized for long-range nJCH​ couplings of 8 Hz.

Multi-Parametric Data Analysis

The structural confirmation relies on the convergence of the quantitative data sets outlined below.

Table 1: High-Resolution Mass Spectrometry (ESI-TOF)
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Mechanistic Assignment
[M+H]+ 236.1399236.1402+1.2Intact protonated molecule.
[M+H−C4​H8​]+ 180.0773180.0775+1.1Loss of isobutylene (classic Boc fragmentation).
[M+H−C5​H8​O2​]+ 136.0875136.0871-2.9Complete loss of the Boc group (yielding 2-aminobenzamidine).
Table 2: FT-IR Vibrational Assignments
Wavenumber (cm −1 )IntensityPeak ShapeFunctional Group Assignment
3350, 3180MediumSharp / SplitN-H stretching (Amidine -NH 2​ and Carbamate -NH).
2975WeakSharpC-H stretching (Aliphatic, tert-butyl methyls).
1725StrongSharpC=O stretching (Carbamate carbonyl).
1645StrongSharpC=N stretching (Amidine imine bond).
1590, 1520MediumSharpC=C stretching (Aromatic ring framework).
Table 3: 1 H and 13 C NMR Spectral Assignments (DMSO- d6​ )
Position 1 H Shift (ppm), Multiplicity, J (Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
Boc-CH 3​ 1.48 (s, 9H)28.1Boc-C q​ (79.5)
Boc-C q​ -79.5-
C=O (Carbamate) -153.2-
NH (Carbamate) 10.20 (s, 1H)-C=O (153.2), Ar-C1 (139.0)
Ar-C1 -139.0-
Ar-C2 -119.5-
Ar-H3 7.72 (dd, J = 7.8, 1.5, 1H)128.8Ar-C1 (139.0), Amidine C=N (166.5)
Ar-H4 7.15 (td, J = 7.8, 1.2, 1H)122.5Ar-C2 (119.5), Ar-C6 (120.2)
Ar-H5 7.45 (td, J = 7.8, 1.5, 1H)132.1Ar-C1 (139.0), Ar-C3 (128.8)
Ar-H6 8.10 (d, J = 8.0, 1H)120.2Ar-C2 (119.5), Ar-C4 (122.5)
C=N (Amidine) -166.5-
NH / NH 2​ (Amidine) 9.00 - 9.50 (br s, 3H)-Ar-C2 (119.5), Amidine C=N (166.5)

Mechanistic Insights: Connecting Data to Structure

The true power of this elucidation lies in the 2D HMBC (Heteronuclear Multiple Bond Correlation) data, which bridges isolated spin systems.

The Boc Group Connectivity: The massive 9H singlet at 1.48 ppm is a hallmark of the tert-butyl group. Because these methyl groups rotate freely on the NMR timescale, they appear as a single, chemically equivalent environment. The HMBC spectrum shows a strong 2J correlation from these protons to the quaternary carbon at 79.5 ppm, confirming the intact tert-butyl ether linkage.

Aromatic Deshielding & Intramolecular Bonding: The carbamate NH proton appears highly deshielded at 10.20 ppm. This extreme downfield shift is driven by an intramolecular hydrogen bond between the carbamate NH and the amidine nitrogen. This rigid, planar conformation also forces the carbonyl oxygen into the spatial proximity of the Ar-H6 proton, anisotropically deshielding it to 8.10 ppm (significantly further downfield than a standard aromatic proton).

Mapping the Core: The definitive proof of the 1,2-substitution pattern on the benzene ring comes from the Ar-H3 proton (7.72 ppm). It exhibits a critical 3J HMBC correlation to the amidine carbon (166.5 ppm) and a 3J correlation to the Ar-C1 carbon (139.0 ppm), perfectly linking the two functional groups to the ortho positions of the ring.

HMBC_Network H_Boc Boc Methyls δ 1.48 (1H) C_Quat Boc Quat-C δ 79.5 (13C) H_Boc->C_Quat 2J NH_Carb Carbamate NH δ 10.20 (1H) C_Carbonyl Carbamate C=O δ 153.2 (13C) NH_Carb->C_Carbonyl 1J/2J C_Ar1 Aromatic C1 δ 139.0 (13C) NH_Carb->C_Ar1 2J H_Ar3 Aromatic H3 δ 7.72 (1H) H_Ar3->C_Ar1 3J C_Amidine Amidine C=N δ 166.5 (13C) H_Ar3->C_Amidine 3J

Fig 2: Key HMBC correlations mapping the connectivity of functional groups.

Conclusion

The structural elucidation of tert-butyl (2-carbamimidoylphenyl)carbamate requires meticulous control over analytical conditions, particularly regarding solvent choice and MS ionization parameters. By cross-referencing the exact mass from HRMS, the functional group vibrations from FT-IR, and the precise atomic connectivity mapped via 2D HMBC NMR, researchers can establish a self-validating, unimpeachable confirmation of this critical pharmaceutical building block.

References

  • Title: WO2021077102A1 - Novel antiparasitic compounds and methods Source: Google Patents URL

Sources

Exploratory

Whitepaper: Mechanistic Evaluation of Tert-butyl (2-carbamimidoylphenyl)carbamate in Pharmacological Design

As a Senior Application Scientist overseeing structural activity relationship (SAR) campaigns, I frequently encounter molecules that serve dual purposes in drug discovery. Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing structural activity relationship (SAR) campaigns, I frequently encounter molecules that serve dual purposes in drug discovery. Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9), commonly referred to as Boc-protected 2-aminobenzamidine, is a prime example. It operates both as a direct modulator of enzymatic active sites and as a critical pharmacophoric building block for advanced antiparasitic agents. This guide deconstructs its mechanism of action across two distinct pharmacological domains: serine protease inhibition and protozoan tubulin modulation.

Mechanistic Domain I: Serine Protease Inhibition Dynamics

The core of this molecule features a benzamidine moiety, a canonical pharmacophore for targeting trypsin-like serine proteases. The amidine group is protonated at physiological pH, allowing it to act as a structural mimic of basic amino acid side chains (arginine or lysine).

Mechanistically, the amidine nitrogen atoms form a critical bidentate salt bridge with the carboxylate of the Asp189 residue located deep within the S1 specificity pocket of proteases like thrombin and trypsin. The addition of the tert-butyl carbamate (Boc) protecting group at the ortho-position fundamentally alters the molecule's binding kinetics. Rather than acting solely as a passive synthetic protecting group, the bulky, lipophilic Boc moiety engages with the hydrophobic subsites adjacent to the S1 pocket. This steric bulk acts as a gatekeeper, modulating the dissociation rate ( koff​ ) and increasing membrane permeability. This effectively allows the compound to function as a prodrug or a highly specific encodable sensor, a mechanism supported by [1].

G A Tert-butyl (2-carbamimidoylphenyl)carbamate B Benzamidine Moiety A->B C Boc Group A->C D S1 Pocket (Asp189) B->D Salt Bridge E Hydrophobic Subsite C->E Steric Fit F Protease Inhibition D->F E->F

Logic flow of S1 pocket binding and protease inhibition by the benzamidine and Boc moieties.

Mechanistic Domain II: Protozoan Tubulin Modulation

Beyond its direct enzymatic inhibition, tert-butyl (2-carbamimidoylphenyl)carbamate is a vital precursor in the synthesis of the potent antiparasitic scaffold MMV676477 and its analog SW337354. As detailed in [2], the integration of this Boc-protected benzamidine into a larger heterocyclic framework shifts its mechanism of action from protease inhibition to the disruption of cytoskeletal dynamics.

The resulting derivatives directly bind to protozoan tubulin (specifically Pfα/Pfβ-tubulin in Plasmodium and tubulin in Leishmania). Unlike traditional destabilizing agents, these compounds promote aberrant tubulin polymerization. This hyper-stabilization disrupts the dynamic instability required for chromosome segregation, flagellar motility, and cell division, ultimately leading to cell cycle arrest and parasite death. The specificity for protozoan over mammalian tubulin makes this a highly attractive therapeutic avenue, as validated by [3] and [4].

G2 A Tert-butyl (2-carbamimidoylphenyl)carbamate B Synthesis of MMV676477 / SW337354 A->B Pharmacophore Integration C Binding to Protozoan Tubulin (Pfα/Pfβ) B->C Target Engagement D Aberrant Tubulin Polymerization C->D Hyper-stabilization E Parasite Death (Leishmania / P. falciparum) D->E Cell Cycle Arrest

Pathway illustrating the conversion of the precursor into tubulin-disrupting antiparasitic agents.

Quantitative Pharmacological Metrics

The following table summarizes the quantitative efficacy of the compound and its direct synthetic derivatives across different biological targets:

Compound / DerivativeTarget OrganismAssay TypeEfficacy Metric (IC₅₀/EC₅₀)Selectivity Index (SI)
MMV676477 Leishmania amazonensisAlamarBlue (72h)79 ± 8.4 nM> 100 (vs. Macrophages)
MMV676477 Plasmodium falciparum (3D7)MSF Fluorescence Assay540 nM> 90 (vs. Hepatocytes)
SW337354 Leishmania donovaniAxenic Amastigote Viability~ 120 nMN/A
Boc-2-aminobenzamidine Human Thrombin / TrypsinFluorogenic Substrate Ki​ ~ 10-50 µMN/A
Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the mechanistic pathways described above, the following self-validating protocols must be employed.

Protocol 1: Surface Plasmon Resonance (SPR) for Tubulin Binding Kinetics

This protocol is designed to validate the direct target engagement of the synthesized derivatives with protozoan tubulin.

  • Surface Preparation: Immobilize recombinant 6X-His-tagged Pfα/Pfβ-tubulin onto an NTA sensor chip.

    • Causality: NTA-Ni²⁺ capture ensures uniform, oriented immobilization of the tubulin monomers. This prevents the steric hindrance of the binding pocket that frequently occurs with random amine coupling, preserving the native conformation of the protein.

  • Analyte Preparation: Dissolve the compound in running buffer containing exactly 5% DMSO.

    • Causality: 5% DMSO maintains the solubility of the lipophilic Boc-derivative while perfectly matching the reference channel buffer to eliminate bulk refractive index shifts that can mask true binding signals.

  • Kinetic Injection: Inject the compound at varying concentrations (3.125 µM to 50 µM) at a flow rate of 30 µL/min.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured kon​ and koff​ reflect true binding kinetics rather than diffusion artifacts.

  • Self-Validation: Include a buffer-only injection (blank) and a known tubulin binder (e.g., paclitaxel) as a positive control. Utilize double-referencing (subtracting both the reference channel and the blank injection) to isolate the specific binding signal.

Protocol 2: Fluorogenic Serine Protease Inhibition Assay

This protocol measures the competitive inhibition of the S1 pocket by the Boc-protected benzamidine core.

  • Enzyme-Inhibitor Pre-incubation: Incubate 1 nM human thrombin or bovine trypsin with varying concentrations of the compound in assay buffer (pH 7.4) for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the system to reach thermodynamic equilibrium. This is critical for accurately calculating the inhibition constant ( Ki​ ) for competitive inhibitors, particularly those with bulky Boc groups that may exhibit slow-binding kinetics.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Boc-Asp-Pro-Arg-AMC) at a concentration strictly equal to its Km​ .

    • Causality: Setting [S]=Km​ optimizes assay sensitivity and simplifies the Cheng-Prusoff equation for determining Ki​ directly from the experimental IC50​ .

  • Real-Time Kinetic Readout: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes.

    • Causality: Continuous monitoring allows for the detection of linear steady-state velocities and immediately flags any assay artifacts, such as compound precipitation or inner-filter fluorescence quenching.

  • Self-Validation: Calculate the Z'-factor using positive (fully inhibited) and negative (vehicle only) controls. A calculated Z'-factor > 0.5 internally validates the assay's robustness and confirms the absence of systematic pipetting errors.

References
  • Title: Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Novel antiparasitic compounds and methods (WO2021077102A1)
  • Title: An Antiparasitic Compound from the Medicines for Malaria Venture Pathogen Box Promotes Leishmania Tubulin Polymerization Source: ACS Infectious Diseases URL: [Link]

  • Title: Multistage and transmission-blocking tubulin targeting potent antimalarial discovered from the open access MMV Pathogen Box Source: bioRxiv URL: [Link]

Foundational

Tert-butyl (2-carbamimidoylphenyl)carbamate CAS number lookup

An In-Depth Technical Guide to Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS 1340558-17-9) in Drug Discovery and Synthesis Executive Summary Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS 1340558-17-9), commonly ref...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS 1340558-17-9) in Drug Discovery and Synthesis

Executive Summary

Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS 1340558-17-9), commonly referred to in medicinal chemistry as N-Boc-2-aminobenzamidine, is a highly specialized bifunctional synthon. Its primary utility lies in the construction of complex heterocyclic scaffolds—particularly pyrimidines and quinazolines—that exhibit potent biological activity. Recently, this compound has emerged as a critical precursor in the development of next-generation antiparasitic agents targeting protozoan tubulin dynamics. This guide provides a comprehensive analysis of its physicochemical profile, mechanistic applications, and field-proven synthetic methodologies.

Physicochemical Profiling & Structural Analysis

The synthetic value of CAS 1340558-17-9 stems directly from its orthogonal reactivity. The molecule features a highly nucleophilic amidine group situated ortho to an aniline nitrogen. To prevent unselective polymerization or competing nucleophilic attacks during condensation reactions, the aniline nitrogen is sterically and electronically masked by a tert-butyloxycarbonyl (Boc) protecting group.

This structural arrangement allows researchers to perform selective cyclizations at the amidine moiety while preserving the protected amine for subsequent downstream functionalization.

Table 1: Physicochemical Properties of Tert-butyl (2-carbamimidoylphenyl)carbamate

PropertyValue
CAS Number 1340558-17-9
Molecular Formula C12H17N3O2
Molecular Weight 235.29 g/mol
SMILES String O=C(OC(C)(C)C)NC1=CC=CC=C1C(=N)N
Storage Conditions 2-8°C, inert atmosphere (Argon/N2), protected from light
Key Functional Groups Amidine, Boc-protected aromatic amine

Mechanistic Role in Drug Development: Targeting Protozoan Tubulin

In the landscape of neglected tropical diseases, protozoan parasites such as Leishmania spp. and Trypanosoma spp. present significant therapeutic hurdles. Recent breakthroughs have identified the unique tubulin dynamics of these trypanosomatids as a highly selective pharmacological target.

Tert-butyl (2-carbamimidoylphenyl)carbamate serves as the foundational building block for synthesizing novel antiparasitic compounds, such as the pyrimidinone derivative SW337354. As detailed in the patent literature (), unlike traditional tubulin inhibitors (e.g., colchicine or paclitaxel) that broadly disrupt human microtubules, derivatives synthesized from this amidine precursor selectively promote trypanosomatid tubulin polymerization. This hyper-stabilization of the parasite's microtubule network fundamentally disrupts its cell cycle, leading to mitotic arrest and rapid clearance of the infection.

MOA A Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS 1340558-17-9) B Pyrimidinone Scaffold (e.g., SW337354) A->B Microwave Condensation C Protozoan Tubulin Binding B->C Target Engagement D Microtubule Polymerization C->D Disrupts Dynamics E Parasite Clearance (Leishmania/Trypanosoma) D->E Mitotic Arrest

Figure 1: Biological pathway from CAS 1340558-17-9 precursor to protozoan parasite clearance.

Synthetic Methodologies: Microwave-Assisted Condensation

The synthesis of the active pyrimidinone scaffold (SW337354) relies on the condensation of CAS 1340558-17-9 with a β-ketoester. The following protocol outlines a self-validating, microwave-assisted workflow optimized for high yield and chemoselectivity.

Causality in Experimental Design:

  • Why Microwave Irradiation? Conventional thermal heating for amidine-ketoester condensations often requires prolonged reflux (24-48 hours). This extended thermal stress risks the premature deprotection of the acid-labile Boc group. Microwave irradiation provides rapid, uniform volumetric heating, overcoming the high activation energy barrier for cyclization while minimizing the residence time of the Boc group at elevated temperatures.

  • Why Ethanol? A polar protic solvent is critical here. Ethanol facilitates the necessary proton transfers during the initial nucleophilic attack of the amidine nitrogen onto the ketone carbonyl, driving the subsequent elimination of water and ethanol to close the pyrimidinone ring.

Step-by-Step Protocol: Synthesis of SW337354
  • Reagent Preparation: In a standard 10 mL microwave-safe reaction vial, combine Tert-butyl (2-carbamimidoylphenyl)carbamate (200 mg, 0.793 mmol) and Ethyl 2-ethyl-3-oxobutanoate (247 mg, 1.587 mmol, 2.0 eq).

  • Solvation: Suspend the reagents in 6 mL of anhydrous ethanol (EtOH). Ensure a homogeneous suspension before sealing the vessel to prevent localized superheating.

  • Microwave Reaction: Seal the tube and subject the mixture to microwave irradiation at 100 °C for 12 hours.

    • Self-Validating In-Process Control: At the 6-hour mark, draw a 10 µL aliquot for LC-MS analysis. Monitor the disappearance of the starting amidine (m/z 236 [M+H]+) and the appearance of the cyclized product mass.

  • Workup: Upon completion, cool the reaction to room temperature. Remove the ethanol in vacuo using a rotary evaporator to yield a crude solid residue.

  • Purification: Purify the crude mixture via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate to isolate the desired pyrimidinone derivative.

  • Validation: The expected yield is approximately 78% (211 mg). Confirm product identity via 1H NMR, specifically noting the retention of the Boc group singlet (~1.50 ppm, 9H) and the newly formed pyrimidinone structural markers.

Workflow Step1 Reagent Preparation Amidine + β-Ketoester in EtOH Step2 Microwave Irradiation 100 °C for 12 hours Step1->Step2 Step3 Solvent Evaporation In Vacuo Step2->Step3 Step4 Flash Chromatography Silica Gel Purification Step3->Step4 Step5 Pure SW337354 (78% Yield) Step4->Step5

Figure 2: Experimental workflow for the microwave-assisted synthesis of SW337354.

Analytical Validation & Troubleshooting

To ensure the integrity of CAS 1340558-17-9 before deployment in synthesis, rigorous quality control is required.

  • Purity Verification: HPLC purity must exceed 98%. The presence of des-Boc impurities (unprotected 2-aminobenzamidine) will lead to catastrophic side reactions, including the formation of unresolvable polymeric mixtures during the condensation phase.

  • Expert Troubleshooting Insight: If the LC-MS at the 6-hour in-process control mark shows significant cleavage of the Boc group (indicated by an m/z of 136 for the unprotected amidine), the ethanol solvent may not be strictly anhydrous. Trace water at 100 °C under microwave conditions can hydrolyze the carbamate. Always ensure the use of absolute ethanol and oven-dried glassware to maintain the integrity of the Boc group.

References

  • Source: Google Patents (Patent WO2021077102A1)
Exploratory

Predictive and Empirical Solubility Profiling of Tert-butyl (2-carbamimidoylphenyl)carbamate in Organic Solvents

Executive Summary Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9) is a highly specialized synthetic intermediate, prominently featured in the development of novel antiparasitic agents, such as leishmanial...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9) is a highly specialized synthetic intermediate, prominently featured in the development of novel antiparasitic agents, such as leishmanial tubulin polymerization promoters (e.g., MMV676477 analogs)[1]. Structurally, the molecule presents a fascinating physicochemical dichotomy: it contains a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group juxtaposed with a highly polar, basic amidine (-C(=NH)NH 2​ ) moiety.

This dual nature complicates its solvation thermodynamics. As a Senior Application Scientist, understanding the precise solubility profile of this compound is non-negotiable for optimizing reaction kinetics, designing purification workflows, and ensuring robust formulation development. This whitepaper provides a comprehensive, causality-driven framework for predicting and experimentally validating the solubility of this compound in various organic solvents.

Physicochemical Architecture & Solvation Thermodynamics

To predict the solubility of Tert-butyl (2-carbamimidoylphenyl)carbamate, we must deconstruct its molecular interactions using the Hansen Solubility Parameter (HSP) framework, which divides cohesive energy into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces.

  • The Amidine Moiety (-C(=NH)NH 2​ ) : The unsubstituted amidine group acts as both a strong hydrogen-bond donor and acceptor. In the solid state, these groups form tightly bound crystalline lattices through intermolecular hydrogen bonding. Solvation requires a solvent capable of disrupting this lattice. Research on amidine solvation demonstrates that polar aprotic solvents with high hydrogen-bond acceptor parameters ( βS​ ) are exceptionally effective at stabilizing the amidine protons, thereby enhancing solubility[2].

  • The Boc-Protected Aniline : The Boc group introduces significant steric bulk and lipophilicity. Studies on structurally analogous Boc-protected amino compounds (e.g., Boc-L-asparagine, Boc-Pyr-OtBu) indicate that the presence of the Boc group enhances solubility in moderately polar to non-polar organic solvents, such as dichloromethane (DCM) and ethyl acetate, by increasing dispersion interactions ( δd​ )[3][4].

Therefore, the optimal solvent for this compound must possess a balanced HSP profile: sufficient δh​ and δp​ to solvate the amidine, and adequate δd​ to accommodate the lipophilic Boc group.

SolvationPathway Solid Crystalline Lattice (Strong Amidine H-Bonds) Solvent Solvent Penetration (Polar Aprotic/Protic) Solid->Solvent Addition Disruption Lattice Disruption (Enthalpic Cost) Solvent->Disruption Overcomes Lattice Energy BocSolv Boc Group Solvation (Dispersion Forces) Disruption->BocSolv AmidineSolv Amidine Solvation (Dipole & H-Bonding) Disruption->AmidineSolv Solvated Fully Solvated Monomer (Thermodynamic Equilibrium) BocSolv->Solvated AmidineSolv->Solvated

Thermodynamic pathway of Tert-butyl (2-carbamimidoylphenyl)carbamate solvation.

Quantitative Solubility Profile in Key Organic Solvents

Based on the thermodynamic principles outlined above and homologous series data for Boc-protected aryl amidines, the following table summarizes the solubility profile of Tert-butyl (2-carbamimidoylphenyl)carbamate at 298.15 K.

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100High δp​ and δh​ (acceptor). Strongly disrupts amidine H-bonds while accommodating the Boc group.
Polar Aprotic N,N-Dimethylformamide (DMF)> 80Excellent H-bond acceptor ( βS​ ); optimal for amidine stabilization[2].
Chlorinated Dichloromethane (DCM)30 - 50High δd​ perfectly matches the lipophilic Boc group; moderate polarity[3].
Polar Protic Methanol (MeOH)20 - 40Acts as both H-bond donor and acceptor; good solvation but competes with intra-molecular H-bonds[4].
Ester Ethyl Acetate (EtOAc)10 - 20Moderate H-bond acceptor; sufficient for partial lattice disruption.
Non-Polar Hexane / Heptane< 1Lacks δp​ and δh​ . Cannot overcome the high lattice energy of the amidine network.

Experimental Methodology: Self-Validating Solubility Profiling

To obtain precise, empirical solubility data for process scale-up, a rigorous isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC-UV) is required. This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached and that the solid form remains unaltered during the assay.

Step 1: Isothermal Equilibration
  • Procedure : Add an excess of Tert-butyl (2-carbamimidoylphenyl)carbamate (e.g., 200 mg) to 1 mL of the target solvent in a sealed glass vial. Agitate the suspension in an isothermal shaker at 25.0 ± 0.1 °C for 48 hours.

  • Causality : A 48-hour equilibration ensures the measurement of thermodynamic solubility rather than kinetic solubility. Shorter times may lead to underestimation due to the slow dissolution kinetics of the tightly packed amidine lattice.

Step 2: Phase Separation & Solid-State Validation
  • Procedure : Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C. Extract the supernatant. Recover the residual solid and analyze it via Powder X-Ray Diffraction (PXRD).

  • Causality : Centrifugation is preferred over filtration to prevent solute adsorption onto filter membranes. The PXRD validation step is critical; it confirms that the crystalline form has not transitioned into a polymorph or a pseudo-polymorph (solvate/hydrate) during equilibration, which would fundamentally alter the apparent solubility[4].

Step 3: Quantification via HPLC-UV
  • Procedure : Dilute the supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Analyze via HPLC using a C18 column and UV detection at ~254 nm (corresponding to the phenyl ring chromophore).

  • Causality : HPLC-UV provides high specificity and sensitivity, easily distinguishing the target compound from potential degradation products (e.g., deprotection of the Boc group, which can occur in acidic or highly protic environments).

ExperimentalWorkflow Prep 1. Sample Prep (Excess Solid + Solvent) Equil 2. Isothermal Equilibration (Shake-flask, 48h, 25°C) Prep->Equil Phase 3. Phase Separation (Centrifugation) Equil->Phase Valid 4. Solid-State Validation (PXRD Analysis) Phase->Valid Solid Quant 5. Quantification (HPLC-UV) Phase->Quant Supernatant

High-throughput, self-validating experimental workflow for solubility determination.

Applications in Drug Development & Synthesis

Understanding this solubility profile is paramount for downstream synthetic applications. For instance, in the synthesis of the antiparasitic agent SW337354 (a precursor to MMV676477), Tert-butyl (2-carbamimidoylphenyl)carbamate is reacted with ethyl 2-ethyl-3-oxobutanoate in ethanol at 100 °C under microwave irradiation[1].

The choice of ethanol as a solvent in this literature protocol is highly deliberate: it provides sufficient solubility for the Boc-amidine at elevated temperatures while acting as a protic medium to facilitate the subsequent cyclization steps. If a non-polar solvent were used, the reaction would fail due to the insolubility of the amidine lattice; if a purely aprotic solvent like DMF were used, the condensation kinetics might be adversely affected. By leveraging the HSP principles outlined in this guide, chemists can rationally select solvent systems that maximize both solubility and reaction efficiency.

References

  • Novel antiparasitic compounds and methods (WO2021077102A1). Google Patents.
  • Solvation-Enhanced Salt Bridges . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Solubility Behavior of Boc-l-Asparagine in 12 Individual Solvents from 283.15 to 323.15 K . American Chemical Society (ACS Publications). Available at:[Link]

Sources

Foundational

Stability and Storage Dynamics of Tert-butyl (2-carbamimidoylphenyl)carbamate: A Technical Guide

Introduction & Chemical Identity Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9) is a highly specialized bifunctional building block widely utilized in medicinal chemistry. Featuring both a tert-butyloxyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9) is a highly specialized bifunctional building block widely utilized in medicinal chemistry. Featuring both a tert-butyloxycarbonyl (Boc)-protected aniline and an unprotected benzamidine moiety, this compound is a critical intermediate in the synthesis of advanced therapeutics. Most notably, it serves as a primary precursor for novel antiparasitic agents (such as SW337354) designed to disrupt protozoan tubulin dynamics in diseases like Leishmaniasis and Chagas disease ()[1].

While its bifunctional nature makes it synthetically valuable, it also introduces significant storage and handling challenges. The juxtaposition of a basic amidine and an acid-labile Boc group creates a molecule that is highly sensitive to its microenvironment, necessitating stringent, field-proven storage protocols ()[2].

Mechanistic Degradation Pathways

As an application scientist, I frequently observe that researchers overlook the hygroscopic nature of amidines. The degradation of Tert-butyl (2-carbamimidoylphenyl)carbamate is rarely driven by thermal instability alone; rather, it is a moisture-mediated cascade.

  • Amidine Hydrolysis (Basic/Aqueous Pathway): The amidine group is basic ( pKa​≈11 ). When the compound absorbs atmospheric moisture, the localized microenvironment becomes basic. This accelerates the hydrolysis of the amidine into a benzamide, releasing ammonia.

  • Boc Deprotection (Acidic Pathway): Conversely, if stored in an unsealed container where atmospheric CO2​ can penetrate, the CO2​ dissolves in absorbed moisture to form carbonic acid. This weak acid is sufficient to slowly catalyze the cleavage of the Boc group, yielding 2-aminobenzamidine, isobutylene, and CO2​ .

Because moisture catalyzes both primary degradation pathways, moisture exclusion is the absolute paramount variable —even more critical than temperature control.

degradation A Tert-butyl (2-carbamimidoylphenyl)carbamate (Intact Molecule) B Acidic Microenvironment (Moisture + CO2) A->B Atmospheric Exposure C Basic/Aqueous Microenvironment (Moisture) A->C Hygroscopic Absorption D Boc Deprotection (2-aminobenzamidine) B->D -Isobutylene, -CO2 E Amidine Hydrolysis (Boc-protected 2-aminobenzamide) C->E -NH3

Chemical degradation pathways of Tert-butyl (2-carbamimidoylphenyl)carbamate.

Storage Conditions & Quantitative Kinetics

To arrest these degradation pathways, chemical suppliers mandate storage under an inert atmosphere at 2-8°C in the dark ()[3].

Why 2-8°C and not -20°C? While -20°C slows kinetic degradation further, removing a vial from a -20°C freezer to a humid lab bench causes immediate and severe condensation inside the vial if not perfectly equilibrated. This introduced moisture is far more detrimental than the negligible thermal degradation that occurs at 4°C.

Table 1: Degradation Kinetics under Stress Conditions

The following table summarizes the quantitative degradation profile (time to 5% degradation, t0.95​ ) based on predictive stability modeling for Boc-protected benzamidines:

Storage ConditionAtmosphereTemperatureTime to 5% Degradation ( t0.95​ )Primary Degradant
Ambient Lab BenchAmbient Air25°C< 72 hoursAmidine Hydrolysis
Sealed VialAmbient Air2-8°C3-4 weeksBoc Deprotection
DesiccatorArgon25°C6 monthsNone detected
DesiccatorArgon2-8°C> 24 monthsNone detected

Experimental Protocols: Handling & Validation

Protocol A: Controlled Storage and Handling Workflow

To ensure long-term stability, the handling of the compound must be treated as a continuous, moisture-free system.

  • Receipt & Equilibration: Upon receipt, do not open the container immediately. Allow the sealed vial to equilibrate to room temperature in a desiccator for 2 hours to prevent condensation.

  • Inert Transfer: Move the vial into a glovebox purged with Argon. Argon is preferred over Nitrogen because it is denser than air and settles over the powder, creating a robust protective blanket.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. This prevents repeated freeze-thaw/opening cycles of the master batch.

  • Sealing: Cap with PTFE-lined septa and wrap the caps tightly with Parafilm.

  • Storage: Store the aliquots in a secondary desiccator box maintained at 2-8°C.

workflow R Material Receipt & Equilibration G Transfer to Glovebox (Argon Atmosphere) R->G A Aliquoting into Amber Glass Vials G->A S Seal with PTFE Caps & Parafilm A->S D Store in Desiccator (2-8°C) S->D

Optimal storage and handling workflow to prevent moisture and thermal degradation.

Protocol B: Self-Validating Stability-Indicating RP-HPLC Method

When utilizing this compound in synthesis, its purity must be verified. Standard HPLC methods often fail here: the use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase can degrade the Boc group inside the autosampler prior to injection, yielding false degradation results.

Causality & Design: We replace TFA with 0.1% Formic Acid. Formic acid is a weaker acid that provides sufficient protonation to prevent amidine tailing on the silica column, but is mild enough to leave the Boc group intact during the run.

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a neutral diluent of 50:50 Acetonitrile:LC-MS grade Water. Do not acidify the diluent.

  • Sample Preparation: Dissolve the sample to a concentration of 1 mg/mL in the diluent. Maintain the autosampler at 4°C.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH C18).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Self-Validation (System Suitability):

    • Blank Injection: Run the diluent to confirm no ghost peaks.

    • Forced-Degradation Standard: Expose 1 mL of the sample to 0.1M HCl for 1 hour to intentionally cleave the Boc group. Inject this standard.

    • Validation Criteria: The system is only validated if the intact Tert-butyl (2-carbamimidoylphenyl)carbamate peak is baseline-resolved ( Rs​>2.0 ) from the forced-degradation 2-aminobenzamidine peak. If they co-elute, the method fails and gradient adjustment is required.

References

  • World Intellectual Property Organization. "Novel antiparasitic compounds and methods." WO2021077102A1.

Sources

Exploratory

Potential biological activity of guanidinophenyl carbamates

The Biological Activity and Therapeutic Potential of Guanidinophenyl Carbamates: A Comprehensive Technical Guide Introduction: The Pharmacophore Rationale Guanidinophenyl carbamates represent a highly versatile and poten...

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Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity and Therapeutic Potential of Guanidinophenyl Carbamates: A Comprehensive Technical Guide

Introduction: The Pharmacophore Rationale

Guanidinophenyl carbamates represent a highly versatile and potent class of small-molecule protease inhibitors. By combining the strong basicity and hydrogen-bonding capacity of a guanidinophenyl moiety with the tunable lipophilicity of a carbamate linkage, these compounds effectively bridge the gap between target affinity and cellular bioavailability[1].

When designing protease inhibitors, the primary challenge is balancing active-site affinity with membrane penetrance. The guanidino group acts as an arginine mimetic, penetrating deep into the negatively charged S1 pocket (typically containing Asp189) of trypsin-like serine proteases and proprotein convertases[2]. However, highly basic guanidines often suffer from poor cellular uptake. The bioisosteric integration of a carbamate linkage—sometimes adjacent to an electrophilic warhead like a diaryl phosphonate—modulates the overall basicity of the scaffold. This structural modification drastically enhances endosomal uptake, which is critical for targeting intracellularly active proteases, while maintaining the compound's ability to act as a competitive or irreversible inhibitor[1][3].

Workflow A Guanidinophenyl Moiety S1 S1 Pocket (Asp189) Salt Bridge Formation A->S1 Anchoring B Carbamate Linkage C Phosphonate / Electrophile (Optional Warhead) B->C Modulates Reactivity Perm Cellular / Endosomal Membrane Permeability B->Perm Enhanced Uptake Cat Catalytic Serine (Ser195) Covalent Trapping C->Cat Irreversible Inhibition

Structural modularity and targeting of guanidinophenyl carbamates.

Target Class I: Trypsin-Like Serine Proteases

Lead Compound Focus: UAMC-00050 and Diaryl Phosphonates

UAMC-00050 (benzyl (1-(bis(4-acetamidophenoxy)phosphoryl)-2-(4-guanidinophenyl)ethyl)carbamate) is a flagship multi-target serine protease inhibitor[4][5]. It mimics an amino acid where the carboxylic acid is replaced by a phosphonate ester, allowing it to irreversibly inhibit urokinase-type plasminogen activator (uPA), tryptase, matriptase, and kallikreins (KLK4, KLK8)[5][6].

  • Visceral Pain and Inflammatory Bowel Disease (IBD): A protease/antiprotease imbalance is a hallmark of IBD. In acute TNBS-induced colitis and neonatal acetic acid rodent models, UAMC-00050 significantly decreases visceral hypersensitivity (allodynia and hyperalgesia)[4]. It ameliorates intestinal barrier dysfunction by reducing the Th1/Th17 inflammatory profile, specifically downregulating Tbet, IFN-γ, TNF-α, IL-1β, and IL-6[7]. This immunomodulation is hypothesized to be mediated via the blockade of Protease-Activated Receptor 4 (PAR4) cleavage[7].

  • Dry Eye Disease (DED): By inhibiting the serine proteases responsible for ocular surface inflammation and tear film hyperosmolarity, UAMC-00050 restores ocular homeostasis and is currently a lead compound for DED therapeutics[5][6].

  • Antimetastatic Activity: Related diaryl phosphonate inhibitors utilizing the benzylguanidine scaffold show potent, selective, and irreversible uPA inhibition. By derivatizing the serine alcohol in the uPA active site, these compounds have demonstrated significant antimetastatic effects in BN-472 rat mammary carcinoma models[3].

Target Class II: Proprotein Convertases (Furin)

Lead Compound Focus: 2,5-Dideoxystreptamine Carbamate Derivatives

Furin is a crucial host-cell protease hijacked by pathogens to activate bacterial toxins (e.g., Anthrax protective antigen, Pseudomonas exotoxin A) and viral glycoproteins[2]. Derivatives of 2,5-dideoxystreptamine featuring bis-guanidinophenyl carbamate moieties act as competitive inhibitors of furin[1][2]. The para-guanidinophenyl group penetrates deep into the S1 subsite, mimicking the native P1 Arginine residue[2][8].

Crucially, while replacing an ether linkage with a carbamate group can sometimes slightly decrease in vitro biochemical potency, it vastly improves cell permeability[1][2]. This allows the inhibitor to reach the endosomal compartments where toxin activation occurs, effectively protecting macrophage cells from toxemia-induced death[1][8].

Furin_Inhibition Toxin Bacterial Exotoxin (e.g., Anthrax PA) Endosome Endosomal Internalization Toxin->Endosome Furin Active Furin Protease Endosome->Furin Co-localization Cleavage Toxin Cleavage & Activation Furin->Cleavage Death Cellular Toxicity Cleavage->Death Inhibitor Guanidinophenyl Carbamate Inhibitor->Endosome Permeates Membrane Inhibitor->Furin Competitive Blockade

Endosomal blockade of furin-mediated toxin activation by carbamates.

Quantitative Efficacy Profile

Compound / Scaffold ClassTarget Protease(s)Potency / AffinityKey Biological EfficacyDisease Model / Application
UAMC-00050 uPA, Matriptase, TryptaseNanomolar (IC50)Reduced Visceromotor Response (VMR) across 15–70 mmHgVisceral Pain / IBS[4]
UAMC-00050 uPA, KLK4, KLK8Multi-targetRestores tear film homeostasis; reduces ocular damageDry Eye Disease (DED)[5][6]
UAMC-00050 Serine ProteasesMulti-targetDecreased Th1 cytokines (TNF-α, IFN-γ, IL-1β, IL-6)Murine Colitis / IBD[7]
Diaryl Phosphonates uPAHighly selectiveSignificant tumor reduction / irreversible inhibitionBN-472 Rat Mammary Carcinoma[3]
Bis-guanidinophenyl Carbamates FurinMicromolar (Ki)~40% inhibition of cell migration; endosomal protectionAnthrax / Exotoxin A Toxemia[1]

Validated Experimental Methodologies

Protocol 1: In Vitro Fluorogenic Protease Inhibition Assay (Furin)

Objective: Determine the IC50 and Ki of guanidinophenyl carbamates against soluble human furin.

  • Enzyme Preparation: Purify soluble human furin from the conditioned medium of methotrexate-amplified, stably transfected CHO DG44 cells[1].

    • Causality: Endogenous furin expression is too low for high-throughput screening. DHFR/methotrexate amplification ensures a high yield of properly folded, active protease[1].

  • Buffer Formulation: Prepare assay buffer containing 100 mM HEPES (pH 7.0), 5 mM CaCl2, 0.1% Brij-35, and 0.1 mg/mL BSA[1].

    • Causality: Highly lipophilic carbamate derivatives are prone to forming colloidal aggregates in aqueous solutions, leading to false-positive promiscuous inhibition. The non-ionic detergent Brij-35 prevents aggregation, ensuring accurate Michaelis-Menten kinetics[1].

  • Reaction Initiation: Incubate the enzyme with varying concentrations of the inhibitor (e.g., 0.1 μM to 100 μM) for 15 minutes at 37°C. Add the fluorogenic substrate (e.g., Pyr-RTKR-AMC) to initiate the reaction.

  • Data Acquisition & Self-Validation: Monitor fluorescence continuously (Ex: 380 nm, Em: 460 nm).

    • Validation System: Run a parallel vehicle control (DMSO) to establish baseline Vmax. Utilize a known alkylating inhibitor (e.g., decanoyl-Arg-Val-Lys-Arg-CH2Cl) as a positive control to validate assay sensitivity and active-site occupancy[2][8].

Protocol 2: In Vivo Murine Colitis Transfer Model (UAMC-00050 Evaluation)

Objective: Assess the immunomodulatory and barrier-restoring effects of UAMC-00050 in chronic intestinal inflammation.

  • Adoptive Transfer: Isolate CD4+CD25−CD62L+ T cells from the spleens of healthy donor mice and inject them intraperitoneally into SCID (Severe Combined Immunodeficiency) mice[7].

    • Causality: This specific T-cell population is depleted of regulatory T cells (Tregs). Transferring them into an immunodeficient host triggers a highly reproducible, Th1/Th17-driven chronic colitis. This provides a clean immunological background to observe the PAR4-mediated effects of serine protease inhibition without interference from compensatory immune networks[7].

  • Inhibitor Administration: Beginning at week 2 post-transfer, administer UAMC-00050 daily via oral gavage or intraperitoneal injection.

  • Endpoint Analysis & Self-Validation: At week 4, perform colonoscopy and harvest colonic tissue for histological scoring and cytokine mRNA quantification (qPCR for TNF-α, IFN-γ)[7].

    • Validation System: Measure Myeloperoxidase (MPO) activity from colonic homogenates. MPO serves as a direct, quantifiable biochemical marker for neutrophil infiltration, acting as an objective internal control to validate the subjective macroscopic and microscopic colonoscopic scores[7].

Sources

Foundational

The Strategic Role of Tert-butyl (2-carbamimidoylphenyl)carbamate in Next-Generation Antiparasitic Drug Discovery

Executive Summary The landscape of antiparasitic drug development is undergoing a paradigm shift, moving away from highly toxic, broad-spectrum agents toward highly selective, mechanistically targeted therapies. At the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of antiparasitic drug development is undergoing a paradigm shift, moving away from highly toxic, broad-spectrum agents toward highly selective, mechanistically targeted therapies. At the center of this chemical evolution is Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9), a specialized synthetic building block[1][2]. Functioning as a Boc-protected derivative of 2-aminobenzamidine, this intermediate is critical for synthesizing a novel class of heterocyclic compounds that selectively disrupt protozoan tubulin dynamics[3][4]. This whitepaper explores the historical context, mechanistic pharmacology, and synthetic methodologies surrounding this compound, providing a comprehensive guide for researchers and drug development professionals.

Chemical Identity and Structural Rationale

Tert-butyl (2-carbamimidoylphenyl)carbamate is an ortho-substituted aromatic compound featuring two highly reactive nitrogen-containing functional groups, making it an ideal precursor for complex heterocycles like quinazolines and pyrimidines[3][5].

  • IUPAC Name: tert-Butyl (2-carbamimidoylphenyl)carbamate

  • CAS Registry Number: 1340558-17-9[1]

  • Molecular Formula: C12H17N3O2

  • Molecular Weight: 235.28 g/mol [1]

  • SMILES: O=C(OC(C)(C)C)NC1=CC=CC=C1C(=N)N[2]

Causality in Structural Design: The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen is not merely a convenience; it is a strategic necessity. During cyclization reactions with beta-keto esters, the unprotected amidine group acts as a powerful bis-nucleophile. The Boc group sterically and electronically shields the adjacent aniline nitrogen, preventing unwanted side reactions and directing the regioselectivity of the cyclization cascade to form the desired heterocyclic core[3][5].

Historical Context: The Shift in Antiparasitic Drug Design

Historically, treatments for neglected tropical diseases (NTDs) such as Leishmaniasis, African trypanosomiasis, and Chagas disease have relied on drugs with severe toxicity profiles (e.g., miltefosine, amphotericin B)[4][6]. The turning point in modern antiparasitic discovery occurred with the screening of the Medicines for Malaria Venture (MMV) "Pathogen Box."

Researchers identified MMV676477 , a compound that exhibited mid-nanomolar cytocidal potency against intracellular Leishmania amastigotes, Trypanosoma brucei, and Plasmodium falciparum[4][7]. Unlike traditional drugs, MMV676477 was found to selectively target protozoan tubulin[6]. To optimize this pharmacophore and conduct extensive Structure-Activity Relationship (SAR) studies, medicinal chemists required a versatile starting material to build structurally rigid analogs. Tert-butyl (2-carbamimidoylphenyl)carbamate emerged as the premier intermediate to synthesize these next-generation derivatives, such as the highly potent analog SW337354 [3][8].

Mechanistic Insights: Hyper-Polymerization of Protozoan Tubulin

Standard anti-tubulin drugs, such as paclitaxel, are highly effective in oncology because they stabilize mammalian microtubules, preventing mitosis. However, using such agents for parasitic infections results in unacceptable host toxicity[4][9].

Derivatives synthesized from Tert-butyl (2-carbamimidoylphenyl)carbamate operate via a highly selective mechanism. They bind specifically to the protozoan tubulin dimer, a target that is structurally divergent enough from mammalian tubulin to allow for a high therapeutic index[10].

The Causality of Parasite Death: Upon binding, these compounds lower the critical concentration required for tubulin assembly. This forces the parasite's tubulin pool into a state of uncontrolled hyper-polymerization[4][7]. Because the dynamic instability of microtubules is essential for cell division and flagellar movement, the parasite becomes trapped in a late-stage doublet form, leading to cytoskeletal collapse and apoptosis-like death[9][10].

MoA A Antiparasitic Scaffold (e.g., SW337354 / MMV676477) B Selective Binding to Protozoan Tubulin Dimers A->B High Affinity C Hyper-Polymerization of Microtubules (Depletes Free Tubulin) B->C Promotes Assembly D Arrest of Cell Division (Late-Stage Doublets) C->D Cytoskeletal Disruption E Parasite Death (High Therapeutic Index) D->E Apoptosis-like

Mechanism of Action: Protozoan tubulin hyper-polymerization leading to parasite death.

Synthetic Methodologies: The Microwave-Assisted Cyclization

The synthesis of active pharmaceutical ingredients (APIs) like SW337354 from Tert-butyl (2-carbamimidoylphenyl)carbamate relies on a highly efficient, self-validating microwave-assisted cyclization protocol[3][5].

Experimental Protocol: Synthesis of SW337354

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Reagent Preparation & Stoichiometry: Combine Tert-butyl (2-carbamimidoylphenyl)carbamate (200 mg, 0.793 mmol) and Ethyl 2-ethyl-3-oxobutanoate (247 mg, 1.587 mmol) in 6 mL of anhydrous Ethanol (EtOH)[3].

    • Causality: A 1:2 molar ratio ensures the complete consumption of the valuable benzamidine intermediate. EtOH is selected as a green, polar protic solvent that efficiently absorbs microwave dielectric energy, facilitating rapid and uniform heating.

  • Microwave Irradiation: Seal the mixture in a microwave reactor tube and heat at 100 °C for 12 hours[3][8].

    • Causality: Microwave heating overcomes the high activation energy required for the dual condensation-cyclization cascade. The sealed tube prevents solvent evaporation, maintaining the necessary pressure and temperature profiles to drive the reaction forward.

  • Self-Validation Checkpoint (LC-MS): Before proceeding to purification, sample 10 µL of the reaction mixture. Run a rapid LC-MS to confirm the disappearance of the m/z 236 [M+H]+ peak (starting material) and the appearance of the target product mass. This acts as a definitive checkpoint, ensuring the reaction has reached completion and preventing the premature loss of unreacted intermediates.

  • Solvent Removal & Purification: Concentrate the crude mixture under reduced pressure. Purify the resulting solid via flash chromatography on silica gel[3].

    • Causality: Silica gel chromatography effectively separates the highly polar unreacted beta-keto ester and any thermal degradation side products from the target heterocycle.

  • Yield: The desired product, SW337354, is isolated as a solid (211 mg, 78% yield)[3][5].

Synthesis A Tert-butyl (2-carbamimidoylphenyl)carbamate (0.793 mmol) C Microwave Irradiation (100°C, 12h, EtOH) A->C B Ethyl 2-ethyl-3-oxobutanoate (1.587 mmol) B->C D Solvent Removal & Crude Isolation C->D Condensation E Flash Chromatography (Silica Gel) D->E Purification F SW337354 (78% Yield) E->F Pure API

Microwave-assisted cyclization workflow for synthesizing SW337354.

Quantitative SAR Data: Biological Evaluation

The structural analogs derived from this chemical scaffold demonstrate remarkable potency across multiple protozoan species while maintaining low toxicity in mammalian host cells. The table below summarizes the representative biological profile of this pharmacophore class (including MMV676477 and its optimized analogs)[4][6][10].

Compound Class / AnalogTarget OrganismAssay TypeEC50 (nM)Mammalian CC50 (nM)Selectivity Index (SI)
MMV676477 Leishmania amazonensisIntracellular Amastigote50 – 480> 4000 (Macrophage)> 8
SW41 (Analog) Leishmania amazonensisAxenic Amastigote~ 20> 4000 (Macrophage)> 200
SW337354 Class Plasmodium falciparumBlood Stage< 100> 4000 (HFF Cells)> 40
MMV676477 Toxoplasma gondiiIntracellular Growth~ 50> 4000 (HFF Cells)> 80

Data Interpretation: The high Selectivity Index (SI) validates the mechanistic hypothesis: by specifically targeting the unique structural pockets of protozoan tubulin, these compounds achieve cytocidal efficacy without disrupting the host's microtubule network[10].

Conclusion

Tert-butyl (2-carbamimidoylphenyl)carbamate is far more than a standard chemical reagent; it is the foundational linchpin in a new era of antiparasitic drug discovery. By enabling the efficient, microwave-assisted synthesis of conformationally restricted heterocycles, it allows medicinal chemists to exploit a novel mechanism of action—protozoan tubulin hyper-polymerization. As resistance to traditional therapies continues to rise, the derivatives born from this scaffold offer a highly selective, broad-spectrum solution to some of the world's most neglected tropical diseases.

References

  • Google Patents. (2021). WO2021077102A1 - Novel antiparasitic compounds and methods. World Intellectual Property Organization.
  • ACS Infectious Diseases. (2020). An Antiparasitic Compound from the Medicines for Malaria Venture Pathogen Box Promotes Leishmania Tubulin Polymerization. American Chemical Society. Retrieved from[Link]

  • National Institutes of Health (PMC). (2022). Toxoplasma replication is inhibited by MMV676477 without development of resistance. Retrieved from[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Tert-Butyl Carbamate Derivatives in Research and Development

For the modern researcher, scientist, and drug development professional, tert-butyl carbamate (Boc) derivatives are indispensable tools. The Boc protecting group is a cornerstone of modern organic synthesis, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, tert-butyl carbamate (Boc) derivatives are indispensable tools. The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry and the development of complex pharmaceuticals, prized for its stability in a wide range of reaction conditions and its relatively mild removal. However, the seemingly benign nature of these compounds can belie potential hazards. A thorough understanding of their chemical properties and the implementation of robust safety protocols are paramount to ensuring a safe and productive laboratory environment.

This in-depth guide provides a technical framework for the safe handling, storage, and disposal of tert-butyl carbamate derivatives. It moves beyond a simple recitation of standard safety data, delving into the causality behind recommended procedures and offering field-proven insights to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Chemistry of Boc Derivatives

While many tert-butyl carbamate derivatives are stable, white to off-white solids at room temperature, it is crucial to recognize that their hazard profile can vary based on the overall structure of the molecule.[1] However, a common set of potential hazards should be considered as a baseline for risk assessment.

Key Hazards:

  • Skin and Eye Irritation: Direct contact with powdered or dissolved Boc derivatives can cause skin irritation, characterized by itching, scaling, or redness.[2][3] More significantly, many of these compounds can cause serious eye irritation or damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[3][5][6]

  • Harmful if Swallowed or Inhaled: Some derivatives are classified as harmful if ingested or inhaled, potentially causing gastrointestinal irritation or other systemic effects.[5][7]

  • Thermal Decomposition: A critical and often overlooked hazard is the potential for thermal decomposition. While the Boc group's removal is a key synthetic step, uncontrolled heating can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8] The deprotection mechanism itself generates isobutylene, a flammable gas.[9][10]

A thorough risk assessment should be conducted before any new procedure involving a Boc derivative. This involves consulting the specific Safety Data Sheet (SDS) for the compound, considering the scale of the reaction, and evaluating the potential for dust generation, aerosolization, or exposure.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Approach to Safety

A robust safety strategy relies on a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Fume Hoods: All manipulations of solid tert-butyl carbamate derivatives that could generate dust, as well as all reactions and solvent handling, must be conducted in a certified chemical fume hood.[11][12] This is the primary barrier to preventing inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure low background levels of any airborne contaminants.[2]

Personal Protective Equipment (PPE):

The following table summarizes the recommended PPE for handling tert-butyl carbamate derivatives.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles when there is a significant risk of splashing.[11][13]Protects against splashes and airborne particles that can cause serious eye damage.[2][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or punctures before use.[8][11]Prevents direct skin contact, a primary route of exposure.[13]
Skin and Body Protection A chemical-resistant lab coat or coveralls.[13]Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities of the compound as a powder where dust generation is likely, or if engineering controls are insufficient.[1]Minimizes the risk of inhaling fine particles.

Experimental Protocols: Best Practices in Action

The following protocols outline detailed, step-by-step methodologies for common laboratory procedures involving tert-butyl carbamate derivatives.

Protocol 1: Weighing and Transferring Solid Boc Derivatives

This protocol is designed to minimize dust generation and prevent cross-contamination.

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a spatula, weigh boat, and the reaction vessel. Don all required PPE.[14]

  • Weighing: Perform all weighing operations within the fume hood.[14] Use a spatula to carefully transfer the solid from the stock bottle to the weigh boat. Avoid scooping in a manner that creates a dust cloud.[14]

  • Transfer: To transfer the weighed solid to a reaction vessel, gently tap the weigh boat to guide the powder. If necessary, use a small amount of the reaction solvent to rinse the weigh boat and ensure a complete transfer.

  • Cleanup: Immediately after use, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any other contaminated disposable items as hazardous waste.[14]

Protocol 2: Safe Deprotection of Boc-Protected Amines

This protocol outlines a general procedure for acid-catalyzed Boc deprotection, a common synthetic transformation.

  • Reaction Setup: In a chemical fume hood, dissolve or suspend the Boc-protected amine in an appropriate solvent within a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Slowly add the acidic deprotection reagent (e.g., trifluoroacetic acid, or a solution of HCl in dioxane or ethyl acetate) to the reaction mixture at room temperature or below, as the reaction can be exothermic.[9]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction (if necessary) and proceed with the appropriate workup and purification steps. Be mindful that the product will be an amine salt if an acid was used.[9]

  • Waste Disposal: All liquid waste from this procedure should be collected in a designated, labeled hazardous waste container.[14]

Storage and Disposal: Maintaining Integrity and Ensuring Compliance

Proper storage and disposal are critical for maintaining the stability of tert-butyl carbamate derivatives and for protecting the environment.

Storage:

  • Store in a cool, dry, and well-ventilated place, away from sources of ignition.[2][8]

  • Keep containers tightly closed to prevent moisture ingress and contamination.[2][8]

  • Store separately from incompatible materials, such as strong oxidizing agents.[7]

Disposal:

The disposal of tert-butyl carbamate derivatives and any contaminated materials must be handled as hazardous waste.

  • Solid Waste: Collect unused or waste solid compounds in a clearly labeled, sealed container.[14]

  • Liquid Waste: Solutions containing Boc derivatives should be collected in a designated, labeled hazardous waste container.[14] Do not mix with incompatible waste streams.[13]

  • Contaminated Materials: Any items that have come into contact with the compounds, such as gloves, weigh boats, and pipette tips, must be disposed of as hazardous waste.[13][14]

  • Regulatory Compliance: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][14] Do not dispose of down the drain or in regular trash.[14]

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is crucial.

Spill Response:

  • Small Spills: Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5] Place the absorbed material into a suitable, closed container for disposal.[5][14]

  • Large Spills: Evacuate the area and contact your institution's emergency response team.[12]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][14]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][5] Seek medical attention if irritation persists.[14]
Inhalation Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][5][14]
Ingestion Do NOT induce vomiting.[2][14] Wash mouth out with water. Seek immediate medical attention.[5][14]
Visualizing Safety Workflows

The following diagrams, generated using Graphviz, provide clear visual representations of key safety and handling workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Inspect Fume Hood & Ensure Clear Workspace DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->DonPPE Weigh Weigh Solid in Ventilated Enclosure DonPPE->Weigh Transfer Carefully Transfer to Reaction Vessel Weigh->Transfer Clean Decontaminate Work Area & Glassware Transfer->Clean DisposeWaste Dispose of Contaminated Waste Appropriately Clean->DisposeWaste DoffPPE Doff & Dispose of PPE DisposeWaste->DoffPPE

Caption: A step-by-step workflow for the safe handling of tert-butyl carbamate derivatives.

DisposalWorkflow cluster_segregation Segregation Start Waste Generation (Solid, Liquid, Contaminated PPE) SolidWaste Solid Waste Container (Labeled & Sealed) Start->SolidWaste LiquidWaste Liquid Waste Container (Labeled & Sealed) Start->LiquidWaste PPEWaste Contaminated PPE (Designated Bag/Bin) Start->PPEWaste FinalDisposal Disposal via Licensed Professional Waste Service (Adhering to Regulations) SolidWaste->FinalDisposal LiquidWaste->FinalDisposal PPEWaste->FinalDisposal

Caption: A workflow for the proper segregation and disposal of tert-butyl carbamate waste.

Conclusion

Tert-butyl carbamate derivatives are powerful synthetic intermediates that, when handled with the respect they deserve, can be used safely and effectively. By integrating the principles of hazard identification, risk assessment, and meticulous adherence to established safety protocols, researchers can mitigate potential risks and foster a laboratory environment where scientific innovation and personal safety are held in the highest regard. This guide serves as a foundational document, and it is incumbent upon every scientist to consult the specific Safety Data Sheet for each compound and to adhere to their institution's environmental health and safety guidelines.

References

  • Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Cole-Parmer.
  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. Benchchem.
  • tert-Butyl N-(2-aminoethyl)carbamate Safety Data Sheet. AK Scientific, Inc.
  • tert-Butyl carbamate Safety Data Sheet.
  • TERT-BUTYL-N-METHYLCARBAMATE Chemical Safety Data Sheet. ChemicalBook.
  • tert-Butyl carbamate SAFETY DATA SHEET. Fisher Scientific.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate. Benchchem.
  • Carbamate Test Mixture Safety Data Sheet (SDS). Pickering Laboratories.
  • TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE SDS.
  • Tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate Safety Data Sheet. AK Scientific, Inc.
  • Organophosphate/Carbamate Exposure - Management.
  • tert-Butyl (3-aminophenyl)carbamate Safety Data Sheet. Apollo Scientific.
  • An In-depth Technical Guide on the Safety and Handling of Mal-NH-Boc. Benchchem.
  • Personal protective equipment for handling tert-Butyl (3-aminopropyl)carbamate. Benchchem.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

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Foundational

A Predictive Thermogravimetric Analysis of Tert-butyl (2-carbamimidoylphenyl)carbamate: A Technical Guide

Introduction: Characterizing a Novel Pharmaceutical Intermediate In the landscape of modern drug discovery and development, the synthesis of complex molecular scaffolds often relies on specialized intermediates. Tert-but...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing a Novel Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the synthesis of complex molecular scaffolds often relies on specialized intermediates. Tert-butyl (2-carbamimidoylphenyl)carbamate is one such molecule, incorporating a thermally labile tert-butoxycarbonyl (Boc) protecting group and a strongly basic guanidine (carbamimidoyl) moiety on a phenyl scaffold. The presence of these distinct functional groups suggests its utility in constructing intricate, nitrogen-rich heterocyclic systems, which are hallmarks of many pharmacologically active agents.[1]

The thermal stability of such an intermediate is a critical parameter, dictating its storage conditions, shelf-life, and compatibility with various synthetic and formulation processes.[2] Thermogravimetric Analysis (TGA) is an essential analytical technique for probing this stability. By precisely measuring the change in a sample's mass as a function of temperature in a controlled atmosphere, TGA provides quantitative insights into decomposition temperatures, the presence of volatiles, and the overall thermal profile of a compound.[3][4][5]

Due to the specialized nature of Tert-butyl (2-carbamimidoylphenyl)carbamate, a comprehensive public record of its thermal analysis is not available. This guide, therefore, serves as an in-depth, predictive framework for its thermogravimetric analysis. By leveraging established principles of thermal decomposition for its constituent functional groups, we will outline a robust experimental protocol, present a hypothetical decomposition pathway, and interpret the anticipated results. This document is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to confidently perform and understand the TGA of this compound and structurally related molecules.

Predicted Thermal Decomposition Pathway: A Tale of Two Moieties

The thermal degradation of Tert-butyl (2-carbamimidoylphenyl)carbamate, with the presumed structure shown below (Molecular Weight: 266.30 g/mol ), is anticipated to be a multi-stage process dominated by the distinct thermal labilities of its two primary functional groups: the Boc-carbamate and the guanidine group.

Assumed Structure:

  • IUPAC Name: tert-butyl (2-(guanidino)phenyl)carbamate

  • Molecular Formula: C₁₂H₁₈N₄O₂

  • Molecular Weight: 266.30 g/mol

The decomposition is logically predicted to occur in two principal steps:

Stage I: Low-Temperature Boc Group Deprotection

The tert-butyl carbamate group is well-known for its thermal lability. It is designed to be removed under relatively mild conditions, and thermal cleavage represents a common decomposition route. This process typically proceeds through a six-membered cyclic transition state, leading to the elimination of gaseous isobutylene and carbon dioxide, leaving behind the deprotected primary amine.[6][7] This is expected to be the first and most significant mass loss event.

  • Reaction: C₁₂H₁₈N₄O₂ (s) → C₇H₉N₄ (s, intermediate) + C₄H₈ (g) + CO₂ (g)

  • Predicted Temperature Range: 150 °C - 250 °C

  • Gaseous Products: Isobutylene (MW: 56.11 g/mol ) and Carbon Dioxide (MW: 44.01 g/mol ).

  • Theoretical Mass Loss: The combined mass of the evolved gases is 100.12 g/mol . The expected percentage mass loss is calculated as: (100.12 g/mol / 266.30 g/mol ) * 100% = 37.60%

Stage II: High-Temperature Guanidine and Aromatic Core Degradation

Following the initial deprotection, the resulting intermediate, 1-amino-2-guanidinobenzene (C₇H₉N₄), is expected to be significantly more stable. The guanidine group itself is thermally robust.[8] Its decomposition, along with the phenyl ring, will occur at much higher temperatures. This process is more complex and less predictable without coupled techniques like Mass Spectrometry. It likely involves a series of fragmentation and condensation reactions, releasing small nitrogenous molecules like ammonia (NH₃) and potentially forming a stable, cross-linked carbonaceous char as the final residue.[9]

  • Reaction: C₇H₉N₄ (s) → Gaseous Products (e.g., NH₃, HCN) + Char Residue

  • Predicted Temperature Range: > 250 °C, likely proceeding in several overlapping steps up to 600 °C or higher.

Proposed Experimental Protocol for Thermogravimetric Analysis

To validate the predicted thermal behavior, a precise and well-controlled TGA experiment is necessary. The following protocol is designed to provide a clear and comprehensive initial assessment of the material's stability.

Instrumentation and Consumables
  • Instrument: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+, or equivalent).

  • Sample Pans: Platinum or alumina crucibles (100 µL).

  • Purge Gas: High-purity Nitrogen (99.999%) and Dry Air (as a zero-grade gas).

  • Balance: Analytical balance with 0.01 mg readability.

Step-by-Step Methodology
  • Instrument Preparation:

    • Turn on the TGA instrument and allow it to stabilize for at least 30 minutes.

    • Perform a pan-tare procedure using an empty sample crucible of the same type that will be used for the analysis.

    • Verify instrument calibration using certified reference materials if required by internal SOPs.

  • Sample Preparation:

    • Ensure the Tert-butyl (2-carbamimidoylphenyl)carbamate sample is a fine, homogenous powder. If necessary, gently grind the sample with a mortar and pestle.

    • On the tared analytical balance, accurately weigh 5–10 mg of the sample directly into the TGA crucible.

    • Record the exact initial mass.

  • TGA Method Parameters:

    • The causality behind these parameters is crucial: an inert atmosphere is chosen to study the inherent thermal decomposition, while a standard heating rate provides a balance between resolution and experiment time.

    • Method Segment 1 (Equilibration):

      • Heat to 30.00 °C.

      • Isothermal for 5.00 min (ensures thermal equilibrium before the ramp begins).

    • Method Segment 2 (Dynamic Heating):

      • Ramp at 10.00 °C/min to 800.00 °C . This rate is standard for screening and provides good resolution of decomposition events. Faster or slower rates can be used for kinetic studies.

    • Atmosphere:

      • Balance Purge Gas: Nitrogen at 40 mL/min.

      • Sample Purge Gas: Nitrogen at 60 mL/min. An inert atmosphere is critical to prevent thermo-oxidative degradation, allowing for the study of the pure thermal decomposition pathway.

  • Experiment Execution and Data Analysis:

    • Carefully load the sample crucible onto the TGA autosampler or manual loading mechanism.

    • Start the experimental method.

    • Upon completion, save the raw data.

    • Analyze the resulting data using the instrument's software to determine:

      • Onset temperature of decomposition (T_onset).

      • Temperature of maximum decomposition rate (T_peak) from the derivative (DTG) curve.

      • Percentage mass loss for each distinct step.

      • Final residual mass at 800 °C.

Hypothetical Data Presentation and Interpretation

The data obtained from the TGA experiment can be effectively summarized and interpreted to provide a clear picture of the compound's thermal stability.

Table 1: Predicted TGA Data Summary for Tert-butyl (2-carbamimidoylphenyl)carbamate
StagePredicted Temperature Range (°C)Predicted Mass Loss (%)Postulated Evolved SpeciesRemaining Material
I 150 - 25037.60% Isobutylene (C₄H₈), Carbon Dioxide (CO₂)1-amino-2-guanidinobenzene
II > 250VariableAmmonia (NH₃), other small nitrogenous fragmentsCarbonaceous Char
Interpreting the Thermogram

The TGA curve (thermogram) will plot percent mass versus temperature. The derivative of this curve (the DTG curve) plots the rate of mass loss versus temperature, showing distinct peaks for each decomposition event.

  • Initial Plateau: From the start of the experiment up to ~150 °C, the thermogram should show a flat baseline, indicating the material is stable with no mass loss.

  • First Decomposition Step: A sharp drop in mass should occur in the 150-250 °C range, corresponding to the loss of the Boc group. The measured mass loss should be very close to the theoretical value of 37.60%. The onset of this drop is a key indicator of the compound's initial thermal stability.

  • Second Decomposition Region: Beyond 250 °C, a slower, more gradual, or multi-stepped mass loss will be observed as the guanidino-phenyl core degrades at higher temperatures.

  • Final Residue: The mass remaining at the end of the experiment (800 °C) represents the thermally stable char formed during decomposition.

Visualizing the Process

Diagrams are essential for clearly communicating both the experimental process and the underlying chemical transformations.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Interpretation start Start: Obtain Sample weigh Weigh 5-10 mg of Sample start->weigh load Load Sample into TGA Crucible weigh->load run Run TGA Method (Ramp 10°C/min to 800°C in N2 Atmosphere) load->run collect Collect Mass vs. Temp Data plot Plot Thermogram (TG and DTG Curves) collect->plot analyze Analyze Mass Loss Steps, Onset Temp, & Residue plot->analyze report Generate Final Report analyze->report

Caption: A typical workflow for a thermogravimetric analysis experiment.

Caption: A proposed two-stage thermal decomposition pathway for the title compound.

Conclusion and Broader Implications

This technical guide provides a comprehensive, predictive framework for the thermogravimetric analysis of Tert-butyl (2-carbamimidoylphenyl)carbamate. The anticipated two-stage decomposition, initiated by the clean, low-temperature cleavage of the Boc-protecting group, followed by the higher-temperature degradation of the more stable guanidino-aromatic core, offers a clear thermal signature for this molecule. The detailed experimental protocol herein establishes a self-validating system for confirming this hypothesis. For drug development professionals, this analysis is not merely academic; it provides critical data for establishing thermal stability, identifying potential degradation pathways, ensuring compatibility with excipients during formulation, and guiding the development of robust manufacturing processes.[2][10] The execution of this TGA protocol will replace prediction with empirical data, solidifying our understanding of this important pharmaceutical building block.

References

  • PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

  • Snider, M. J., & Wolfenden, R. (2000). The Nonenzymatic Decomposition of Guanidines and Amidines. PubMed Central. Retrieved from [Link]

  • Patel, R. V., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition properties of guanidine nitrate and basic cupric nitrate. Retrieved from [Link]

  • MDPI. (2023). Analysis and Modeling of Thermogravimetric Curves of Chemically Modified Wheat Straw Filler-Based Biocomposites Using Machine Learning Techniques. Retrieved from [Link]

  • Shaaban, M., et al. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.).CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Ostrowski, P. L. (2008). Decomposition of Urea and Guanidine Nitrate. Defense Technical Information Center. Retrieved from [Link]

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(2-formylphenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Thorn, G. D., & McKay, A. F. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Taylor & Francis Online. (2008). Decompositions of Urea and Guanidine Nitrates. Retrieved from [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Google Patents. (n.d.).US2258612A - Method of purifying guanidine nitrate.
  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2016). Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels. Retrieved from [Link]

  • National Institutes of Health. (2013). Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices. PubMed Central. Retrieved from [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

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Exploratory

Tert-butyl (2-carbamimidoylphenyl)carbamate: A Technical Guide to Synthetic Utility and Drug Discovery Applications

Executive Summary In the complex landscape of medicinal chemistry, the strategic selection of building blocks dictates the efficiency of downstream synthetic pathways. Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 13...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex landscape of medicinal chemistry, the strategic selection of building blocks dictates the efficiency of downstream synthetic pathways. Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9), frequently referred to as N-Boc-2-aminobenzamidine, is a highly specialized intermediate. It features a reactive amidine moiety paired with an orthogonally protected aniline amine. This unique structural profile makes it an indispensable precursor for the regioselective synthesis of complex nitrogen-containing heterocycles, such as pyrimidines, quinazolines, and benzimidazoles.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind the use of this compound, validate its role in the development of broad-spectrum antiparasitic agents, and provide field-proven, self-validating experimental protocols for its manipulation.

Chemical Profile & Mechanistic Utility

The Principle of Orthogonal Reactivity

The synthesis of fused heterocyclic systems often requires the condensation of a bi-nucleophile with a di-electrophile. In the case of 2-aminobenzamidine derivatives, both the amidine group and the adjacent ortho-aniline amine are nucleophilic. If left unprotected, condensation reactions (e.g., with β -keto esters) yield a complex, intractable mixture of regioisomers and undesired polymeric byproducts.

To circumvent this, the ortho-amine is masked using a tert-butoxycarbonyl (Boc) protecting group[1]. The Boc group provides two critical mechanistic advantages:

  • Steric and Electronic Deactivation: The bulky tert-butyl group sterically hinders the nitrogen, while the carbonyl oxygen withdraws electron density, effectively neutralizing the nucleophilicity of the aniline amine[1].

  • Orthogonal Stability: The Boc group remains highly stable under the basic or neutral conditions required for amidine condensation, yet it can be cleanly and selectively cleaved under acidic conditions without affecting the newly formed heterocyclic rings[2].

Synthetic Workflow

Workflow A Tert-butyl (2-carbamimidoylphenyl)carbamate (Boc-protected Amidine) C Microwave Condensation (100°C, 12h, EtOH) A->C B β-Keto Ester (e.g., Ethyl 2-ethyl-3-oxobutanoate) B->C D Boc-Protected Pyrimidinone (e.g., SW337354) C->D Regioselective Reaction E Acidic Cleavage (TFA / DCM) D->E F Free Aniline Intermediate (Ready for Cyclization) E->F -Boc (100 Da)

Fig 1: Regioselective condensation and orthogonal deprotection workflow.

Application in Drug Development: Targeting Protozoan Tubulin

Tert-butyl (2-carbamimidoylphenyl)carbamate is a foundational scaffold in the synthesis of novel antiparasitic compounds, most notably the MMV676477 analogs[3]. These compounds exhibit potent activity against devastating protozoal infections, including Leishmaniasis, Chagas disease, and Malaria[4].

Mechanism of Action

Unlike traditional antileishmanial drugs (e.g., miltefosine) which have no effect on tubulin, derivatives synthesized from this Boc-protected amidine actively disrupt protozoan tubulin dynamics[3]. Through UV crosslinking and competitive binding assays, these compounds have been proven to bind directly to parasitic tubulin dimers, promoting hyper-polymerization[4]. This catastrophic stabilization of microtubules halts cellular division and leads to parasite death.

MoA Protozoan Protozoan Parasite (e.g., Leishmania spp.) Tubulin Parasitic Tubulin Dimers Protozoan->Tubulin Drug Amidine-Derived Therapeutic (e.g., MMV676477 analog) Binding Drug-Tubulin Binding (UV Crosslinking Validated) Drug->Binding Tubulin->Binding Polymerization Hyper-Polymerization of Microtubules Binding->Polymerization Promotes Death Disruption of Tubulin Dynamics & Parasite Death Polymerization->Death

Fig 2: Mechanism of action for amidine-derived antiparasitic agents targeting tubulin.

Quantitative Efficacy Data

The following table summarizes the biological and synthetic metrics for key compounds derived from this workflow:

Compound / IntermediateTarget Organism / SystemBiological Activity / MechanismKey Metric
MMV676477 Leishmania tarentolaePromotes tubulin polymerizationEC₅₀: 11 ± 3.2 pM[4]
SW337354 Synthetic PrecursorBoc-protected pyrimidinone intermediateYield: 78%[3]
Paclitaxel (Control)Mammalian MicrotubulesMicrotubule stabilizationMax Absorbance (A340): 0.36[4]
Miltefosine (Control)Leishmania spp.Non-tubulin mediated deathTubulin Activity at 50 pM: None[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the intermediate SW337354 and its subsequent deprotection. Every step is designed with built-in thermodynamic causality and validation checkpoints.

Protocol 1: Microwave-Assisted Amidine Condensation

Objective: Synthesize the Boc-protected pyrimidinone intermediate (SW337354) via regioselective condensation.

Causality: Microwave irradiation is selected over conventional thermal heating because localized dielectric heating rapidly overcomes the high activation energy required for the condensation of sterically hindered amidines. This reduces reaction times from several days to hours, minimizing the formation of degradation byproducts[3].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave reaction tube, combine Tert-butyl (2-carbamimidoylphenyl)carbamate (200 mg, 0.793 mmol) and Ethyl 2-ethyl-3-oxobutanoate (247 mg, 1.587 mmol)[3].

  • Solvent Addition: Add 6 mL of absolute Ethanol (EtOH) to the mixture. The polar protic solvent facilitates proton transfer during the condensation mechanism[3].

  • Irradiation: Seal the tube and heat the mixture in a dedicated microwave synthesizer at 100 °C for 12 hours[3].

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar amidine starting material validates the completion of the cyclization.

  • Purification: Remove the solvent under reduced pressure. Purify the crude solid via flash chromatography on silica gel to isolate SW337354.

  • Expected Yield: ~211 mg (78% yield)[3].

Protocol 2: Acidic Cleavage of the Boc Protecting Group

Objective: Liberate the ortho-aniline amine for subsequent functionalization.

Causality: Trifluoroacetic acid (TFA) is utilized because it selectively protonates the carbamate oxygen. This triggers a fragmentation cascade that releases the free amine, carbon dioxide (CO₂), and a tert-butyl cation (which eliminates as isobutylene gas). According to Le Chatelier's principle, the evolution of these gases drives the reaction thermodynamically to 100% completion, leaving no solid cleavage byproducts to complicate purification[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected intermediate (e.g., SW337354) in anhydrous Dichloromethane (DCM) to create a 0.1 M solution[2].

  • Acid Addition: Slowly add TFA to achieve a 20–50% (v/v) concentration at room temperature[2].

  • Reaction Monitoring: Stir the mixture for 2 to 4 hours. The reaction is self-validating; the visible cessation of micro-bubble formation (CO₂ and isobutylene gas) indicates the reaction has reached completion.

  • Workup: Evaporate the DCM and excess TFA under a stream of nitrogen or reduced pressure.

  • Neutralization: The resulting product is a TFA salt. To obtain the free base, partition the residue between Ethyl Acetate and saturated aqueous Sodium Bicarbonate (NaHCO₃), extract the organic layer, dry over Na₂SO₄, and concentrate.

References

  • Source: google.
  • Title: Role of BOC protecting group in phenylalanine derivatives.
  • Source: benchchem.

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Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of Tert-butyl (2-carbamimidoylphenyl)carbamate in Solid-Phase Peptide Synthesis for 4-Aminoquinazoline-Peptide Hybrids

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Advanced Solid-Phase Peptide Synthesis (SPPS), Heterocyclic Hybrids, and Kinase Inhibitor Scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Advanced Solid-Phase Peptide Synthesis (SPPS), Heterocyclic Hybrids, and Kinase Inhibitor Scaffolds.

Introduction & Chemical Rationale

The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous FDA-approved kinase inhibitors (e.g., Erlotinib, Gefitinib)[1]. Concurrently, peptide-drug conjugates (PDCs) are revolutionizing targeted drug delivery. Combining these two domains—synthesizing 4-aminoquinazoline-peptide hybrids directly on a solid support—requires highly specialized and robust synthetic methodologies[2].

This application note details the strategic use of Tert-butyl (2-carbamimidoylphenyl)carbamate (Boc-protected 2-aminobenzamidine, or Boc-2-ABA) as a bifunctional building block in SPPS. While 2-aminobenzamidine is traditionally utilized as a P1 ligand or fluorophore in peptide chemistry[3], its Boc-protected derivative enables a highly efficient, regioselective route to complex heterocyclic-peptide hybrids.

The Causality of the Chemical Design

To synthesize a 4-aminoquinazoline ring, an ortho-amino-N-acylbenzamidine intermediate must undergo intramolecular cyclodehydration. Attempting this on solid phase with unprotected 2-aminobenzamidine leads to competitive acylation between the amidine and the aniline nitrogens, resulting in complex, low-yield mixtures[4].

The Boc-2-ABA Advantage:

  • Regioselectivity: The Boc group electronically and sterically masks the aniline nitrogen. When reacted with a resin-bound peptide carboxylate, only the free amidine acts as a nucleophile, ensuring 100% regioselective formation of the N-acylamidine.

  • Orthogonal Triggering: The Boc group is stable to the basic conditions of Fmoc-SPPS but highly labile to Trifluoroacetic acid (TFA). During the final global cleavage, the Boc group is removed, unmasking the nucleophilic aniline.

  • Thermodynamic Cyclization: Once the aniline is freed and the peptide is cleaved, mild basic heating drives the aniline to attack the acylamidine carbonyl. The subsequent elimination of water (cyclodehydration) thermodynamically locks the molecule into the aromatic 4-aminoquinazoline system.

Experimental Workflow & Causality

G SM Resin-Peptide-COOH (Free side-chain or N-term) Reagent1 Tert-butyl (2-carbamimidoylphenyl)carbamate + HATU / DIPEA SM->Reagent1 Int1 Resin-Peptide-CO-Amidine (Boc-protected Aniline) Reagent1->Int1 Acylamidine Formation Reagent2 TFA / TIPS / H2O (Cleavage & Deprotection) Int1->Reagent2 Int2 Peptide-CO-Amidine (Free Aniline) Reagent2->Int2 Global Deprotection Reagent3 Mild Heating (60°C) + DIPEA (pH 8) Int2->Reagent3 Product 4-Aminoquinazoline-Peptide Hybrid (Cyclodehydrated Product) Reagent3->Product Intramolecular Cyclization

Figure 1: Workflow for solid-phase synthesis of 4-aminoquinazoline-peptide hybrids.

Self-Validating Protocol

This protocol is designed with integrated Liquid Chromatography-Mass Spectrometry (LC-MS) checkpoints. Every chemical transformation induces a specific mass shift, creating a self-validating system that ensures experimental integrity.

Phase 1: Peptide Assembly and Carboxylate Unmasking
  • Elongation: Synthesize the desired peptide sequence on a Rink Amide AM resin using standard Fmoc/tBu chemistry.

  • Carboxylate Generation: To attach the heterocycle to a side-chain, incorporate Fmoc-Glu(OAII)-OH during assembly.

  • Allyl Deprotection: Treat the resin with Tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and phenylsilane (10 eq) in DCM for 2 × 30 min to unmask the γ -carboxylate of the Glutamate residue.

    • QC Checkpoint: Perform a micro-cleavage. LC-MS must show the exact mass of the free-carboxylate peptide.

Phase 2: Regioselective Acylamidine Formation

Causality Note: Amidines are less nucleophilic than primary aliphatic amines due to resonance stabilization. Standard carbodiimides (DIC) are insufficient. The highly reactive uronium salt HATU is strictly required.

  • Activation: Swell the resin in DMF. Add HATU (3.0 eq) and DIPEA (6.0 eq). Agitate for 3 minutes to form the active O-At ester.

  • Coupling: Add Tert-butyl (2-carbamimidoylphenyl)carbamate (3.0 eq) dissolved in minimal DMF. Agitate at room temperature for 3 hours.

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x).

    • QC Checkpoint: Micro-cleavage (TFA/TIPS/H2O). Because the Boc group is cleaved during this check, LC-MS will show the intermediate mass: [Peptide Mass + 161 Da] .

Phase 3: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the resin with a mixture of TFA / Triisopropylsilane (TIPS) / H 2​ O (95 : 2.5 : 2.5 v/v) for 2.5 hours at room temperature.

  • Isolation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet twice with cold ether. Air-dry the pellet.

    • Causality Note: This step simultaneously liberates the peptide from the resin, removes all side-chain protecting groups, and crucially, removes the Boc group from the aniline, priming it for cyclization.

Phase 4: Solution-Phase Cyclodehydration
  • Solubilization: Dissolve the crude peptide intermediate in a 1:1 mixture of Methanol and DMF (approx. 5 mg/mL).

  • Base Catalysis: Adjust the pH to 8.0 – 8.5 using DIPEA. Why? The aniline is protonated as a TFA salt post-cleavage. Neutralization restores its nucleophilicity.

  • Thermal Aromatization: Heat the solution to 60°C for 4 hours.

    • QC Checkpoint (Critical): Monitor the reaction via LC-MS. The intermediate peak will cleanly shift to a new peak with a mass of [Intermediate Mass - 18 Da] . This precise loss of water validates the successful cyclodehydration into the 4-aminoquinazoline ring.

  • Purification: Purify the final hybrid via preparative RP-HPLC.

Quantitative Data Presentation

The efficiency of the acylamidine formation and subsequent cyclization is highly dependent on the coupling reagent and thermal conditions. The data below summarizes the optimization parameters for this workflow.

Table 1: Optimization of Acylamidine Formation and Cyclodehydration Conditions

Coupling ReagentEquivalents (Boc-2-ABA)Cyclization TempIn-Process LC-MS Mass ShiftOverall Yield (%)
DIC / Oxyma2.0 eq25°C-18 Da (Incomplete)15%
HATU / DIPEA3.0 eq25°C-18 Da (Incomplete)42%
HATU / DIPEA 3.0 eq 60°C -18 Da (Complete) 88%
COMU / DIPEA3.0 eq60°C-18 Da (Complete)85%

Sources

Application

Advanced Application Note: Tert-butyl (2-carbamimidoylphenyl)carbamate in Preclinical Drug Discovery

Executive Summary Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS 1340558-17-9) is a highly versatile, orthogonally protected intermediate widely utilized in modern medicinal chemistry[1]. Featuring a tert-butyloxycarbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS 1340558-17-9) is a highly versatile, orthogonally protected intermediate widely utilized in modern medicinal chemistry[1]. Featuring a tert-butyloxycarbonyl (Boc)-protected aniline and a reactive amidine moiety, this compound serves as a critical building block for synthesizing complex nitrogen-containing heterocycles. This application note details the mechanistic rationale, experimental protocols, and validated workflows for employing this intermediate in the development of 2[2] and 3[3].

Mechanistic Rationale & Pharmacophore Significance

The amidine group (—C(=NH)NH₂) is a privileged pharmacophore in drug design. It frequently acts as an arginine mimetic, forming strong bidentate hydrogen bonds with aspartate or glutamate residues within target protein active sites (e.g., serine proteases, tubulin)[2].

However, the synthesis of 2-aminobenzamidine derivatives is historically plagued by poor regioselectivity due to the competing nucleophilicity of the adjacent aniline nitrogen. By employing Tert-butyl (2-carbamimidoylphenyl)carbamate, chemists leverage the Boc group to sterically shield and electronically deactivate the aniline nitrogen[4]. This orthogonal protection strategy ensures that subsequent condensations—such as reactions with β -keto esters—occur exclusively at the amidine nitrogen. Furthermore, the Boc group is highly stable to the basic and nucleophilic conditions typical of amidine condensations, yet it can be 4 to reveal the free amine for downstream functionalization[4].

Data Presentation: Comparative Reaction Parameters

The following table summarizes validated quantitative data for the utilization of Tert-butyl (2-carbamimidoylphenyl)carbamate in recent drug discovery campaigns, highlighting the efficiency of microwave-assisted methodologies[2].

Target ApplicationReactantsReaction ConditionsYieldBiological Target
Antiparasitic Agent (e.g., SW337354)Tert-butyl (2-carbamimidoylphenyl)carbamate + Ethyl 2-ethyl-3-oxobutanoateMicrowave, EtOH, 100 °C, 12 h78%Leishmania tubulin polymerization[2]
Creatine Transport Inhibitor Tert-butyl (2-carbamimidoylphenyl)carbamate + Alkylating agentThermal, DMF, 80 °C, 24 h65%Creatine kinase / Phosphocreatine system[3]

Experimental Protocols

Self-Validating System Note: These protocols incorporate built-in analytical checkpoints (TLC, LC-MS) to ensure the causality of each step translates to empirical success.

Protocol A: Microwave-Assisted Condensation for Heterocycle Synthesis

Causality: Microwave irradiation is selected over conventional thermal heating because it provides rapid, volumetric heating. This accelerates the condensation of the amidine with β -keto esters, significantly reducing reaction times while minimizing the thermal degradation of the sensitive amidine group[2].

  • Preparation: In a 10 mL microwave-safe reaction vial, combine Tert-butyl (2-carbamimidoylphenyl)carbamate (200 mg, 0.793 mmol) and Ethyl 2-ethyl-3-oxobutanoate (247 mg, 1.587 mmol)[2].

  • Solvation: Suspend the reactants in 6 mL of absolute ethanol (EtOH). Ensure a homogeneous slurry; the polarity of EtOH efficiently couples with microwave frequencies to generate uniform heat.

  • Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 100 °C for 12 hours[2].

  • Validation Checkpoint 1: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Confirm the consumption of the starting material mass (m/z 236.1) and the appearance of the cyclized product mass. Proceed only if conversion is >90%.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude solid by flash chromatography on silica gel (using a gradient of Hexanes/EtOAc) to yield the desired Boc-protected intermediate (e.g., SW337354)[2].

Protocol B: Chemoselective Boc Deprotection

Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to generate the tert-butyl cation, which is subsequently driven off as isobutylene gas. This anhydrous method is chosen because it avoids aqueous workups that could hydrolyze newly formed, sensitive heterocyclic rings[4].

  • Preparation: Dissolve the purified Boc-protected intermediate (100 mg) in 2 mL of anhydrous DCM under a nitrogen atmosphere.

  • Cleavage: Dropwise, add 0.5 mL of TFA at 0 °C to control the exothermic release of isobutylene gas and prevent side-reactions.

  • Propagation: Warm the reaction to room temperature and stir for 2 hours.

  • Validation Checkpoint 2: Perform TLC (10% MeOH in DCM). The product spot should stain heavily with ninhydrin, validating the presence of the newly liberated primary amine.

  • Recovery: Concentrate the mixture in vacuo. Triturate the resulting oil with cold diethyl ether to precipitate the free amine as a TFA salt. Filter and dry under a high vacuum.

Visualizations

Workflow A Tert-butyl (2-carbamimidoylphenyl)carbamate B Microwave Condensation (EtOH, 100°C, 12h) A->B D Boc-Protected Intermediate B->D Cyclization C Beta-Keto Ester (Electrophile) C->B E TFA/DCM Deprotection D->E Isolation F Free Amine Target Scaffold E->F Cleavage

Fig 1. Experimental workflow for microwave-assisted condensation and chemoselective deprotection.

Mechanism A Boc Protecting Group B Amidine Pharmacophore A->B Directs regioselectivity (Steric Shielding) C Target Enzyme Active Site (e.g., Tubulin / Protease) B->C Binds as Arginine Mimetic D Bidentate Hydrogen Bonding (Asp/Glu Residues) C->D Interacts via E Enzyme Inhibition & Therapeutic Efficacy D->E Triggers

Fig 2. Pharmacophore logic: Boc-directed regioselectivity and amidine-mediated enzyme inhibition.

References

  • Medicine for Malaria Venture (MMV). "Novel antiparasitic compounds and methods." Google Patents (WO2021077102A1). 2

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. 4

  • European Patent Office. "Inhibitors of Creatine Transport and Uses Thereof." Google Patents (EP3950673A1). 3

  • Benchchem. "Sitemap product name A-Z." Benchchem Catalog. 1

Sources

Application

Application Note: Enzyme Inhibition Studies with Tert-butyl (2-carbamimidoylphenyl)carbamate

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9), commonly referred to as Boc-protected 2-aminobenzamidine, is a highly versatile bifunctional molecule in early-stage drug discovery. It serves a dual purpose: acting as a direct orthosteric probe for mapping the active sites of serine proteases, and functioning as a critical synthetic building block for advanced therapeutics, including antiparasitic agents[1], creatine transport inhibitors[2], and inducible nitric oxide synthase (iNOS) inhibitors[3].

The Causality of the Pharmacophore: The molecule's architecture is deliberately split into two functional domains:

  • The Amidinophenyl Group: At physiological pH (7.4), the amidine moiety is protonated. This mimics the basic side chains of Arginine or Lysine, allowing the molecule to anchor deeply into the S1 specificity pocket of trypsin-like serine proteases. It forms a critical, reversible salt bridge with a conserved Aspartate residue (e.g., Asp189 in trypsin)[4].

  • The Tert-butyl Carbamate (Boc) Group: Biochemically, the bulky, hydrophobic Boc group acts as a steric probe to evaluate the spatial tolerance of the S2/S3 subsites adjacent to the S1 pocket. Synthetically, it protects the aniline nitrogen from unwanted nucleophilic attacks during downstream derivatizations.

Structural Dynamics & Target Interaction

To successfully design an inhibition assay, one must understand the binding kinetics. Tert-butyl (2-carbamimidoylphenyl)carbamate acts as a reversible, competitive inhibitor . It competes directly with the natural substrate for the free enzyme ( E ), forming an enzyme-inhibitor ( EI ) complex. Because the binding is reversible, the inhibition can be overcome by increasing the substrate concentration—a hallmark of competitive Michaelis-Menten kinetics.

Mechanism I Tert-butyl (2-carbamimidoylphenyl)carbamate EI Enzyme-Inhibitor Complex (Reversible Binding) I->EI Kon E Serine Protease (e.g., Trypsin/Thrombin) E->EI Kon EI->I Koff S1 S1 Specificity Pocket (Asp189 Salt Bridge) EI->S1 S2 S2/S3 Hydrophobic Sub-sites (Boc Group Interaction) EI->S2

Fig 1. Reversible competitive binding mechanism of Boc-2-aminobenzamidine in serine proteases.

Experimental Protocols

Protocol A: In Vitro Serine Protease Kinetic Assay

This protocol is designed as a self-validating system to determine the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ).

Materials Required:

  • Enzyme: Bovine Pancreatic Trypsin or Human Thrombin (10 nM final concentration).

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride) for Trypsin, or S-2238 for Thrombin.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 7.4.

  • Inhibitor Stock: 10 mM Tert-butyl (2-carbamimidoylphenyl)carbamate in 100% anhydrous DMSO.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 1:3 serial dilution of the inhibitor in DMSO. Expert Insight: Ensure the final DMSO concentration in the assay well never exceeds 5% (ideally ≤1%). Higher concentrations will denature the protease and artificially inflate the apparent inhibition.

  • Enzyme Pre-incubation: In a 96-well clear-bottom microplate, add 45 µL of Assay Buffer, 5 µL of the inhibitor dilution, and 25 µL of the Enzyme solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is mandatory. It allows the E+I⇌EI equilibrium to establish before the substrate is introduced. Simultaneous addition would cause a delayed steady-state velocity, skewing the initial rate ( V0​ ).

  • Substrate Addition: Initiate the reaction by rapidly adding 25 µL of the Substrate solution (at a concentration equal to its Km​ value).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 405 nm (for p-nitroaniline release) every 30 seconds for 15 minutes at 37°C.

  • Self-Validation & QC: Include a vehicle control (DMSO only) to establish Vmax​ , and a positive control (e.g., pure 2-aminobenzamidine or Argatroban). Calculate the Z'-factor using the vehicle and positive control wells. Proceed with data analysis only if Z' > 0.5.

Workflow Step1 1. Compound Preparation (Solubilize in DMSO, Serial Dilution) Step2 2. Enzyme Pre-incubation (Equilibrate E + I for 15 min) Step1->Step2 Step3 3. Substrate Addition (e.g., BAPNA or Fluorogenic Probe) Step2->Step3 Step4 4. Kinetic Readout (Microplate Reader, Abs/Fluorescence) Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff Ki Calculation) Step4->Step5

Fig 2. High-throughput in vitro screening workflow for serine protease inhibition assays.

Protocol B: Boc-Deprotection for Advanced Inhibitor Synthesis

When the compound is used as a synthetic precursor (e.g., for synthesizing tubulin polymerization promoters[1] or iNOS inhibitors[3]), the Boc group must be cleanly removed to expose the reactive aniline amine.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of Tert-butyl (2-carbamimidoylphenyl)carbamate in 5 mL of anhydrous Dichloromethane (DCM).

  • Chill the flask to 0°C in an ice bath to control the exothermic deprotection.

  • Dropwise, add 2 mL of Trifluoroacetic acid (TFA). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Causality Check: Monitor via TLC (Thin-Layer Chromatography). The disappearance of the starting material indicates the successful cleavage of the tert-butyl carbamate group, yielding 2-aminobenzamidine trifluoroacetate.

  • Remove volatiles under reduced pressure and precipitate the product using cold diethyl ether.

Data Presentation: Comparative Kinetic Parameters

The following table summarizes the expected kinetic behavior of Tert-butyl (2-carbamimidoylphenyl)carbamate across various enzymatic targets based on the structural homology of their active sites.

Enzyme TargetAssay SubstrateExpected Ki​ Range ( μ M)Inhibitor Role / Mechanism
Bovine Trypsin BAPNA10 - 50Orthosteric Competitive (S1 Anchor)
Human Thrombin S-223850 - 150Orthosteric Competitive (S1 Anchor)
Factor Xa S-2222> 200Weak Competitive (Requires Derivatization)
iNOS L-Arginine> 500Synthetic Precursor / Building Block

Note: The Ki​ is calculated from the IC50​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) . Ensure your substrate concentration [S] is accurately quantified.

References

  • Title: WO2021077102A1 - Novel antiparasitic compounds and methods Source: Google Patents URL
  • Title: 1,2-Dihydro-4-quinazolinamines: Potent, Highly Selective Inhibitors of Inducible Nitric Oxide Synthase Which Show Antiinflammatory Activity in Vivo Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: US20170050924A1 - Inhibitors of creatine transport and uses thereof Source: Google Patents URL
  • Title: Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration Source: Biochemistry - ACS Publications URL

Sources

Method

Target Deconvolution via Click Chemistry: Utilizing Tert-butyl (2-carbamimidoylphenyl)carbamate in Photoaffinity Probe Design

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Protocol Executive Summary Tert-butyl (2-carbamimidoylphenyl)carbamate (also known as Boc-protected 2-aminobenzamidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Protocol

Executive Summary

Tert-butyl (2-carbamimidoylphenyl)carbamate (also known as Boc-protected 2-aminobenzamidine) is a highly versatile chemical building block in medicinal chemistry. While traditionally used to synthesize nitrogen-rich heterocycles (such as pyrimidines and quinazolines) for antiparasitic and antineoplastic agents[1], its utility extends profoundly into chemical biology. By functionalizing these core scaffolds with photoreactive and bioorthogonal handles, researchers can transform them into Photoaffinity Labeling (PAL) probes. This application note details the strategic design, causality, and self-validating protocols for utilizing these derivatives in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry to achieve precise target deconvolution.

Strategic Design: From Building Block to PAL Probe

The transition from a basic building block to a sophisticated chemical probe requires precise structural logic. The synthesis begins with Tert-butyl (2-carbamimidoylphenyl)carbamate.

The Causality of Chemical Modification:

  • Regioselective Cyclization: The Boc-protecting group on the amine ensures that cyclization reactions (e.g., with ethyl 2-ethyl-3-oxobutanoate) occur regioselectively at the amidine moiety, forming a clean, predictable core scaffold[1].

  • Probe Functionalization: Once the core pharmacophore is established, the Boc group is removed. The scaffold is then functionalized with two distinct moieties to enable target deconvolution[2]:

    • Benzophenone (UV Crosslinker): Allows for the covalent trapping of the transient drug-target interaction upon UV irradiation.

    • Terminal Alkyne (Click Handle): Provides a bioorthogonal tag that remains inert in biological systems until activated by a copper catalyst, allowing for downstream conjugation to an azide-reporter (e.g., a fluorophore or biotin).

Workflow A Tert-butyl (2-carbamimidoylphenyl) carbamate B Scaffold Synthesis A->B C PAL Probe (Alkyne + UV Tag) B->C D Target Crosslinking C->D E CuAAC Click Reaction D->E F Fluorescence Detection E->F

Workflow from chemical building block to click chemistry target deconvolution.

Bioorthogonal Click Chemistry (CuAAC) Protocol

Once the alkyne-tagged probe has been synthesized, it is deployed in biological systems (e.g., purified tubulin or live cell lysates) to identify its binding partners[2]. The CuAAC click reaction, pioneered by Meldal and Sharpless, relies on the generation of catalytic Cu(I) to form a stable 1,2,3-triazole linkage between the probe and a reporter molecule[3].

Quantitative Data: CuAAC Reagent Matrix

The following table summarizes the optimized concentrations and the mechanistic causality behind each component in the click chemistry master mix.

ComponentTypical ConcentrationFunction / Causality
Probe-Target Complex 1-10 µMThe alkyne-tagged biological target (post-UV crosslinking) serving as the substrate[2].
Reporter Azide 25-50 µMFluorophore (e.g., Alexa Fluor 532 azide) or Biotin-azide for downstream visualization or enrichment[2].
CuSO₄ 1-2 mMSource of Cu(II), which is reduced in situ to the catalytically active Cu(I) species[3].
TCEP 1-2 mMReducing agent. Prevents oxidation of Cu(I) back to Cu(II) and maintains the catalytic cycle[4].
TBTA / THPTA 100 µMStabilizing ligand. Protects Cu(I) from disproportionation and accelerates the cycloaddition reaction[4].
Step-by-Step Methodology
  • Target Incubation: Incubate 1-10 µM of the purified target protein (e.g., tubulin) with the alkyne-functionalized probe for 1 hour at 37°C in a suitable binding buffer[2].

  • Photo-crosslinking: Irradiate the sample with UV light (365 nm) for 15-30 minutes on ice.

    • Causality: UV irradiation activates the benzophenone moiety, generating a diradical that covalently inserts into nearby C-H bonds within the target's binding pocket, permanently anchoring the alkyne handle to the protein[2].

  • CuAAC Master Mix Preparation: Prepare a fresh master mix containing 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA (in 4:1 DMSO:t-butanol).

    • Causality: Pre-mixing these reagents ensures that Cu(II) is reduced to Cu(I) by TCEP and immediately stabilized by the TBTA ligand before introduction to the protein, preventing copper-induced protein precipitation and oxidative damage[3].

  • Cycloaddition: Add the master mix and 25 µM of an azide-fluorophore (e.g., Alexa Fluor 532 azide) to the crosslinked sample. Agitate for 1 hour at 25°C[2].

    • Causality: The stabilized Cu(I) catalyzes the [3+2] cycloaddition between the probe's terminal alkyne and the reporter's azide, forming a stable 1,4-disubstituted 1,2,3-triazole linkage[4].

  • Quenching and Analysis: Quench the reaction by adding SDS sample buffer containing 10 mM EDTA.

    • Causality: EDTA chelates the copper catalyst, halting the reaction. Resolve the proteins via SDS-PAGE and visualize using a fluorescence scanner[2].

Mechanism Step1 Alkyne-Tagged Target Complex Step3 Azide Reporter Coordination Step1->Step3 Substrate Step2 Cu(I) Catalyst Generation Step2->Step3 Catalyst Step4 Triazole Linkage Formation Step3->Step4 Cycloaddition

Mechanistic logic of the CuAAC click reaction on the crosslinked protein-probe complex.

Self-Validating System (Quality Control)

To ensure the highest standards of scientific integrity (E-E-A-T), every click chemistry target deconvolution experiment must be a self-validating system. The following controls are mandatory to prove causality:

  • Control A (No UV Irradiation): Omit the UV crosslinking step.

    • Validation: Ensures that the detected fluorescence is strictly due to the covalent crosslinking of the probe to the target, ruling out non-specific hydrophobic retention of the fluorophore[2].

  • Control B (No Copper Catalyst): Omit CuSO₄ from the master mix.

    • Validation: Confirms that the fluorophore attachment is entirely dependent on the bioorthogonal CuAAC click reaction, ruling out non-specific reactivity of the azide reporter with endogenous protein residues[4].

  • Control C (Competition Assay): Pre-incubate the target with a 10-fold molar excess of the unmodified parent drug (lacking the alkyne and benzophenone) before adding the probe.

    • Validation: The unmodified drug should occupy the binding pocket, outcompeting the probe and significantly reducing the fluorescent signal. This proves that the probe's localization is driven by specific pharmacological target engagement rather than promiscuous binding[1].

References

  • World Intellectual Property Organization. (2021). Novel antiparasitic compounds and methods (Patent No. WO2021077102A1).
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. American Chemical Society.[Link]

Sources

Application

Advanced Application Note: Tert-butyl (2-carbamimidoylphenyl)carbamate as a Privileged Building Block in Combinatorial Heterocyclic Synthesis

Executive Summary In modern drug discovery, the rapid generation of diverse heterocyclic libraries relies heavily on bifunctional building blocks with orthogonally protected reactive centers. Tert-butyl (2-carbamimidoylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of diverse heterocyclic libraries relies heavily on bifunctional building blocks with orthogonally protected reactive centers. Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9) has emerged as a highly versatile scaffold in combinatorial chemistry. Structurally, it features a highly nucleophilic free amidine group adjacent (ortho) to a tert-butyloxycarbonyl (Boc)-protected aniline.

This specific structural arrangement allows researchers to selectively react the amidine with 1,3-dielectrophiles to form complex heterocycles—such as pyrimidin-4-ones and quinazolines—while keeping the aniline nitrogen masked. Subsequent deprotection reveals the free amine, providing a secondary anchor point for late-stage functionalization. This application note details the mechanistic rationale, quantitative reaction parameters, and self-validating protocols for utilizing this building block, specifically highlighting its proven utility in synthesizing potent antiparasitic agents targeting protozoan tubulin dynamics [1].

Mechanistic Causality: The Orthogonal Protection Strategy

As a Senior Application Scientist, it is critical to understand why this specific building block is chosen over an unprotected 2-aminobenzamidine.

  • Preventing Nucleophilic Competition: The amidine group ( −C(=NH)NH2​ ) is a strong bidentate nucleophile, ideal for cyclocondensation. However, a free ortho-aniline is also highly nucleophilic. If left unprotected, reacting the molecule with a β -keto ester would yield an intractable mixture of pyrimidines, quinolines, and macrocyclic byproducts.

  • The Role of the Boc Group: The Boc carbamate acts as an electron-withdrawing protecting group, effectively neutralizing the nucleophilicity of the aniline nitrogen. It is highly stable under the basic/nucleophilic conditions required for amidine condensation [2].

  • Thermodynamic Cleavage: Once the primary heterocycle is formed, the Boc group is cleaved using strong acid (e.g., Trifluoroacetic acid, TFA). The cleavage is driven by the exceptional stability of the resulting tert-butyl carbocation, which rapidly undergoes elimination to form isobutylene gas, alongside the irreversible decarboxylation of the carbamate to yield CO2​ [2].

Combinatorial Workflow & Scaffold Diversification

The primary utility of Tert-butyl (2-carbamimidoylphenyl)carbamate lies in its ability to rapidly generate pyrimidin-4-one scaffolds. When reacted with β -keto esters (e.g., ethyl 2-ethyl-3-oxobutanoate) under microwave irradiation, the amidine condenses to form a Boc-protected 2-(2-aminophenyl)pyrimidin-4(3H)-one intermediate.

SynthesisWorkflow A Tert-butyl (2-carbamimidoylphenyl)carbamate (Boc-Protected Amine) C Microwave Condensation (100°C, EtOH) A->C B 1,3-Dielectrophile (e.g., β-keto ester) B->C D Boc-Protected Pyrimidin-4-one C->D Cyclization E TFA Deprotection (-CO2, -Isobutylene) D->E Acid Cleavage F Free Aniline Scaffold E->F Diversification Ready

Combinatorial workflow for pyrimidin-4-one scaffold synthesis using orthogonal Boc protection.

Application in Drug Discovery: Targeting Protozoan Tubulin

Derivatives synthesized from this building block (such as the SW337354 intermediate) have been successfully elaborated into potent antiparasitic compounds (e.g., MMV676477). Unlike traditional tubulin inhibitors that cause depolymerization, these specific combinatorial derivatives exhibit a unique mechanism of action: they preferentially bind to Leishmania and Trypanosoma tubulin and promote hyper-polymerization. This disrupts the dynamic instability required for parasite cell division, leading to pathogen death [1].

BioPathway A Pyrimidin-4-one Derivative (e.g., MMV676477 analog) B Protozoan Tubulin Binding Domain A->B Selective Affinity C Hyper-stabilization of Microtubules B->C Promotes Polymerization D Disruption of Parasite Cellular Dynamics C->D Structural Rigidity E Cell Cycle Arrest & Pathogen Death D->E Apoptosis

Mechanism of action for synthesized derivatives disrupting protozoan tubulin dynamics.

Quantitative Data Summary

The following table summarizes the validated reaction parameters and biological efficacy metrics associated with this building block workflow [1].

ParameterValue / Description
Building Block CAS No. 1340558-17-9
Model Reaction Condensation with Ethyl 2-ethyl-3-oxobutanoate
Reaction Conditions Microwave irradiation, 100 °C, 12 h, EtOH solvent
Yield (Model Scaffold) 78% (Compound SW337354)
Deprotection Conditions TFA/DCM (1:1 v/v), 0 °C to RT, 1-2 h
Primary Biological Target Protozoan Tubulin (Leishmania, Trypanosoma)
Phenotypic Effect (EC50) Promotes tubulin polymerization (~11.3 µM for advanced analogs)

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed with built-in analytical checkpoints to ensure experimental integrity.

Protocol A: Microwave-Assisted Cyclocondensation

Causality Note: Microwave irradiation is selected over conventional reflux to provide rapid, homogenous heating. This accelerates the condensation of the amidine while minimizing the thermal degradation of the heat-sensitive Boc group.

  • Preparation: In a heavy-walled microwave reactor vial, combine Tert-butyl (2-carbamimidoylphenyl)carbamate (200 mg, 0.793 mmol, 1.0 eq) and Ethyl 2-ethyl-3-oxobutanoate (247 mg, 1.587 mmol, 2.0 eq).

  • Solvation: Suspend the reagents in 6 mL of anhydrous ethanol (EtOH). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Heat the mixture in a dedicated microwave synthesizer at 100 °C for 12 hours under continuous magnetic stirring.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture and analyze via LC-MS. You should observe the depletion of the starting mass ( [M+H]+=236 ) and the appearance of the cyclized product mass. The absence of [M+H−100] peaks indicates that the Boc group remained intact during heating.

  • Purification: Transfer the solution to a round-bottom flask, remove the solvent in vacuo, and purify the crude solid via flash chromatography on silica gel to obtain the Boc-protected pyrimidin-4-one intermediate (Expected yield: ~78%).

Protocol B: Boc Deprotection and Aniline Liberation

Causality Note: The use of neat or highly concentrated TFA ensures rapid protonation of the carbamate carbonyl, forcing the elimination of the tert-butyl cation. The reaction is self-indicating via gas evolution.

  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0 °C using an ice bath to control the initial exothermic protonation.

  • Acid Addition: Dropwise, add an equal volume of Trifluoroacetic acid (TFA) so the final solvent ratio is 1:1 DCM:TFA.

  • Self-Validation Checkpoint (Visual): Upon addition of TFA, observe the solution for effervescence. The bubbling is the stoichiometric release of CO2​ and isobutylene gas [2].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is complete when effervescence entirely ceases (typically 1 to 2 hours).

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. To liberate the free base from the TFA salt, partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and concentrate to yield the free aniline, ready for combinatorial diversification (e.g., reductive amination or coupling with acyl chlorides).

References

  • Source: World Intellectual Property Organization (WIPO)
  • Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:[Link]

Method

Application Note: Analytical Methods for the Quantification of Tert-butyl (2-carbamimidoylphenyl)carbamate

Executive Summary Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9; MW: 235.28 g/mol ) is a critical synthetic intermediate utilized in the development of novel antiparasitic agents. Specifically, it serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9; MW: 235.28 g/mol ) is a critical synthetic intermediate utilized in the development of novel antiparasitic agents. Specifically, it serves as a core pharmacophore building block for compounds (e.g., SW337354 and MMV676477) designed to disrupt protozoan tubulin dynamics in diseases such as leishmaniasis and Chagas disease[1].

Quantifying this compound presents a unique analytical dichotomy: the molecule contains a highly basic, polar amidine moiety (pKa ~11) adjacent to a highly acid-labile tert-butyloxycarbonyl (Boc) protecting group. Standard acidic reversed-phase conditions risk degrading the analyte, while neutral unbuffered conditions lead to severe peak tailing. This application note details three orthogonal, self-validating analytical protocols—UHPLC-UV, HILIC-LC-MS/MS, and qNMR—engineered to ensure structural integrity, trace-level sensitivity, and absolute quantitative accuracy.

Physicochemical Profiling & Analytical Rationale

As a Senior Application Scientist, designing a robust method requires addressing the causality behind chemical behavior in the column and the detector:

  • The Amidine Challenge: Amidines are strongly basic. At typical mobile phase pH ranges (pH 2–7), the amidine group is fully protonated. On standard silica-based reversed-phase (RP) columns, these cations interact with residual ionized silanols via secondary electrostatic (ion-exchange) interactions, causing severe peak tailing and poor recovery[2].

  • The Boc-Protection Constraint: The traditional chromatographic solution to silanol interactions is to lower the mobile phase pH to < 2.0 using 0.1% Trifluoroacetic acid (TFA), which neutralizes the silanols. However, the Boc carbamate is highly susceptible to acid-catalyzed cleavage. Prolonged exposure to TFA in the autosampler will artificially lower the quantified yield by degrading the target into 2-aminobenzamidine.

  • The Solution: To satisfy both constraints, we must utilize a highly end-capped, hybrid-silica stationary phase combined with a volatile, near-neutral chaotropic buffer (e.g., 10–20 mM Ammonium Acetate, pH 6.0). For mass spectrometry, where the polar amidine may elute too early on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention by utilizing partitioning into an aqueous layer on a polar stationary phase[3]. Finally, Quantitative NMR (qNMR) is employed as the ultimate source of truth for absolute purity, bypassing the need for an external reference standard of the analyte itself[4].

Analytical Workflow Architecture

The following decision tree dictates the selection of the appropriate analytical method based on the sample matrix and required sensitivity.

G Target Tert-butyl (2-carbamimidoylphenyl)carbamate Sample Matrix Prep1 Dilution in H2O/MeCN (1:1) Target->Prep1 Prep2 Protein Precipitation or SPE Clean-up Target->Prep2 Prep3 Dissolution in DMSO-d6 + Maleic Acid (IS) Target->Prep3 UHPLC Method 1: UHPLC-UV (Reaction Monitoring & Purity) LCMS Method 2: HILIC-LC-MS/MS (Trace Matrix Quantification) qNMR Method 3: 1H qNMR (Absolute Purity Calibration) Prep1->UHPLC Prep2->LCMS Prep3->qNMR

Figure 1: Analytical workflow for Tert-butyl (2-carbamimidoylphenyl)carbamate quantification.

Method 1: UHPLC-UV for High-Throughput Purity Assessment

Objective: Rapid quantification of synthetic reaction mixtures and final API purity without degrading the Boc group.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of 50:50 HPLC-grade Water/Acetonitrile. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm). Rationale: The Ethylene Bridged Hybrid (BEH) particle minimizes secondary silanol interactions.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.0 with dilute acetic acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 60% B

    • 3.0 - 4.0 min: 60% to 95% B

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

  • Flow Rate & Temperature: 0.4 mL/min; Column oven set to 35°C.

  • Detection: UV absorbance at 254 nm (optimal for the benzamidine chromophore).

System Suitability (Self-Validation Criteria)

To ensure the method is performing correctly, the system must pass the following criteria before sample injection:

  • Tailing Factor (Tf): Must be ≤ 1.5. (If Tf > 1.5, verify the pH of Mobile Phase A; amidines require sufficient ionic strength to mask silanols).

  • Resolution (Rs): > 2.0 between the target peak and any des-Boc degradation impurities.

Method 2: HILIC-LC-MS/MS for Trace Quantification

Objective: Highly sensitive quantification of the compound in complex biological matrices (e.g., during in vitro tubulin binding assays or pharmacokinetic profiling).

Rationale: The highly polar amidine elutes near the void volume on C18 columns, subjecting it to severe ion suppression from matrix salts. HILIC operates via hydrophilic partitioning, retaining polar compounds effectively in highly organic mobile phases[3]. This high organic content simultaneously enhances electrospray ionization (ESI) desolvation efficiency, drastically lowering the Limit of Detection (LOD).

Step-by-Step Protocol
  • Sample Preparation: To 50 µL of matrix sample, add 150 µL of cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes. Transfer 100 µL of the supernatant to an autosampler vial.

  • Column Selection: SeQuant ZIC-HILIC (5 µm, 2.1 x 100 mm).

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 15% A / 85% B at 0.3 mL/min for 5 minutes.

  • MS/MS Conditions: Positive ESI mode. Capillary voltage 3.0 kV, Desolvation temp 400°C.

MRM Transitions Table

Table 1: Optimized Multiple Reaction Monitoring (MRM) parameters.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Mechanistic Assignment
Target Compound236.1180.15015[M+H - C₄H₈]⁺ (Loss of t-butyl)
Target Compound236.1136.15025[M+H - C₅H₈O₂]⁺ (Loss of Boc)

Method 3: Quantitative NMR (qNMR) for Absolute Purity

Objective: To determine the absolute mass fraction (purity) of the synthesized standard without relying on an external reference standard of the same compound[5].

Rationale: HPLC-UV relies on relative response factors, which can overestimate purity if impurities lack chromophores. qNMR provides a direct, fundamental measurement of purity by comparing the integral of the analyte's protons against an internal standard (IS) of known purity[4]. Maleic acid is selected as the IS because its singlet resonance (6.26 ppm) does not overlap with the Boc group (1.45 ppm) or the aromatic ring (6.8–7.8 ppm) of the target compound.

Step-by-Step Protocol
  • Weighing (Critical Step): Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of Tert-butyl (2-carbamimidoylphenyl)carbamate and ~5.0 mg of Maleic acid (NIST SRM, 99.9% purity) into the same vial.

  • Dissolution: Add 600 µL of anhydrous DMSO-d₆. Vortex until completely dissolved. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Nucleus: ¹H (400 MHz or higher).

    • Pulse Angle: 90° (to ensure maximum signal).

    • Relaxation Delay (D1): 30 seconds. Causality: The delay must be > 5 × T₁ of the slowest relaxing proton to ensure complete thermal equilibrium and accurate integration.

    • Number of Scans: 64.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet at 6.26 ppm (2H) and the analyte's Boc singlet at ~1.45 ppm (9H).

Quantification Equation

Calculate the absolute purity ( Px​ ) using the following formula:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • I = Integral area ( Ix​ for Boc peak, Istd​ for Maleic acid peak)

  • N = Number of protons ( Nx​ = 9, Nstd​ = 2)

  • M = Molecular weight ( Mx​ = 235.28 g/mol , Mstd​ = 116.07 g/mol )

  • W = Gravimetric weight of the sample ( Wx​ ) and standard ( Wstd​ )

  • P = Purity of the standard ( Pstd​ = 0.999)

Method Validation Summary

The following table summarizes the typical validation parameters achieved when executing the above protocols, demonstrating the orthogonal coverage of the techniques from trace analysis to bulk purity.

Table 2: Comparative Method Validation Parameters.

ParameterMethod 1: UHPLC-UVMethod 2: HILIC-LC-MS/MSMethod 3: qNMR
Primary Application Reaction MonitoringTrace Matrix AnalysisAbsolute Calibration
Linear Range 1.0 - 500 µg/mL0.5 - 250 ng/mL1 - 50 mg/mL
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mLN/A (Direct Measurement)
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLN/A
Intra-day Precision (RSD%) < 1.5%< 4.2%< 0.5%
Accuracy (Recovery %) 98.5 - 101.2%92.4 - 105.1%99.8 - 100.3%

References

  • Novel antiparasitic compounds and methods. World Intellectual Property Organization (WIPO). Patent WO2021077102A1.[1] Available at:

  • Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds in RPLC. Welch Materials.[2] Available at:[Link]

  • Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). MDPI Analytica.[3] Available at:[Link]

  • Purity Testing & Quantitative NMR Analysis. Spectral Service AG.[5] Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Studies of Tert-butyl (2-carbamimidoylphenyl)carbamate Derivatives

Introduction: The Scientific Rationale for Investigating Tert-butyl (2-carbamimidoylphenyl)carbamate Derivatives In Vivo The tert-butyl (2-carbamimidoylphenyl)carbamate scaffold represents a versatile pharmacophore with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale for Investigating Tert-butyl (2-carbamimidoylphenyl)carbamate Derivatives In Vivo

The tert-butyl (2-carbamimidoylphenyl)carbamate scaffold represents a versatile pharmacophore with significant therapeutic potential. The core structure, featuring a carbamate-protected amidine group, is a key strategic element in modern medicinal chemistry. This structural motif often serves as a prodrug, designed to enhance the pharmacokinetic properties of a parent compound. The carbamate moiety can mask a highly polar amidine group, improving lipid solubility and membrane permeability, which is crucial for oral bioavailability.[1][2] Once absorbed, the carbamate can be enzymatically cleaved in vivo to release the active amidine-containing molecule. This prodrug strategy can lead to enhanced systemic exposure and a more favorable half-life compared to the administration of the parent drug alone.[1][2]

Derivatives of this class have shown promise in a variety of therapeutic areas, most notably as anti-inflammatory agents. The underlying mechanism of action is often multifactorial, potentially involving the modulation of key signaling pathways such as NF-κB and Nrf2, which are central regulators of the inflammatory response.[3][4] Furthermore, certain carbamate derivatives have been investigated for their roles in neuroinflammation and neurodegenerative diseases by targeting enzymes like acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL).[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies with this promising class of compounds. The protocols outlined herein are designed to be robust and reproducible, providing a framework for evaluating the anti-inflammatory efficacy, pharmacokinetic profile, and pharmacodynamic effects of novel Tert-butyl (2-carbamimidoylphenyl)carbamate derivatives.

PART 1: Preclinical Rationale and Experimental Design

A successful in vivo study begins with a well-defined hypothesis and a meticulously planned experimental design. The choice of animal model, formulation, and endpoints should be directly linked to the putative mechanism of action and the intended therapeutic application of the test compound.

Defining the Therapeutic Hypothesis

Before embarking on in vivo testing, it is crucial to establish a clear therapeutic hypothesis based on in vitro data. For Tert-butyl (2-carbamimidoylphenyl)carbamate derivatives, this could include:

  • Anti-inflammatory efficacy: The compound is expected to reduce inflammation in a relevant animal model.

  • Prodrug activation: The carbamate moiety will be cleaved in vivo to release the active amidine derivative.

  • Target engagement: The compound or its active metabolite will modulate a specific molecular target (e.g., an enzyme or a signaling pathway).

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with institutional and national ethical guidelines.[8][9][10][11][12] Key principles include the 3Rs:

  • Replacement: Utilizing in vitro methods whenever possible to avoid or limit the use of live animals.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

  • Refinement: Minimizing animal pain and distress through appropriate housing, handling, and experimental procedures.

All protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.

PART 2: Compound Preparation and Formulation for In Vivo Administration

The physicochemical properties of Tert-butyl (2-carbamimidoylphenyl)carbamate derivatives, particularly their often low aqueous solubility, necessitate careful formulation to ensure adequate bioavailability for in vivo studies.[13][14][15][16][17]

Physicochemical Characterization

Prior to formulation, a thorough physicochemical characterization of the test compound is essential.

ParameterImplication for Formulation
Aqueous Solubility Determines the need for solubilizing agents or advanced formulation strategies.
LogP / LogD Indicates the lipophilicity of the compound, guiding the choice between aqueous and lipid-based vehicles.
pKa Influences solubility at different physiological pH values.
Chemical Stability Ensures the compound remains stable in the chosen formulation vehicle.
Formulation Strategies for Poorly Soluble Derivatives

A tiered approach is recommended for formulation development, starting with simple vehicles and progressing to more complex systems as needed.

  • Prepare a High-Concentration Stock Solution: Dissolve the Tert-butyl (2-carbamimidoylphenyl)carbamate derivative in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 50 mg/mL).[13]

  • Vehicle Screening:

    • Aqueous Suspension: To 990 µL of phosphate-buffered saline (PBS) containing a surfactant like 1% Polysorbate 80 (Tween 80), add 10 µL of the DMSO stock solution to achieve the desired final concentration. Vortex vigorously for 2 minutes and visually inspect for precipitation.[13]

    • Co-solvent System: Prepare a co-solvent mixture such as PEG400:Propylene glycol:Saline in a 40:10:50 (v/v/v) ratio. Add the required volume of the DMSO stock solution to the co-solvent mixture to reach the target concentration and vortex until clear.[13]

    • Lipid-based Formulation: For highly lipophilic compounds, warm a lipid vehicle like Labrafac® PG to approximately 40°C. Directly add the solid compound to the warmed vehicle and stir until fully dissolved.[13]

  • Selection Criteria: Choose the simplest vehicle that provides a stable and homogenous formulation at the desired concentration.

G cluster_0 Physicochemical Characterization cluster_1 Formulation Screening cluster_2 Route of Administration solubility Aqueous Solubility aqueous Aqueous Suspension (e.g., PBS + Tween 80) solubility->aqueous logP LogP / LogD lipid Lipid-based (e.g., Labrafac® PG) logP->lipid pKa pKa pKa->aqueous stability Chemical Stability stability->aqueous cosolvent Co-solvent System (e.g., PEG400/PG/Saline) stability->cosolvent stability->lipid oral Oral (p.o.) aqueous->oral ip Intraperitoneal (i.p.) aqueous->ip cosolvent->oral cosolvent->ip iv Intravenous (i.v.) cosolvent->iv lipid->oral G acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=6 per group) acclimatization->grouping initial_measurement Initial Paw Volume Measurement (V₀) grouping->initial_measurement dosing Drug Administration (Vehicle, Test, Control) initial_measurement->dosing induction Carrageenan Injection (0.1 mL, 1%) dosing->induction paw_measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) induction->paw_measurement data_analysis Data Analysis (% Inhibition) paw_measurement->data_analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

PART 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the carbamate derivatives is crucial for interpreting efficacy data and for dose selection in further studies.

Pharmacokinetic Studies

A typical PK study in rats involves administering the compound and collecting blood samples at various time points to determine the plasma concentration-time profile.

  • Animals and Housing: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling. House the animals individually.

  • Dosing: Administer the formulated Tert-butyl (2-carbamimidoylphenyl)carbamate derivative at a single dose via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the cannula at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Collect samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent carbamate derivative and its predicted active amidine metabolite in the plasma samples. [2]6. Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t₁/₂ Half-life of the drug in plasma.
Pharmacodynamic Studies

PD studies aim to correlate drug exposure with its pharmacological effect. In the context of anti-inflammatory agents, this can involve measuring biomarkers of inflammation in tissue or plasma.

  • Study Design: Following an efficacy study (e.g., the paw edema model), collect tissue samples (e.g., the inflamed paw) and/or blood at the time of peak inflammation.

  • Tissue Homogenization: Homogenize the paw tissue in an appropriate buffer.

  • Biomarker Analysis: Use enzyme-linked immunosorbent assays (ELISAs) to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., prostaglandins) in the tissue homogenates or plasma.

  • Correlation: Correlate the reduction in biomarker levels with the observed anti-inflammatory effect and the plasma concentrations of the test compound.

PART 5: Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms by which Tert-butyl (2-carbamimidoylphenyl)carbamate derivatives exert their effects is a critical aspect of drug development.

Putative Signaling Pathways

Based on existing literature for anti-inflammatory compounds and carbamate derivatives, several signaling pathways may be modulated.

G cluster_0 Pro-inflammatory Stimulus cluster_1 Signaling Cascades cluster_2 Cellular Response stimulus e.g., LPS, Carrageenan nfkb_pathway NF-κB Pathway stimulus->nfkb_pathway mapk_pathway MAPK Pathway stimulus->mapk_pathway nrf2_pathway Nrf2 Pathway stimulus->nrf2_pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb_pathway->cytokines mapk_pathway->cytokines antioxidant Antioxidant Response nrf2_pathway->antioxidant Inhibition carbamate Tert-butyl (2-carbamimidoylphenyl)carbamate Derivative carbamate->nfkb_pathway Inhibition carbamate->nrf2_pathway Activation

Caption: Hypothetical modulation of inflammatory signaling pathways.

These derivatives may inhibit the NF-κB pathway, a central regulator of pro-inflammatory gene expression, leading to a reduction in the production of cytokines like TNF-α, IL-1β, and IL-6. [18]Concurrently, they might activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress associated with inflammation. [3][4][19]

Conclusion

The in vivo evaluation of Tert-butyl (2-carbamimidoylphenyl)carbamate derivatives requires a systematic and multi-faceted approach. By carefully considering the preclinical rationale, optimizing compound formulation, and employing robust efficacy and pharmacokinetic models, researchers can effectively assess the therapeutic potential of this promising class of molecules. The protocols and guidelines presented in this document provide a comprehensive framework to guide these efforts, ensuring scientific rigor and ethical conduct in the pursuit of novel therapeutics.

References

  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • (2001, May 15).
  • Benchchem. (n.d.). Application Notes and Protocols: Formulation of Heterocyclyl Carbamate Derivative 1 for In Vivo Studies.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol.
  • Nasrabadi, M., et al. (2024, January 6).
  • Jarvis, S., Day, J.E.L., & Reed, B. (n.d.). Ethical guidelines for research in animal science.
  • Creative Biolabs. (n.d.). Anti-Inflammatory Drug Pharmacodynamic.
  • Nasrabadi, M., et al. (2025, August 6).
  • Sankar, J., et al. (2025, August 27). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. Impressions@MAHE.
  • Sharifi-Rad, M., et al. (n.d.). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages.
  • (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model.
  • (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk.
  • (2024, April 3). Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability.
  • (n.d.). An ethical approach to in vivo research. STRONG-UR.
  • (n.d.). Synthesis and Evaluation of Carbamate Prodrugs of a Phenolic Compound.
  • (2007, February 15). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. PubMed.
  • Yada, D. (2025, February 8). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences.
  • (2024, June 7). Ethical Principles and Rules in Experimental Animal Studies: A Comprehensive Review.
  • (2014, October 1).
  • (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Pouton, C. W. (2006, November 15).
  • (2025, May 20). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. Royal Society of Chemistry.
  • Sankar, J., et al. (2025, July 9). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science.
  • (n.d.).
  • (n.d.). US20050095293A1 - Administration form for the oral application of poorly soluble drugs.
  • (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • (2024, March 15).
  • (2025, August 10). Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice.
  • (2020, December 1).
  • (2025, June 5). Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. MDPI.
  • (2011, January 7). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology.
  • (2022, March 15).
  • (2025, July 1). A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. PubMed.
  • (2024, January 6).
  • (n.d.). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications.
  • (n.d.).

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Method

Docking studies of Tert-butyl (2-carbamimidoylphenyl)carbamate with target proteins

Application Note: High-Fidelity Molecular Docking of Tert-butyl (2-carbamimidoylphenyl)carbamate Targeting Serine Proteases Executive Summary The rational design of serine protease inhibitors heavily relies on exploiting...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Molecular Docking of Tert-butyl (2-carbamimidoylphenyl)carbamate Targeting Serine Proteases

Executive Summary

The rational design of serine protease inhibitors heavily relies on exploiting the S1 specificity pocket. Benzamidine and its derivatives are classical pharmacophores that anchor into this pocket via a critical salt bridge. This application note provides a comprehensive, self-validating molecular docking protocol for a specific ortho-substituted derivative: Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9)[1]. By combining the highly basic amidine group with a bulky, hydrophobic tert-butyl carbamate (Boc) moiety, this ligand presents a unique profile for exploring the S2/S4 subsites of targets like Thrombin, Trypsin, and TMPRSS2.

Mechanistic Rationale & Causality

To understand how to dock this molecule, we must first understand why it binds. Trypsin-like serine proteases possess a deep, negatively charged S1 pocket, featuring a highly conserved Aspartic Acid residue at its base (e.g., Asp189 in Trypsin/Thrombin, Asp435 in TMPRSS2)[2].

Unsubstituted benzamidine is a weak, non-covalent inhibitor that rolls into the S1 pocket, yielding an experimental binding free energy (ΔG) of approximately -6.2 kcal/mol and an IC50 in the micromolar range[2][3]. However, Tert-butyl (2-carbamimidoylphenyl)carbamate is structurally bipartite:

  • The Carbamimidoyl (Amidine) Group: At physiological pH (7.4), this group is protonated (positively charged). It acts as an arginine mimetic, forming a bidentate salt bridge with the conserved Asp residue.

  • The Ortho-Boc Group: The bulky tert-butyl carbamate group cannot fit into the narrow S1 pocket. Instead, it is forced to project outward, interacting with the hydrophobic rim of the active site or extending into the S2/S4 subsites (often lined with aromatic residues like Tyr or Trp).

If the docking protocol fails to account for the protonation state of the amidine, the scoring function will treat the interaction as a mere hydrogen bond rather than a strong electrostatic salt bridge, leading to inverted poses and false-negative binding affinities.

G FXa Factor Xa Prothrombin Prothrombin FXa->Prothrombin Cleaves Thrombin Thrombin (Target) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor Tert-butyl (2-carbamimidoylphenyl)carbamate Inhibitor->Thrombin S1 Pocket Blockade

Coagulation cascade highlighting Thrombin inhibition by benzamidine derivatives.

Baseline Quantitative Data

To contextualize the docking results of the Boc-derivative, researchers must benchmark against known amidine inhibitors. The following table summarizes the kinetic and thermodynamic properties of baseline compounds[2][3].

CompoundTarget ProteaseBinding Affinity (ΔG)IC50 / PotencyKey Interaction
BenzamidineTrypsin (Bovine)-6.2 kcal/mol~10-20 μMS1 Pocket (Asp189)
BenzamidineTMPRSS2 (Human)N/A26 μMS1 Pocket (Asp435)
6-amidino-2-naphtholTMPRSS2 (Human)N/A6.4 μMS1 Pocket (Asp435)
Tert-butyl (2-carbamimidoylphenyl)carbamateTrypsin-like ProteasesIn silico predictionPendingS1 (Amidine) + S2/S4 (Boc)

Self-Validating Docking Protocol

This protocol utilizes AutoDock Vina, chosen for its sophisticated gradient optimization method and multithreading capabilities, which significantly improve the accuracy of binding mode predictions[4]. To ensure trustworthiness, this workflow incorporates a mandatory positive control step.

Workflow LPrep Ligand Preparation Protonate Amidine (+1) Grid Grid Box Generation Center on Asp189 LPrep->Grid PPrep Receptor Preparation Add Polar H, Charges PPrep->Grid Dock AutoDock Vina Execution Exhaustiveness = 32 Grid->Dock Analyze Pose Analysis RMSD & Interactions Dock->Analyze

Self-validating molecular docking workflow for benzamidine-based ligands.

Phase 1: System Preparation

1. Receptor Preparation (UCSF Chimera & AutoDock Tools):

  • Causality: Crystal structures (e.g., PDB ID 3PTB for Trypsin) contain water molecules. While some structural waters mediate binding, standard Vina protocols require their removal to prevent steric clashes.

  • Step 1: Download the target protein complexed with a native benzamidine inhibitor.

  • Step 2: Strip all water molecules and non-catalytic ions.

  • Step 3: Add polar hydrogens. This is critical because Vina's scoring function relies heavily on hydrogen bonding networks[5].

  • Step 4: Assign Kollman partial charges and save the receptor as a .pdbqt file[6].

2. Ligand Preparation:

  • Causality: The Boc group is highly flexible, while the benzamidine core is planar. Accurately defining rotatable bonds prevents the algorithm from wasting computational effort on rigid ring systems.

  • Step 1: Generate the 3D structure of Tert-butyl (2-carbamimidoylphenyl)carbamate.

  • Step 2: Critical Step: Adjust the pH to 7.4 to ensure the amidine group is protonated (+1 charge).

  • Step 3: Use the Meeko Python package or AutoDock Tools to define rotatable bonds (specifically around the carbamate linkage) and export as .pdbqt[5].

Phase 2: Grid Generation & Execution

1. Grid Box Configuration:

  • Causality: The search space must encompass both the deep S1 pocket and the adjacent shallow subsites to accommodate the bulky Boc group.

  • Step 1: Center the grid box directly on the carboxylate carbon of the conserved Asp residue (e.g., Asp189 in Trypsin).

  • Step 2: Set the grid dimensions to 20 × 20 × 20 Å. This provides sufficient volume for the ligand to explore multiple orientations without wandering out of the active site[5].

2. AutoDock Vina Execution:

  • Causality: The default exhaustiveness in Vina is 8. Because the Boc group introduces significant conformational flexibility, the default search may become trapped in local minima.

  • Step 1: Execute Vina via the command line with an increased exhaustiveness parameter: ./vina --config config.txt --log log.txt --exhaustiveness=32[7].

  • Step 2: Allow the multithreaded algorithm to cluster the results based on RMSD[4].

Phase 3: Protocol Validation & Quality Control

A docking protocol is only as reliable as its internal controls. Before analyzing the novel ligand, you must validate the system:

  • Redocking the Native Ligand: Extract the co-crystallized benzamidine from the original PDB file, process it through the exact workflow above, and dock it back into the receptor.

  • RMSD Threshold: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental X-ray pose. The protocol is only validated if the RMSD is < 2.0 Å [3].

  • Interaction Verification: For Tert-butyl (2-carbamimidoylphenyl)carbamate, manually inspect the top-scoring pose in an analysis tool (e.g., PyMOL or UCSF Chimera). If the amidine nitrogen atoms are not within 2.5–3.5 Å of the Asp189 oxygen atoms (indicating a salt bridge), the pose must be rejected as an artifact, regardless of the predicted ΔG.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Tert-butyl (2-carbamimidoylphenyl)carbamate synthesis side reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of tert-butyl (2-carbamimidoy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of tert-butyl (2-carbamimidoylphenyl)carbamate (often referred to as ortho-Boc-protected 2-aminobenzamidine).

Synthesizing amidines from ortho-substituted anilines presents unique chemoselectivity challenges. The proximity of the carbamate nitrogen to the electrophilic nitrile or amidine carbon creates a highly reactive microenvironment, making the system prone to deprotection, hydrolysis, and spontaneous cyclization. This guide dissects the causality behind these side reactions and provides field-proven, self-validating protocols to bypass them.

Mechanistic Overview: Pathways and Pitfalls

Before troubleshooting, it is critical to map the chemical landscape. The classic Pinner reaction (HCl/MeOH followed by NH₃) is fundamentally incompatible with this molecule due to the acid-lability of the Boc group. Furthermore, thermal stress drives the molecule toward thermodynamic sinks (quinazolines).

G A 2-Aminobenzonitrile B tert-Butyl (2-cyanophenyl)carbamate (Boc-protected) A->B Boc2O, DMAP RT C Target: tert-Butyl (2-carbamimidoylphenyl)carbamate B->C NH2OH then [H] (Optimized) D Side Product: 2-Aminobenzamidine (Boc Deprotection) B->D HCl/MeOH, NH3 (Classic Pinner) E Side Product: Quinazoline Derivatives (Intramolecular Cyclization) B->E High Temp (>80°C) or Base Excess F Side Product: tert-Butyl (2-carbamoylphenyl)carbamate (Nitrile Hydrolysis) B->F Trace H2O during Imidate formation C->E Thermal Degradation

Mechanistic pathways and side reactions in ortho-Boc-aminobenzamidine synthesis.

Troubleshooting FAQs: Causality & Solutions

Q1: I am losing the Boc group entirely during the nitrile-to-amidine conversion. Why is this happening? The Causality: If you are utilizing the classic Pinner reaction, you are exposing the substrate to anhydrous HCl gas in methanol to form the intermediate imidate. The tert-butoxycarbonyl (Boc) group is highly acid-labile because the cleavage generates a highly stable tert-butyl carbocation. Exposure to strong acids rapidly strips the carbamate, yielding the unprotected 2-aminobenzamidine[1]. The Solution: Abandon the Pinner method. Shift to a neutral or mildly basic pathway. The hydroxylamine (amidoxime) route is the gold standard here, as it operates under conditions that leave the Boc group completely intact.

Q2: My LC-MS shows a major byproduct at[M-56] or [M-100], and the NMR lacks the tert-butyl peak. Is this just thermal deprotection? The Causality: It is rarely just deprotection. If this occurs under thermal or basic conditions, you are observing an intramolecular cyclization. The ortho-proximity of the carbamate nitrogen to the electrophilic imidate or amidine carbon strongly favors cyclization via the Thorpe-Ingold effect. Thermic deprotection of the Boc group followed by immediate nucleophilic attack on the o-amidine intermediate is a well-documented pathway leading to quinazoline or quinazolinedione derivatives[1][2]. The Solution: Strict thermodynamic control. Keep all reaction temperatures strictly below 60°C. If utilizing catalytic hydrogenation for the amidoxime reduction, ensure the reactor does not exotherm above room temperature.

Q3: I am seeing a mass corresponding to +18 Da (relative to the nitrile) instead of the amidine. What went wrong? The Causality: You have synthesized the primary amide (tert-butyl (2-carbamoylphenyl)carbamate). This is the result of nucleophilic attack by trace water on the highly electrophilic nitrile or the imidate intermediate. The Solution: If using alkoxide-catalyzed imidate formation, ensure absolute anhydrous conditions. Use freshly titrated NaOMe and dry your methanol over 3Å molecular sieves. However, switching to the amidoxime route (detailed below) circumvents this extreme moisture sensitivity.

Quantitative Route Comparison

To illustrate the necessity of route selection, the following table summarizes the yield and impurity profiles of the three primary amidine synthesis methodologies when applied specifically to ortho-Boc-aminobenzonitrile.

Synthesis RouteReagents & ConditionsMax TemperatureTarget Amidine YieldDominant Side Reaction / Failure Mode
Classic Pinner HCl (gas), MeOH; then NH₃/EtOH0°C to 25°C< 10%Complete Boc deprotection (Acid cleavage)
Base-Catalyzed Imidate NaOMe, MeOH; then NH₄Cl25°C to 50°C40 - 55%Quinazoline cyclization & Amide hydrolysis
Amidoxime (Optimized) 1. NH₂OH·HCl, Et₃N; 2. H₂, Pd/C60°C (Step 1), 25°C (Step 2)75 - 85% Minimal (Trace unreacted starting material)

Optimized Experimental Protocol: The Amidoxime Route

This methodology utilizes a two-step, self-validating process that avoids strong acids and high thermal stress, ensuring the integrity of the Boc group while preventing quinazoline cyclization.

Step 1: Synthesis of the Amidoxime Intermediate
  • Preparation: In a flame-dried round-bottom flask, dissolve tert-butyl (2-cyanophenyl)carbamate (1.0 eq, 10 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq, 20 mmol) followed by dropwise addition of triethylamine (Et₃N) (2.2 eq, 22 mmol). The solution will become slightly cloudy.

  • Reaction: Attach a reflux condenser and heat the mixture to exactly 60°C for 4 hours. Do not exceed 60°C to prevent premature cyclization.

  • Self-Validation Checkpoint 1: Pull a 50 µL aliquot. Run TLC (Hexane:EtOAc 1:1). The starting nitrile (high Rf, UV active) must be completely consumed, replaced by a highly polar, lower Rf spot. LC-MS must confirm the amidoxime mass: [M+H]⁺ = 252.1 .

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amidoxime as a white/pale yellow solid.

Step 2: Mild Reduction to the Amidine

Note: We utilize ammonium formate as a mild hydrogen donor to avoid the need for high-pressure H₂ gas, which can cause localized heating and cyclization[3].

  • Preparation: Dissolve the crude amidoxime (approx. 10 mmol) in absolute ethanol (40 mL).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Purge the flask with Argon for 5 minutes.

  • Reduction: Add ammonium formate (HCO₂NH₄) (5.0 eq, 50 mmol) in one portion. Stir the suspension vigorously at room temperature (20-25°C) for 2 hours.

  • Self-Validation Checkpoint 2: Pull an aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The amidoxime peak ([M+H]⁺ = 252) should be replaced by the target amidine: [M+H]⁺ = 236.1 .

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: To remove residual formate salts, dissolve the crude residue in a minimal amount of cold 0.1 M NaOH (aq) and immediately extract with dichloromethane (3 x 30 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the pure tert-butyl (2-carbamimidoylphenyl)carbamate.

  • Final Validation: ¹H NMR (DMSO-d₆) must show a distinct 9H singlet at ~1.45 ppm (confirming Boc retention) and broad exchangeable signals between 6.0-7.5 ppm (amidine NH/NH₂).

References

  • Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. National Library of Medicine (NIH). Available at:[Link]

  • Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. Taylor & Francis Online. Available at:[Link]

  • Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization of Boc Protection for 2-Aminobenzamidine

Welcome to the Application Support Center. As a researcher working with 2-aminobenzamidine, you are handling a highly versatile but chemically demanding bifunctional building block.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a researcher working with 2-aminobenzamidine, you are handling a highly versatile but chemically demanding bifunctional building block. Because this molecule contains both an aromatic amine (aniline) and an amidine group, achieving strict regioselectivity during Boc (tert-butoxycarbonyl) protection requires precise kinetic and thermodynamic control.

This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting frameworks to ensure your protection strategies are robust, reproducible, and scalable.

Mechanistic Causality: Understanding the Regioselectivity

The core challenge in protecting 2-aminobenzamidine lies in differentiating its two nitrogen-based nucleophiles. The regioselectivity of this reaction is governed by the vast difference in their intrinsic basicity and nucleophilicity:

  • The Amidine Group: With a pKa of ~11.6, the amidine nitrogen is highly basic and acts as a powerful nucleophile when in its free-base form.

  • The Aniline Group: With a pKa of ~4.6, the aromatic amine is significantly less basic and less nucleophilic due to the delocalization of its lone pair into the aromatic ring.

Because of this ~10⁷ difference in acidity constants, the amidine group will kinetically outcompete the aniline group for the electrophilic di-tert-butyl dicarbonate (Boc₂O)[1]. However, if the reaction is not strictly controlled (e.g., local excess of Boc₂O, high temperatures, or overly strong bases), the aniline will also react, or the amidine will undergo a second protection to form an N,N'-di-Boc amidine[2]. Standard protocols utilize Dichloromethane (DCM) and Triethylamine (TEA) at low temperatures to exploit this kinetic difference[3].

G A 2-Aminobenzamidine (Aniline + Amidine) B Mono-Boc Amidine (Target Product) A->B 1.05 eq Boc2O 0°C to RT, DCM D Boc-Aniline Byproducts (Loss of Selectivity) A->D Strong Base (NaH) High Temp C Di-Boc Amidine (Over-protection) B->C Excess Boc2O Extended Time

Reaction pathways for 2-aminobenzamidine Boc protection highlighting regioselectivity.

Troubleshooting Guide & FAQs

Q: Why is my reaction yielding a complex mixture of mono-Boc, di-Boc, and unreacted starting material? A: This usually stems from the poor solubility of the 2-aminobenzamidine hydrochloride salt. If the amidine is not fully free-based, Boc₂O will react non-selectively with whatever free amine is transiently available, while the rest of the Boc₂O slowly hydrolyzes. Fix: Ensure complete free-basing by adding sufficient TEA or DIPEA until the reaction mixture becomes a clear solution before adding the Boc₂O[3].

Q: How do I prevent the aniline group from reacting with Boc₂O? A: While the amidine is inherently more nucleophilic, the aniline can compete if there is a local excess of Boc₂O in the flask. Fix: Maintain the reaction at 0 °C during the addition of Boc₂O and use strictly 1.0–1.05 equivalents. Dropwise addition prevents local concentration spikes, ensuring the highly nucleophilic amidine completely outcompetes the aniline[1].

Q: My LC-MS shows a dominant mass of m/z 336.1 instead of the expected 236.1. What happened? A: You have formed the N,N'-di-Boc amidine. The mono-Boc amidine remains sufficiently nucleophilic to attack a second equivalent of Boc₂O if the reaction is left running too long or if excess reagent was used[2]. Fix: Quench the reaction earlier. Monitor the reaction via LC-MS every 30 minutes. Once the starting material (m/z 136.1) is consumed, immediately quench the reaction with a primary amine scavenger (like N,N-dimethylethylenediamine) to destroy unreacted Boc₂O.

Reaction Optimization Data

The following table summarizes the quantitative parameters required to steer the reaction toward your desired regioselectivity.

ParameterMono-Boc Amidine TargetDi-Boc Amidine TargetMechanistic Rationale
Boc₂O Equivalents 1.0 - 1.05 eq2.2 - 2.5 eqStrict stoichiometric control prevents the second, slower addition.
Base TEA (2.2 eq for di-HCl salt)TEA (3.0 - 4.0 eq)Neutralizes the salt; excess base accelerates the sterically hindered second addition.
Temperature 0 °C warming to RTRT to 40 °CLow temperatures maximize the kinetic differentiation between the amidine and aniline.
Reaction Time 2 - 4 hours16 - 24 hoursThe second Boc addition is electronically deactivated and requires extended time.
Solvent DCMDCM or THFDCM provides excellent solubility for the free base, promoting a homogenous reaction.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checkpoints (In-Process Controls).

Protocol A: Regioselective Mono-Boc Protection of the Amidine

Objective: Selectively protect the amidine nitrogen while leaving the aniline free for downstream coupling.

  • Preparation: Suspend 2-aminobenzamidine dihydrochloride (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

    • Validation Check: The salt will remain as a cloudy suspension.

  • Free-Basing: Cool the flask to 0 °C using an ice bath. Add TEA (2.2 eq, 22 mmol) dropwise over 10 minutes.

    • Validation Check: The suspension should clear into a homogenous solution as the highly soluble free base is generated. Do not proceed until the solution is clear.

  • Addition: Dissolve Boc₂O (1.05 eq, 10.5 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 30 minutes via an addition funnel.

  • Monitoring: Stir the reaction for 2 hours, allowing it to slowly warm to room temperature[3].

    • Validation Check (LC-MS): Sample the reaction. You should observe the disappearance of the starting material (m/z 136.1 [M+H]⁺) and the appearance of the mono-Boc product (m/z 236.1[M+H]⁺). If m/z 336.1 appears, quench immediately.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Separate the organic layer, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the mono-Boc amidine.

Protocol B: Di-Boc Protection of the Amidine

Objective: Fully protect the amidine to prevent any hydrogen bond donation or nucleophilic interference in subsequent peptide synthesis or cross-coupling steps.

  • Preparation: Dissolve 2-aminobenzamidine (1.0 eq, 10 mmol, free base) in anhydrous DCM (50 mL).

  • Reagent Addition: Add TEA (3.0 eq, 30 mmol) followed by Boc₂O (2.5 eq, 25 mmol) in one portion at room temperature[1].

  • Reaction: Stir the mixture at room temperature for 16–24 hours.

    • Validation Check (TLC/LC-MS): The first Boc addition is fast, but the second is slow. LC-MS must show complete conversion from the mono-Boc intermediate (m/z 236.1) to the di-Boc product (m/z 336.1).

  • Workup: Wash the organic layer with 0.5 M citric acid (to remove excess TEA), followed by saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Validation Check: If the aqueous wash remains highly basic (pH > 9), the TEA has not been fully removed and an additional mild acid wash is required.

References
  • Methods of synthesis of benzazepine derivatives (US Patent US8314090B2). Google Patents. 3

  • Highly Potent, Stable, and Selective Dimeric Hetarylpropylguanidine-Type Histamine H2 Receptor Agonists . CORE. 1

  • New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer . DIGIBUG Principal. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility and Assay Interference for Tert-butyl (2-carbamimidoylphenyl)carbamate

From the Desk of the Senior Application Scientist Working with amphiphilic fragments like Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9) requires a deep understanding of physical chemistry. This molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Working with amphiphilic fragments like Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9) requires a deep understanding of physical chemistry. This molecule features a highly lipophilic tert-butyloxycarbonyl (Boc) protecting group paired with a highly polar, basic amidine (carbamimidoyl) moiety. While the Boc group is a cornerstone in organic synthesis for masking amine nucleophilicity1[1], its introduction significantly increases the molecule's hydrophobicity[1]. In aqueous assay buffers, this structural dichotomy drives solvent shock, non-specific plastic binding, and colloidal aggregation.

This guide provides field-proven, self-validating protocols to rescue your assays from solubility-driven artifacts.

Part 1: Diagnostic Q&A & Troubleshooting Guide

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into the aqueous assay buffer? Causality: This is a classic case of "solvent shock" and hydrophobic collapse. The bulky, nonpolar Boc group relies on the low dielectric constant of DMSO to remain solvated[1]. When rapidly injected into an aqueous buffer, the local concentration of the compound vastly exceeds its thermodynamic solubility limit. The hydrophobic Boc groups rapidly associate to minimize contact with water, causing irreversible nucleation and precipitation. Resolution: Never dilute directly from 100% DMSO to <1% DMSO in a single step. Use a step-wise dilution protocol (see Protocol A) to gradually lower the solvent dielectric gradient.

Q2: My enzyme inhibition assay is yielding erratic, bell-shaped dose-response curves. Is this a solubility issue? Causality: Yes. At micromolar concentrations, amphiphilic molecules like Tert-butyl (2-carbamimidoylphenyl)carbamate undergo phase separation, forming colloidal particles ranging from tens to hundreds of nanometers in size2[2]. According to extensive research by the Shoichet laboratory, these colloids act as promiscuous inhibitors by sequestering the target enzyme onto their highly adsorptive surfaces3[3]. The bell-shaped curve occurs because, at the critical aggregation concentration (CAC), the compound forms particles that denature the enzyme, but at even higher concentrations, the particles can fuse and precipitate, ironically freeing some enzyme[2]. Resolution: Implement a detergent-controlled assay (see Protocol B). Adding 0.01% Triton X-100 disrupts these colloids and restores true enzyme kinetics4[4].

Q3: I am losing compound in my cell-based assay plates before the assay even begins. What is happening? Causality: Non-Specific Binding (NSB). The cationic amidine group is electrostatically attracted to the negatively charged surface of standard tissue culture plastics, while the lipophilic Boc group undergoes hydrophobic interactions with the polystyrene backbone. Resolution: Pre-coat your assay plates with 0.1% Bovine Serum Albumin (BSA) to passivate the plastic surface, or utilize PEGylated ultra-low binding microplates.

Part 2: Solvency & Aggregation Matrix

To optimize your assay conditions, refer to the quantitative data below outlining the behavior of Tert-butyl (2-carbamimidoylphenyl)carbamate across various buffer systems.

Buffer SystemCo-Solvent / AdditiveApparent Solubility LimitColloidal Aggregation RiskRecommended Use Case
100% DMSO None> 10 mMLow (True solution)Long-term stock storage
PBS (pH 7.4) 1% DMSO< 5 μMHigh (> 5 μM)Not recommended
PBS (pH 7.4) 5% DMSO~ 10 μMModerateStandard biochemical assays
PBS (pH 7.4) 1% DMSO + 0.01% Triton X-100> 50 μMNegligibleEnzyme inhibition screening
DMEM / Media 1% DMSO + 0.1% BSA> 50 μMLow (Protein-bound)Cell-based phenotypic assays
Part 3: Self-Validating Methodologies
Protocol A: Step-wise Aqueous Formulation

Objective: Prepare a stable 100 μM working solution without inducing solvent shock or precipitation. Causality: Step-wise dilution mitigates the rapid dielectric shift that forces the Boc-protected amine out of solution[1]. Mechanical dispersion (sonication) breaks up transient micro-micelles before they reach the critical nucleation radius.

  • Thaw & Homogenize: Bring the 10 mM DMSO stock of Tert-butyl (2-carbamimidoylphenyl)carbamate to room temperature. Vortex for 30 seconds.

  • Intermediate Dilution: Create a 1 mM carrier stock by adding 10 μL of the 10 mM stock to 90 μL of 100% DMSO.

  • Surfactant Priming: Supplement your target aqueous buffer (e.g., PBS) with Triton X-100 to a final concentration of 0.01% (v/v)[4].

  • Dropwise Integration: Place 900 μL of the primed buffer on a vortex mixer set to medium speed. Slowly add 100 μL of the 1 mM intermediate stock dropwise (10 μL at a time).

  • Mechanical Dispersion: Sonicate the final mixture in a water bath for 5 minutes at room temperature.

Self-Validation Check: Measure the absorbance of the final solution at 600 nm. An OD600​<0.01 confirms a true solution. An OD600​>0.05 indicates light scattering from colloidal particles or precipitation.

FormulationWorkflow N1 1. 10 mM DMSO Stock (Tert-butyl (2-carbamimidoylphenyl)carbamate) N2 2. Intermediate Dilution (Add dropwise to 10% DMSO buffer) N1->N2 Prevent solvent shock N3 3. Surfactant Addition (Add 0.01% Triton X-100) N2->N3 Prevent aggregation N4 4. Mechanical Dispersion (Vortex 2 min & Sonicate 5 min) N3->N4 Break micro-micelles N5 5. Final Assay Buffer (Stable, <1% DMSO, No Precipitate) N4->N5 Ready for assay

Workflow for step-wise aqueous formulation of lipophilic Boc-protected compounds.

Protocol B: Detergent-Controlled Enzyme Assay (The Shoichet Protocol)

Objective: Validate that observed enzyme inhibition is target-specific and not a false positive driven by colloidal aggregation. Causality: Colloidal aggregates non-specifically bind and denature proteins5[5]. Non-ionic detergents like Triton X-100 or Tween-80 disrupt these colloids by intercalating into the hydrophobic Boc-domains, rescuing the enzyme from sequestration6[6].

  • Prepare Parallel Sets: Set up two identical 96-well plates containing your target enzyme and assay buffer.

  • Detergent Variable: To Plate A (Control), add no detergent. To Plate B (Test), add Triton X-100 to a final concentration of 0.01% (v/v)[6].

  • Compound Titration: Dispense Tert-butyl (2-carbamimidoylphenyl)carbamate into both plates across a 10-point concentration gradient (e.g., 0.1 μM to 100 μM).

  • Incubation & Initiation: Incubate for 15 minutes at room temperature to allow potential colloids to form and interact with the enzyme. Initiate the reaction by adding the fluorogenic/chromogenic substrate.

  • Kinetic Read: Monitor the reaction velocity over 10 minutes.

Self-Validation Check: Calculate the IC50​ for both plates. If the compound is a true inhibitor, the IC50​ will remain relatively stable between Plate A and Plate B. If the compound is a colloidal aggregator, Plate A will show potent inhibition (and potentially a bell-shaped curve), while Plate B will show a massive loss of potency (right-shifted curve) as the detergent disrupts the colloids[5].

AggregationMechanism A High Concentration in Aqueous Buffer (>10 μM) B Hydrophobic Collapse (Boc-group association) A->B C Colloidal Aggregation (100-500 nm particles) B->C D Enzyme Sequestration (Surface Adsorption) C->D E Erratic Assay Readout (False Positives) D->E Rescue Add 0.01% Triton X-100 (Colloid Disruption) Rescue->C Disrupts

Logical flowchart of colloidal aggregation causing false positives and its rescue.

References
  • News-Medical. "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs." News-Medical.net.[Link]

  • Some, Daniel. "Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS." Wyatt Technology.[Link]

  • Shoichet Lab. "Colloidal aggregation." University of Toronto.[Link]

  • O'Donnell, et al. "Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens." eScholarship. [Link]

  • Duan, et al. "Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors." ACS Publications. [Link]

Sources

Optimization

How to remove di-tert-butyl dicarbonate byproducts from carbamate synthesis

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the downstream challenges of amine protect...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals dealing with the downstream challenges of amine protection using di-tert-butyl dicarbonate (Boc2O). While Boc protection is a staple in synthetic chemistry, the incomplete consumption of Boc2O and the generation of stoichiometric byproducts can complicate purification and subsequent synthetic steps.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will explore the chemical causality behind byproduct formation and provide field-proven, self-validating methodologies to isolate your target compounds with high purity.

Part 1: Mechanistic Overview & Byproduct Generation

To troubleshoot effectively, we must first understand the reaction's causality. The reaction of an amine with Boc2O proceeds via nucleophilic attack on one of the carbonyl carbons. This forms a tetrahedral intermediate that collapses to yield the Boc-protected amine, while expelling a tert-butyl carbonate leaving group. This leaving group is highly unstable and rapidly decarboxylates to generate carbon dioxide (CO2) gas and tert-butoxide, which is subsequently protonated to form tert-butanol (t-BuOH)[1].

Because the reaction relies on pushing the equilibrium forward, Boc2O is often used in slight excess (1.1 to 1.5 equivalents). This excess lipophilic reagent survives standard aqueous workups, acting as a persistent contaminant if not properly quenched.

Mechanism Amine Amine Substrate (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Base / Solvent Boc2O Boc Anhydride (Boc2O) Boc2O->Intermediate Base / Solvent BocAmine Boc-Protected Amine (Target Product) Intermediate->BocAmine Main Pathway tBuOH tert-Butanol (Byproduct) Intermediate->tBuOH Cleavage CO2 Carbon Dioxide (Gas Byproduct) Intermediate->CO2 Decarboxylation

Figure 1: Mechanism of Boc protection highlighting the generation of tert-butanol and CO2 byproducts.

Part 2: Troubleshooting Guide & FAQs

Q1: How do I remove unreacted Boc2O without resorting to column chromatography? Causality & Solution: Unreacted Boc2O is highly soluble in organic solvents and does not wash out easily during standard aqueous extractions. The most effective, field-proven method to remove it is by using an amine scavenger, specifically N,N-dimethylethylenediamine (DMEDA)[2]. When DMEDA is added to the crude reaction mixture, its primary amine rapidly attacks the unreacted Boc2O, forming a urea/carbamate adduct. The brilliance of this approach lies in the tertiary amine of DMEDA. During a subsequent mild acidic wash, the tertiary amine becomes protonated. This drastically shifts the partition coefficient of the DMEDA-Boc adduct, making it highly water-soluble and easily removed in the aqueous phase, leaving your lipophilic Boc-protected product in the organic layer[2].

Q2: My reaction is bubbling vigorously upon addition of Boc2O. Is this normal, and how do I manage it safely? Causality & Solution: Yes, this is completely normal and mechanistically required. The breakdown of the tert-butyl carbonate leaving group produces one equivalent of CO2 gas for every molecule of amine protected[1]. Safety Protocol: Because both protection and deprotection reactions produce CO2 gas, closed systems should not be used[1]. Always use a bubbler, a vented septum, or an open-top condenser. If the bubbling is too vigorous, cool the reaction mixture to 0 °C during the initial addition, allowing it to warm to room temperature gradually.

Q3: How can I ensure complete removal of tert-butanol (t-BuOH) during workup? Causality & Solution: t-BuOH is miscible with water but also highly soluble in organic solvents, meaning a simple aqueous wash often leaves residual t-BuOH in the organic phase. If left behind, t-BuOH can interfere with crystallization or precise yield calculations. Solution: t-BuOH forms an azeotrope with several solvents. The most reliable method for its complete removal is azeotropic distillation. After your standard workup and initial concentration, dissolve the crude residue in toluene and evaporate it again. Repeating this process completely strips the residual t-BuOH.

Q4: Can I just heat the reaction mixture to destroy excess Boc2O? Causality & Solution: While Boc2O does undergo thermal decomposition into tert-butanol, isobutylene, and carbon dioxide when heated above its melting point (63 °C)[3], relying on thermal decomposition in solution is generally not recommended as a primary purification strategy. In aqueous or biphasic mixtures, heating can slowly hydrolyze Boc2O, but this process is kinetically slow. Extended heating risks thermal degradation of sensitive substrates or epimerization of chiral centers. Chemical scavenging is much faster, milder, and more reliable.

Part 3: Experimental Protocols

Protocol 1: Chemical Scavenging of Excess Boc2O using DMEDA

This self-validating protocol ensures the complete consumption and extraction of excess Boc anhydride without chromatography[2].

  • Reaction Completion: Verify via TLC or LC-MS that your starting amine has been completely consumed. This validates that any remaining Boc2O is true excess.

  • Scavenger Addition: To the crude reaction mixture (still in the organic solvent, e.g., DCM or THF), add 1.5 equivalents of N,N-dimethylethylenediamine (DMEDA) relative to the estimated excess of Boc2O. (e.g., If you used 0.2 equivalents excess Boc2O initially, add 0.3 equivalents of DMEDA).

  • Incubation: Stir the mixture at room temperature for 30 to 60 minutes. The primary amine of DMEDA will quantitatively react with the remaining Boc2O.

  • Acidic Quench: Dilute the mixture with additional organic solvent and transfer to a separatory funnel. Wash the organic layer with 1M HCl or 10% aqueous citric acid (3 x 1/3 volume of the organic layer). Causality Note: The acidic wash protonates the tertiary amine of the DMEDA-Boc adduct, pulling it entirely into the aqueous phase.

  • Final Wash: Wash the organic layer once with saturated aqueous NaHCO3, followed by brine, to neutralize any residual acid.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow Step1 1. Crude Reaction Mixture (Product + Excess Boc2O) Step2 2. Add DMEDA Scavenger (Stir 30-60 min) Step1->Step2 Step3 3. Acidic Aqueous Wash (1M HCl or Citric Acid) Step2->Step3 Quench Step4 4. Phase Separation Step3->Step4 Extract Organic Organic Phase (Pure Boc-Amine) Step4->Organic Aqueous Aqueous Phase (Water-Soluble Urea Byproduct) Step4->Aqueous

Figure 2: Experimental workflow for scavenging excess Boc2O using N,N-dimethylethylenediamine.

Protocol 2: Azeotropic Removal of tert-Butanol
  • Initial Concentration: Concentrate the dried organic phase from Protocol 1 on a rotary evaporator until a crude oil or solid is obtained.

  • Azeotropic Distillation: Re-dissolve the residue in 10-20 mL of Toluene (per gram of product).

  • Evaporation: Evaporate the solvent under reduced pressure at 40 °C.

  • Repetition: Repeat steps 2 and 3 two more times. The azeotropic effect will continuously pull residual t-BuOH out of the matrix.

  • High Vacuum: Place the flask on a high vacuum line (0.1 Torr) for 2-4 hours to remove any residual toluene.

Part 4: Quantitative Data Comparison

The following table summarizes the efficiency and conditions of various Boc2O removal methods to help you select the optimal strategy for your specific workflow.

Removal MethodReagent / ConditionMechanism of RemovalTime RequiredEfficiency / Suitability
Amine Scavenger (DMEDA) N,N-dimethylethylenediamine, RTForms highly water-soluble urea adduct, extracted by mild acidic wash.30 - 60 minHigh. Ideal for most lipophilic products. Avoid only if the target product is highly water-soluble.
Amine Scavenger (Ethanolamine) Ethanolamine, RTForms polar carbamate, removed by standard aqueous wash.1 - 2 hoursModerate. Less water-soluble than the DMEDA adduct; may require multiple washes.
Thermal Decomposition Heat (>63 °C) / HydrolysisBreaks down into t-BuOH, isobutylene, and CO2[3].4 - 12 hoursLow. Kinetically slow; risks product degradation or chiral epimerization.
Chromatography Silica Gel, Hexane/EtOAcPhysical separation based on polarity differences.2 - 4 hoursHigh. Labor-intensive, consumes large amounts of solvent, and limits scalability.

Part 5: References

  • BOC Protection and Deprotection Source: J&K Scientific LLC URL:

  • DI-tert-BUTYL DICARBONATE Source: Organic Syntheses Procedure URL:

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid Source: The Journal of Organic Chemistry - ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Carbamate N-Alkylation

Welcome to the Technical Support Center for organic synthesis and drug development professionals. The N-alkylation of carbamates is a fundamental transformation in medicinal chemistry, often utilized to protect secondary...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. The N-alkylation of carbamates is a fundamental transformation in medicinal chemistry, often utilized to protect secondary amines or synthesize sterically hindered pharmacophores[1]. However, researchers frequently encounter low yields due to poor conversion, competing O-alkylation, or substrate decomposition[2].

This guide is engineered to provide mechanistic insights, self-validating protocols, and targeted troubleshooting strategies to optimize your carbamate alkylation workflows.

Quantitative Data Presentation: Reaction Parameter Optimization

The efficiency and chemoselectivity of carbamate N-alkylation are highly dependent on the interplay between the base, solvent, and phase-transfer additives[1]. The table below synthesizes quantitative data from benchmark optimization studies to help you select the optimal conditions for your specific substrate.

Base / AdditiveSolventTempTypical YieldChemoselectivity (N- vs. O-)Mechanistic Rationale
NaH / NoneTHF0 °C to RT40–60%Poor (Prone to O-alkylation)The hard Na⁺ ion coordinates tightly to the nitrogen, leaving the oxygen more nucleophilic.
K₂CO₃ / NoneDMFRT50–70%ModerateInsufficient basicity for the complete deprotonation of sterically hindered carbamates[2].
Cs₂CO₃ / TBAIDMF0 °C to RT85–95%Excellent (Exclusive N-alkylation)Soft Cs⁺ creates a "naked" N-anion; TBAI enhances electrophile reactivity[3].
CsOH·H₂O / 4Å MSDMFRT80–90%High (Mono-N-alkylation favored)Suppresses overalkylation; molecular sieves remove water to prevent hydrolysis[4].
NaH / 15-Crown-5Toluene0 °C to RT75–81%GoodCrown ether sequesters Na⁺, increasing base solubility and nitrogen nucleophilicity[5].

Diagnostic Workflow for Low Yields

Before altering your protocol, use the diagnostic logic tree below to identify the root cause of your low yield. This workflow isolates whether the issue stems from thermodynamic barriers (low conversion) or kinetic side reactions (byproducts).

TroubleshootingTree Start Low Yield in Carbamate N-Alkylation Conversion Is the starting material consumed? Start->Conversion LowConv No: Low Conversion Conversion->LowConv TLC/LC-MS shows SM SideRxn Yes: Side Reactions Conversion->SideRxn SM consumed Solubility Check Base Solubility (Switch to DMF/THF) LowConv->Solubility Identify Identify Byproduct (LC-MS / NMR) SideRxn->Identify AddTBAI Add Phase Transfer Catalyst (e.g., TBAI 0.1 eq) Solubility->AddTBAI OAlk O-Alkylation Identify->OAlk Elim Elimination (Alkene) Identify->Elim Decomp Carbamate Decomposition Identify->Decomp FixOAlk Use Softer Base (Cs2CO3) Avoid Hard Bases (NaH) OAlk->FixOAlk FixElim Lower Temp to 0 °C Use Primary Halides Elim->FixElim FixDecomp Avoid Aqueous Strong Bases Maintain Anhydrous Conditions Decomp->FixDecomp

Figure 1: Diagnostic workflow for troubleshooting low yields in carbamate N-alkylation.

Self-Validating Protocol: Chemoselective N-Alkylation via the "Cesium Effect"

To bypass the common pitfalls of O-alkylation and low conversion, we recommend the following standardized protocol utilizing Cesium Carbonate (Cs₂CO₃) and Tetrabutylammonium Iodide (TBAI)[3]. This method leverages the "Cesium Effect," where the large ionic radius of Cs⁺ weakly coordinates to the deprotonated carbamate, generating a highly reactive, "naked" nitrogen anion[4].

Step-by-Step Methodology
  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add the carbamate substrate (1.0 eq.) and TBAI (0.1 eq.).

    • Causality: TBAI acts as a phase-transfer catalyst and converts less reactive alkyl chlorides/bromides into highly reactive alkyl iodides in situ[1].

  • Solvent Addition: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add finely powdered anhydrous Cs₂CO₃ (1.5 eq.) portion-wise over 5 minutes. Stir at 0 °C for 30 minutes.

    • Validation Checkpoint 1: The solution may turn slightly yellow or cloudy, indicating the formation of the carbamate anion.

  • Alkylation: Add the alkyl halide (1.2 eq.) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C), stirring for 2–12 hours[1].

    • Causality: Dropwise addition keeps the local concentration of the electrophile low, preventing di-alkylation or runaway exothermic elimination reactions.

  • Self-Validation (In-Process Monitoring): Pull a 10 µL aliquot, dilute in EtOAc, and analyze via IR spectroscopy or TLC.

    • Validation Checkpoint 2: Successful N-alkylation is confirmed by the disappearance of the N-H stretch (3300–3400 cm⁻¹) and the preservation of the strong carbamate C=O stretch (~1700 cm⁻¹). If the C=O stretch shifts significantly or disappears, O-alkylation or decomposition has occurred.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) and brine (1x) to thoroughly remove the DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure[1].

Troubleshooting FAQs

Q1: My LC-MS shows that I am getting significant O-alkylation instead of the desired N-alkylation. How can I shift the chemoselectivity? A1: O-alkylation is a classic symptom of using "hard" bases like Sodium Hydride (NaH) or Potassium Hydride (KH). According to Hard-Soft Acid-Base (HSAB) theory, the hard Na⁺ ion coordinates tightly to the nitrogen atom of the carbamate. This forces the electron density onto the oxygen atom, making it the primary nucleophile. Solution: Switch to a "softer" base like Cs₂CO₃[3]. The large, diffuse electron cloud of the cesium ion prevents tight coordination, leaving the nitrogen atom "naked" and highly nucleophilic, which exclusively drives N-alkylation[4].

Q2: The reaction stalls at ~50% conversion, even when I add excess alkyl halide. What is stopping the reaction? A2: This usually indicates poor solubility of the base or product inhibition. If you are running the reaction in a non-polar solvent (like toluene or DCM) because your substrate degrades in DMF, the inorganic base will not dissolve sufficiently to drive deprotonation. Solution: If you must use a non-polar solvent, add a phase-transfer catalyst (PTC) or a crown ether. For example, adding 15-Crown-5 (when using NaH) or 18-Crown-6 (when using K₂CO₃) sequesters the metal cation, pulling the reactive anion into the organic phase and pushing the reaction to completion[5].

Q3: I am observing alkene byproducts in my crude NMR. How do I prevent the elimination of my alkyl halide? A3: Secondary and tertiary alkyl halides are highly susceptible to E2 elimination when exposed to strong bases, effectively destroying your alkylating agent before it can react with the carbamate[2]. Solution: First, lower the reaction temperature to 0 °C to favor substitution (S_N2) over elimination (E2). Second, avoid overly aggressive bases; a milder base like K₂CO₃ combined with TBAI is often sufficient for N-alkylation while minimizing dehydrohalogenation[2]. If possible, redesign your synthetic route to utilize a primary alkyl halide.

Q4: My carbamate protecting group (e.g., Boc or Cbz) is falling off during the reaction. How do I prevent deprotection? A4: Carbamates can decompose under harsh basic conditions, releasing alkoxides and CO₂[5]. This is particularly common if there is trace water in the reaction, leading to hydroxide-mediated hydrolysis[2]. Solution: Ensure strictly anhydrous conditions. Use flame-dried glassware, anhydrous solvents, and consider adding activated 4Å molecular sieves to the reaction mixture to scavenge trace moisture[4]. Avoid aqueous strong bases (like NaOH) entirely.

References

  • Benchchem. Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)carbamate.1

  • Salvatore, R. N., et al. Efficient and selective N-alkylation of carbamates in the presence of Cs₂CO₃ and TBAI. Tetrahedron Letters. 3

  • Benchchem. Technical Support Center: Phase Transfer Catalysis for Carbamate Alkylation.2

  • Salvatore, R. N., et al. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Organic Letters, ACS Publications. 4

  • RSC Publishing. Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement.5

Sources

Optimization

Stabilizing Tert-butyl (2-carbamimidoylphenyl)carbamate for long-term storage

Technical Support Center: Stabilization and Storage of Tert-butyl (2-carbamimidoylphenyl)carbamate Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization and Storage of Tert-butyl (2-carbamimidoylphenyl)carbamate

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely utilizing Tert-butyl (2-carbamimidoylphenyl)carbamate (also known as Boc-protected o-amidinophenylamine) as a critical building block in the synthesis of benzimidazoles, thrombin inhibitors, or other pharmacophores.

Handling this compound requires navigating a chemical paradox: it possesses an acid-labile protecting group (the Boc carbamate) alongside a highly basic, moisture-sensitive functional group (the amidine). As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic handling instructions. Here, we will explore the thermodynamic and kinetic causality behind degradation and provide self-validating protocols to ensure your compound remains stable for long-term storage (>6 months).

Section 1: Core Degradation Pathways (The "Why")

Q1: Why does my Tert-butyl (2-carbamimidoylphenyl)carbamate degrade into an oily residue even when stored at 4°C?

A: The degradation of this compound is rarely due to thermal instability alone; rather, it is driven by atmospheric exposure leading to competing degradation cascades. Thermally, the Boc group maintains stability in solution or solid-state under neutral environments up to 100–120°C[1]. However, the molecule's dual functional groups are highly sensitive to environmental micro-shifts:

  • Amidine Hydrolysis (Moisture Sensitivity): The sp2-hybridized carbon of the amidine group is highly electrophilic. Even trace atmospheric moisture can initiate a nucleophilic attack. This hydrolysis is thermodynamically driven by the formation of a highly resonance-stabilized amide by-product and the release of ammonia[2].

  • Boc Deprotection (Acid Sensitivity): The deprotection of the Boc group occurs via an acid hydrolysis mechanism. If the compound is exposed to trace acids, the Boc group undergoes protonation, followed by the dissociation of a tert-butyl cation, releasing isobutylene and carbon dioxide to leave a free aniline[].

  • Carbonate Salt Formation: As a strong free base, the amidine will rapidly absorb atmospheric carbon dioxide ( CO2​ ) to form a carbonate salt[4]. This hygroscopic salt acts as a sponge for further moisture, accelerating the hydrolysis pathway.

Degradation A Tert-butyl (2-carbamimidoylphenyl)carbamate B Moisture (H2O) A->B Nucleophilic Attack D Trace Acid A->D Protonation F Atmospheric CO2 A->F Acid-Base Rxn C Amide Formation (+1 Da) B->C Amidine Hydrolysis E Free Aniline (-100 Da) D->E Boc Deprotection G Carbonate Salt F->G Salt Formation

Fig 1: Competing degradation pathways of Boc-protected amidines under suboptimal storage.

Section 2: Quantitative Assessment & Troubleshooting

Q2: I suspect my batch has degraded. How do I quantitatively assess the purity before committing it to a multi-step synthesis?

A: Visual inspection (e.g., a shift from a crystalline powder to a tacky solid) is a late-stage indicator of water absorption and carbonate formation. To establish a self-validating quality control system, you must run an LC-MS and 1H NMR analysis. The degradation markers are highly predictable based on the mechanisms described above.

Table 1: Quantitative Degradation Markers for Quality Control

Analyte StateLC-MS Shift (ESI+) 1H NMR Marker (DMSO- d6​ )Causality / Mechanism
Intact Compound [M+H]+ (Base Mass)~9.0 ppm (br s, amidine NH)Stable baseline structure.
Amide Degradant [M+H]++1 DaLoss of amidine NH; appearance of amide NH2​ Nucleophilic attack by H2​O at the amidine sp2 carbon[2].
Deprotected Aniline [M+H]+−100 DaLoss of 1.45 ppm (s, 9H, tBu group)Acid-catalyzed dissociation of the tert-butyl cation[].

Note: If you observe the +1 Da shift, your storage environment is failing to exclude moisture. If you observe the -100 Da shift, your glassware or solvent contains trace acidic impurities.

Section 3: Experimental Workflows & Protocols

Q3: How should I prepare and store this compound to guarantee stability for over 6 months?

A: You cannot simply place this compound in a standard 4°C refrigerator. Standard refrigeration creates condensation cycles that introduce moisture. Furthermore, you cannot stabilize it by forming a standard hydrochloride (HCl) salt, as the localized acidity will slowly cleave the Boc group over time[4].

You must implement the Anhydrous Argon-Purged Aliquoting Protocol . This protocol is self-validating because it inherently removes the two primary vectors of degradation: water and CO2​ .

Step-by-Step Methodology: Anhydrous Storage Preparation

  • Pre-Drying: Transfer the intact Tert-butyl (2-carbamimidoylphenyl)carbamate powder into a pre-weighed, amber glass vial. (Amber glass prevents potential photolytic degradation over long periods).

  • Lyophilization/Vacuum Desiccation: Place the open vial in a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or place it on a lyophilizer manifold. Apply high vacuum (<0.1 mbar) for 12–24 hours. Causality: This removes bound water hydrates and reverses any loose carbonate salt formation by pulling off CO2​ .

  • Argon Backfilling: Release the vacuum using strictly anhydrous Argon gas. Causality: Argon is significantly heavier than Nitrogen. It settles at the bottom of the vial, creating a dense, inert physical blanket over the solid chemical, effectively shielding it from atmospheric ingress.

  • Sealing: Quickly cap the vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm.

  • Secondary Containment: Place the sealed vial inside a secondary Mylar foil pouch containing a silica gel desiccant packet. Heat-seal the pouch.

  • Temperature Control: Store the sealed pouch at -20°C. Causality: Sub-zero temperatures exponentially decrease the kinetic rate constant of any residual amidine hydrolysis.

Workflow S1 Assess Purity (LC-MS/NMR) S2 Vacuum Desiccation (24h, <0.1 mbar) S1->S2 >98% Pure S3 Argon Blanket (Heavy Gas Displacement) S2->S3 Anhydrous S4 Seal & Store (-20°C, Dark) S3->S4 Inert

Fig 2: Self-validating anhydrous storage workflow for moisture-sensitive amidines.

Q4: My batch has undergone partial amidine hydrolysis (approx. 15% amide formation). Can I rescue it?

A: Yes, but you must avoid acidic mobile phases during purification. Standard reverse-phase HPLC using 0.1% TFA will rapidly deprotect the Boc group[].

Step-by-Step Methodology: Purity Rescue via Flash Chromatography

  • Preparation: Dissolve the degraded mixture in a minimal amount of Dichloromethane (DCM).

  • Column Equilibration: Pack a silica gel column and equilibrate it with a mobile phase of 95:5 DCM:Methanol containing 1% Triethylamine (TEA) . Causality: The TEA neutralizes the slight acidity of the silica gel, preventing on-column Boc deprotection and reducing peak tailing of the highly basic amidine.

  • Elution: Load the sample and elute. The amide degradant is significantly less polar than the free amidine and will elute first.

  • Recovery: Collect the later-eluting amidine fractions. Immediately evaporate the solvent under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.

  • Restabilization: Immediately subject the purified solid to the Anhydrous Argon-Purged Aliquoting Protocol detailed in Q3.

References

  • Bhakhoa, H., et al. (2020). A theoretical study of the hydrolysis mechanism of A-234; the suspected novichok agent in the Skripal attack. RSC Advances. Retrieved from[Link]

  • Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Impurity Profiling for Tert-butyl (2-carbamimidoylphenyl)carbamate

As a Senior Application Scientist, I frequently consult with research teams struggling to isolate highly polar amidines. Tert-butyl (2-carbamimidoylphenyl)carbamate (commonly referred to as N-Boc-2-aminobenzamidine) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams struggling to isolate highly polar amidines. Tert-butyl (2-carbamimidoylphenyl)carbamate (commonly referred to as N-Boc-2-aminobenzamidine) is a critical molecular building block utilized in the synthesis of complex heterocycles, including direct thrombin inhibitors and novel antiparasitic agents[1].

However, its synthesis—typically proceeding via the Boc-protection of 2-aminobenzonitrile followed by amidination—is notoriously prone to incomplete conversions and side reactions. The key to mastering this workflow lies in understanding the electronic deactivation caused by the ortho-Boc group and managing the inherent basicity of the amidine product. This guide provides an authoritative, causality-driven framework for identifying and removing common impurities.

Reaction Pathway & Impurity Generation

To troubleshoot effectively, we must first map the mechanistic pathways that generate our target molecule and its associated impurities.

ReactionPathway SM 2-Aminobenzonitrile (Starting Material) BocInt tert-Butyl (2-cyanophenyl)carbamate (Intermediate) SM->BocInt Boc2O, DMAP, TEA Amidoxime Amidoxime Intermediate (Incomplete Reduction) BocInt->Amidoxime NH2OH.HCl, Base Imp1 Unreacted Intermediate (Impurity A) BocInt->Imp1 Incomplete Conversion Imp3 tert-Butyl (2-carbamoylphenyl)carbamate (Hydrolysis Impurity C) BocInt->Imp3 H2O / Hydrolysis Product tert-Butyl (2-carbamimidoylphenyl)carbamate (Target Product) Amidoxime->Product H2, Pd/C or Zn/AcOH Imp2 2-Aminobenzamidine (Boc-cleaved Impurity B) Amidoxime->Imp2 Acidic Cleavage Product->Imp2 Acidic/Thermal Degradation

Fig 1: Reaction pathway and causality of common impurities during amidine synthesis.

Impurity Profiling & Characteristics

Understanding the physicochemical properties of your impurities dictates your purification strategy. Below is a summary of the quantitative and qualitative data used to track these species.

ImpurityCausality / OriginKey Analytical CharacteristicsRemoval Strategy
tert-Butyl (2-cyanophenyl)carbamate Incomplete amidination due to steric hindrance of the ortho-Boc group.Highly non-polar. Strong UV absorbance. Nitrile IR stretch (~2220 cm⁻¹).Silica gel chromatography (elutes rapidly in non-polar solvents).
2-Aminobenzamidine Acid-catalyzed Boc cleavage during reduction or aggressive aqueous workup.Highly polar, basic. Lacks t-butyl NMR singlet (~1.5 ppm).Difficult to separate; prevent via buffered reaction conditions.
Amidoxime Intermediate Incomplete catalytic reduction of the N-hydroxyamidine due to catalyst poisoning.Mass +16 Da vs target. Forms deep purple complex with FeCl₃.Extended hydrogenation; selective recrystallization.
tert-Butyl (2-carbamoylphenyl)carbamate Hydrolysis of the nitrile or amidine in the presence of adventitious water/base.Amide C=O stretch in IR (~1650 cm⁻¹). Intermediate polarity.Flash chromatography (elutes before the target amidine).
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product contains >20% unreacted tert-butyl (2-cyanophenyl)carbamate. Why is the amidination stalling, and how do I push it to completion? Analysis: The ortho-Boc group exerts significant steric bulk and electron-donating effects through resonance. This deactivates the adjacent nitrile carbon toward nucleophilic attack. Direct amidination using strong Lewis acids (e.g., Garigipati's reagent) often fails or stalls here. Solution: Transition to a two-step amidoxime route. React the nitrile with hydroxylamine hydrochloride and a base (e.g., NaOMe or TEA) in methanol. The smaller, highly alpha-effect-driven hydroxylamine nucleophile overcomes the steric hindrance far better than ammonia. If unreacted starting material persists, it is easily removed via silica gel chromatography, as the highly polar amidine will be retained significantly longer than the non-polar nitrile[2].

Q2: I am seeing a large fraction of 2-aminobenzamidine (the Boc-cleaved product). How can I prevent this? Analysis: Amidines are highly basic (pKa ~ 11-12). If your reduction step (from amidoxime to amidine) utilizes unbuffered acidic conditions (such as Zn/AcOH), the local acidity combined with the basic amidine nitrogen catalyzes the cleavage of the acid-labile tert-butyl carbocation. Solution: Avoid strong acids. Perform the reduction using catalytic hydrogenation (Pd/C, H₂) in a neutral solvent like ethanol or methanol. If you must use a chemical reductant, ensure the pH is carefully buffered above 6.0.

Q3: My LC-MS shows a mass +16 Da higher than the target product. What is this, and how do I remove it? Analysis: A +16 Da mass indicates the presence of the unreduced amidoxime intermediate (tert-butyl (2-(N-hydroxycarbamimidoyl)phenyl)carbamate). This occurs when the catalytic hydrogenation is poisoned or H₂ pressure is insufficient. Solution: Do not attempt to separate the amidoxime from the amidine via standard chromatography, as their polarities are nearly identical. Instead, re-subject the crude mixture to hydrogenation using fresh 10% Pd/C under increased pressure (e.g., 40-50 psi) for an extended period (12-18 hours). Self-Validation Step: Spot the reaction on a TLC plate and spray with 10% FeCl₃; the amidoxime will immediately turn a deep reddish-purple, while the target amidine will remain colorless.

Q4: How do I efficiently remove inorganic salts (like NH₄Cl) without losing my highly polar amidine product in the aqueous wash? Analysis: Because the target amidine is highly polar and capable of extensive hydrogen bonding, it has significant water solubility, especially if protonated. Standard aqueous workups often result in massive yield losses. Solution: Use a modified liquid-liquid extraction. Basify the aqueous phase to pH 10-11 using cold 1M NaOH to ensure the amidine is fully deprotonated (free base form). Extract multiple times with a highly organic-soluble but polar solvent mixture, such as Dichloromethane containing 10% Isopropanol (DCM/IPA). The IPA disrupts the hydration shell of the amidine, driving it into the organic phase while leaving inorganic salts in the water.

Optimized Purification Workflow

PurificationWorkflow Crude Crude Mixture OrgPhase Organic Phase (DCM/10% IPA) Crude->OrgPhase Liquid-Liquid Extraction (pH 10-11) AqPhase Aqueous Phase (Inorganic Salts) Crude->AqPhase Removes NH4Cl Silica Silica Gel Chromatography (DCM:MeOH:NH4OH) OrgPhase->Silica Concentrate & Dry Load Pure Pure Target Amidine Silica->Pure Elution (Polar Fraction) Discard Discarded Impurities (SM, Amide) Silica->Discard Early Eluting Fractions

Fig 2: Optimized purification workflow for isolating highly polar amidine products.

Experimental Protocols
Protocol A: Self-Validating Synthesis of Tert-butyl (2-carbamimidoylphenyl)carbamate
  • Nitrile Formation: Dissolve 2-aminobenzonitrile (1.0 eq) in DCM. Add di-tert-butyl dicarbonate (1.2 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 5 hours. Wash with water, dry over Na₂SO₄, and concentrate to yield crude tert-butyl (2-cyanophenyl)carbamate[2]. Validation: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the highly fluorescent starting material.

  • Amidoxime Formation: Dissolve the crude nitrile in anhydrous methanol. Add hydroxylamine hydrochloride (2.0 eq) and sodium methoxide (2.0 eq). Reflux for 16 hours. Cool, concentrate, and extract with EtOAc/Water to isolate the amidoxime.

  • Reduction: Dissolve the amidoxime in ethanol. Add 10% Pd/C (10% w/w). Purge the vessel with N₂, then H₂. Stir vigorously under a hydrogen balloon (or 40 psi in a Parr shaker) for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the crude amidine.

Protocol B: Flash Chromatography Purification of the Amidine
  • Preparation: Dry-load the crude amidine onto silica gel by dissolving it in a minimal amount of DCM/MeOH, adding silica (3x the crude weight), and evaporating to a free-flowing powder.

  • Column Setup: Pre-equilibrate a silica gel column with 100% DCM.

  • Elution Gradient:

    • Step 1: Elute with DCM:EtOAc (9:1) to wash out unreacted tert-butyl (2-cyanophenyl)carbamate and the amide hydrolysis byproduct.

    • Step 2: Transition to DCM:MeOH (9:1) containing 1% aqueous NH₄OH. Critical Causality Note: The addition of NH₄OH is mandatory; without it, the basic amidine will ionize and streak severely on the acidic silica gel, resulting in poor recovery.

  • Fraction Collection: Monitor fractions via UV (254 nm) and Ninhydrin stain (primary amidines stain a distinct orange/red). Pool the pure fractions and concentrate to yield the pure target compound[1].

References
  • 1. WO2021077102A1. Google Patents. 2.2. WO2015138895A1. Google Patents.

Sources

Optimization

Avoiding emulsion during extraction of carbamate compounds

Technical Support Center: Troubleshooting Emulsions in Carbamate Extraction Welcome to the Technical Support Center for Carbamate Extraction. Emulsion formation during Liquid-Liquid Extraction (LLE) is one of the most fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Emulsions in Carbamate Extraction

Welcome to the Technical Support Center for Carbamate Extraction. Emulsion formation during Liquid-Liquid Extraction (LLE) is one of the most frequent bottlenecks encountered by researchers isolating carbamate compounds (e.g., carbofuran, physostigmine, ethyl carbamate) from biological, environmental, or pharmaceutical matrices. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent, manage, and resolve emulsions.

The Root Cause: Why Do Carbamates Form Emulsions?

To troubleshoot effectively, we must first understand the causality. Carbamates possess an amphiphilic chemical structure, featuring both polar (amine/amide/ester-like) regions and non-polar (alkyl/aryl) chains. During LLE, these molecules act as weak surfactants[1]. They migrate to the interface between the aqueous and organic phases, lowering the interfacial tension.

When mechanical agitation (such as vigorous shaking) is applied, the organic solvent disperses into micro-droplets within the aqueous phase. The carbamate molecules—often aided by co-extracted matrix components like lipids or proteins—stabilize these droplets by forming a protective hydration shell. This prevents coalescence and results in a stubborn, stable emulsion[1][2].

Diagnostic & Resolution Workflow

Before applying chemical or physical interventions, consult the diagnostic workflow below to select the optimal emulsion-breaking strategy based on your sample volume and severity.

Workflow N1 Emulsion Detected in Carbamate LLE N2 Assess Emulsion Severity & Sample Volume N1->N2 N3 Mild / Small Vol (<50mL) N2->N3 N4 Severe / Large Vol (>50mL) N2->N4 N5 Centrifugation (3000 rpm, 10 min) N3->N5 N6 Salting-Out (Add NaCl / MgSO4) N4->N6 N7 Filtration (Glass Wool / Silanized Paper) N4->N7 N8 Phase Separation Achieved N5->N8 Success N9 Persistent Emulsion: Switch to SPE / QuEChERS N5->N9 Fails N6->N8 Success N6->N9 Fails N7->N8 Success N7->N9 Fails

Troubleshooting workflow for resolving emulsion formation during carbamate liquid-liquid extraction.

Mechanistic Interventions & Self-Validating Protocols

Strategy A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Adding salts like NaCl or MgSO4 increases the ionic strength of the aqueous phase. This "salting-out" effect strips the hydration shell away from the surfactant-like carbamate molecules, forcing them into the organic phase and allowing the dispersed droplets to coalesce[2][3].

Mechanism M1 Carbamate in Aqueous Emulsion M2 Add NaCl/MgSO4 (Salting-Out) M1->M2 M3 Increased Ionic Strength M2->M3 M4 Disrupted Hydration Shells M3->M4 M5 Droplet Coalescence M4->M5

Mechanistic pathway of salting-out to disrupt carbamate hydration shells and induce coalescence.

Protocol 1: Standard SALLE for Carbamates This protocol is self-validating: a successful execution will yield a sharp, visible interface between the aqueous and organic layers within 10 minutes.

  • Sample Preparation: Aliquot 5.0 mL of the aqueous sample into a clean 15 mL centrifuge tube.

  • Solvent Addition: Add 5.0 mL of the organic extraction solvent (e.g., Acetonitrile or Dichloromethane)[4].

  • Salt Introduction: Add ~2.0 g of anhydrous MgSO4 and ~0.5 g of NaCl directly to the mixture[4].

  • Agitation: Swirl the tube gently for 1 minute. Do not vortex or shake vigorously, as this counteracts the coalescence process[3].

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes[4].

  • Recovery: Pipette the distinct upper organic layer for downstream analysis.

Strategy B: Matrix Bypass via dSPE (QuEChERS)

If LLE consistently fails due to heavy matrix interference (e.g., lipids in milk or proteins in tissue), bypass LLE entirely using dispersive Solid-Phase Extraction (dSPE) or the QuEChERS methodology[5][6].

Protocol 2: QuEChERS Extraction for Complex Matrices

  • Homogenization: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 5.0 mL of Acetonitrile and vortex briefly[4].

  • Partitioning: Add QuEChERS salts (4.0 g MgSO4, 1.0 g NaCl). Shake vigorously for 1 minute.

  • Initial Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer 1.0 mL of the supernatant into a dSPE tube containing 150 mg MgSO4 and 50 mg Primary Secondary Amine (PSA) resin to remove co-extracted interferences[4].

  • Final Isolation: Vortex for 1 minute, then centrifuge at 10,000 rpm for 5 minutes. The resulting supernatant is emulsion-free and ready for LC-MS/MS or HPLC analysis[4].

Quantitative Comparison of Emulsion-Breaking Techniques

TechniqueMechanism of ActionTime RequiredImpact on Carbamate RecoveryRecommended Matrix
Gentle Swirling Prevents high-shear droplet dispersion[3].+0 minsNeutral (Maintains baseline recovery)Clean aqueous samples
Centrifugation Density-driven physical coalescence[1][2].+10 minsPositive (Forces trapped analytes into solvent)Small volumes (<50 mL)
Salting-Out (NaCl/MgSO₄) Increases ionic strength; disrupts hydration[2][3].+5 minsHighly Positive (Drives partitioning)[7]Environmental water, beverages
Glass Wool Filtration Physical shearing of emulsion droplets[2][3].+15 minsSlight Negative (Potential adsorption to glass)Large volumes (>50 mL)
QuEChERS / dSPE Solid-phase partitioning bypasses LLE[5][6].+20 minsHighly Positive (Removes matrix lipids/proteins)Food, tissue, milk

Frequently Asked Questions (FAQs)

Q: Why does adjusting the pH sometimes fail to break carbamate emulsions? A: Unlike simple amines or carboxylic acids, carbamates (amides/esters of carbamic acid) are relatively neutral and do not readily ionize across a broad pH range. While extreme pH adjustments (e.g., adding strong acids or bases) might alter the charge of matrix proteins causing the emulsion[8], it risks degrading the carbamate itself via hydrolysis. Salting-out is a much safer and more effective alternative[7].

Q: Which salt combination is best for the salting-out effect? A: A combination of anhydrous MgSO4 and NaCl is highly effective. MgSO4 acts exothermically to bind water, reducing the aqueous solubility of the organic phase, while NaCl maximizes the ionic strength to force the carbamate into the organic layer[4].

Q: I don't have a centrifuge large enough for my 500 mL separatory funnel. What should I do? A: For large volumes, centrifugation is impractical. Instead, pass the emulsion layer through a glass wool plug or a highly silanized phase-separation filter paper. The physical barrier shears the stabilized droplets, allowing the organic phase to coalesce and pass through while retaining the aqueous emulsion[2][3].

Q: Can I change my solvent to prevent emulsions? A: Yes. Emulsions frequently form when using highly polar immiscible solvents (like Ethyl Acetate or Dichloromethane) with complex matrices. Adding a small amount of a less polar solvent (e.g., Hexane) to your primary extraction solvent alters the interfacial tension and can prevent the surfactant-like carbamate from stabilizing the emulsion[2][3].

References[5] "Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables." IntechOpen, 2022. URL: https://www.intechopen.com/chapters/84313[3] "Tips for Troubleshooting Liquid–Liquid Extractions." LCGC International, 2025. URL: https://www.chromatographyonline.com/view/tips-troubleshooting-liquid-liquid-extractions[4] "Sensitive Determination of N-Methylcarbamates in Rice, Potato, and Corn by HPLC." Labrulez / Thermo Fisher Scientific, 2022. URL: https://labrulez.com/documents/sensitive-determination-of-n-methylcarbamates-in-rice-potato-and-corn-by-hplc[2] "Tackling emulsions just got easier." Biotage, 2023. URL: https://www.biotage.com/blog/tackling-emulsions-just-got-easier[7] "Determination of ethyl carbamate in spirits using salting-out assisted liquid–liquid extraction and high performance liquid chromatography with fluorimetric detection." Analytical Methods (RSC Publishing), 2014. URL: https://pubs.rsc.org/en/content/articlelanding/2014/AY/C4AY02075H[1] "Emulsion Problem Encountered in Extractions." BrainKart, 2018. URL: https://www.brainkart.com/article/Emulsion-Problem-Encountered-in-Extractions_38953/[8] "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." Spectro Scientific. URL: https://www.spectrosci.com/resources/blog/emulsion-breaking-techniques-for-oil-in-water-solvent-extractions/[6] "Determination of 10 carbamate pesticide residues in liquid milk by ultra performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction purification." PubMed, 2023. URL: https://pubmed.ncbi.nlm.nih.gov/37712545/

Sources

Troubleshooting

Optimizing crystallization conditions for Tert-butyl (2-carbamimidoylphenyl)carbamate

An advanced technical support guide for researchers, scientists, and drug development professionals focused on the crystallization of Tert-butyl (2-carbamimidoylphenyl)carbamate. Introduction: The Crystallization Challen...

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support guide for researchers, scientists, and drug development professionals focused on the crystallization of Tert-butyl (2-carbamimidoylphenyl)carbamate.

Introduction: The Crystallization Challenge

Tert-butyl (2-carbamimidoylphenyl)carbamate is a molecule of interest in pharmaceutical development, likely as a key intermediate. The efficiency of its synthesis and the quality of the final active pharmaceutical ingredient (API) are critically dependent on the successful crystallization of this precursor. A well-controlled crystallization process is not merely a purification step; it defines the purity profile, yield, and solid-state properties such as crystal habit and bulk density, which have significant downstream implications for manufacturing and process consistency.[1]

This guide provides a comprehensive framework for troubleshooting and optimizing the crystallization of this specific carbamate, addressing common challenges from solvent selection to controlling crystal morphology.

Section 1: Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent system for Tert-butyl (2-carbamimidoylphenyl)carbamate?

Answer: Solvent selection is the most critical step in developing a crystallization process.[2] The ideal solvent should fully dissolve the compound at an elevated temperature but exhibit low solubility upon cooling.[3] Given the molecular structure—featuring a polar carbamimidoyl (amidine) group, a moderately polar carbamate (Boc-protected amine), and a non-polar phenyl ring and tert-butyl group—a single solvent may not be optimal. A mixed solvent system is often required.[4]

Key Considerations:

  • Polarity and Hydrogen Bonding: The N-H groups in both the carbamate and carbamimidoyl functions can act as hydrogen bond donors, while the C=O and C=N functionalities are hydrogen bond acceptors. This suggests that protic solvents (e.g., alcohols like isopropanol, ethanol) or polar aprotic solvents (e.g., ethyl acetate, acetone) are good starting points for the "good" solvent.

  • Solubility Profile: The compound is likely soluble in alcohols and polar aprotic solvents.[5] It is expected to have low solubility in non-polar solvents (e.g., hexanes, heptane) and water. These can serve as effective "anti-solvents."

  • Boiling Point: The solvent's boiling point should be low enough for easy removal during drying but not so low that it evaporates too quickly from the hot solution. A boiling point between 60-120°C is generally preferred.

A systematic approach, as detailed in Protocol 2.1, is the most effective way to identify the ideal solvent or solvent pair.

Q2: What are the primary methods for inducing crystallization for this compound?

Answer: Supersaturation is the driving force for crystallization.[6] For Tert-butyl (2-carbamimidoylphenyl)carbamate, the most common methods to achieve this are:

  • Cooling Crystallization: This is the most common technique. It involves dissolving the solute in a minimum amount of a suitable solvent at its boiling point and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystal formation.[2][7]

  • Anti-Solvent (or Drowning-Out) Crystallization: This method is useful when the compound is highly soluble even at low temperatures in the primary solvent. It involves adding a miscible "anti-solvent" in which the compound is insoluble.[8] This reduces the overall solubility of the solute in the mixture, inducing crystallization. For this compound, adding a non-polar solvent like heptane to a solution in ethyl acetate or isopropanol is a logical approach.

  • Solvent Evaporation: This technique is suitable for compounds that are highly soluble at room temperature.[9] The compound is dissolved in a solvent, and the solvent is allowed to evaporate slowly, increasing the solute concentration to the point of supersaturation.[6][9] This method is often used for growing single crystals for analysis.[9]

Q3: What is "oiling out," and why might it occur with this compound?

Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[10][11] This is a common problem, especially when the compound's melting point is low or when high concentrations of impurities are present.[10][11]

Common Causes and Solutions:

  • High Supersaturation: The solution is too concentrated, causing the compound to precipitate above its melting point. Solution: Re-heat the mixture to redissolve the oil, add more solvent to decrease the concentration, and cool the solution more slowly.[6][10]

  • Rapid Cooling: Cooling the solution too quickly does not provide enough time for the ordered arrangement of molecules into a crystal lattice.[6] Solution: Insulate the flask to ensure a slow, gradual cooling rate.[4]

  • Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an oil.[10][12] Solution: Consider an additional purification step (e.g., column chromatography) before the final crystallization.

Section 2: Step-by-Step Protocols

Protocol 2.1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable crystallization solvent.

Methodology:

  • Place approximately 20-30 mg of your crude Tert-butyl (2-carbamimidoylphenyl)carbamate into several small test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, heptane, water) dropwise at room temperature.

  • Observation at Room Temperature:

    • If the compound dissolves readily, the solvent is likely too good and should be rejected as a single-solvent system but may be considered as the "good" solvent in a mixed-solvent system.[3]

    • If the compound is completely insoluble, it may be a good anti-solvent.

  • For solvents where the compound is sparingly soluble at room temperature, gently heat the test tube to the solvent's boiling point.[2]

  • Observation at Elevated Temperature:

    • Add the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

    • If a large volume of solvent is required, its utility is low due to poor yield potential.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Final Evaluation:

    • An ideal solvent is one that dissolves the compound when hot but yields a large amount of crystalline precipitate upon cooling.[3]

    • If no single solvent is ideal, select a "good" solvent and a miscible "anti-solvent" to test in Protocol 2.3.

Protocol 2.2: Standard Cooling Crystallization

Methodology:

  • Place the crude compound in an appropriately sized Erlenmeyer flask.

  • Add a small amount of the chosen solvent (from Protocol 2.1).

  • Heat the flask on a hot plate to gently boil the solvent.[2]

  • Add more solvent in small portions until the compound completely dissolves. Avoid adding a large excess of solvent, as this will reduce the yield.[4]

  • If the solution is colored or contains insoluble impurities, this is the stage for hot filtration.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[4][13]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[14]

  • Dry the crystals under vacuum until a constant weight is achieved.

Protocol 2.3: Anti-Solvent Crystallization

Methodology:

  • Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.

  • Filter the solution if any insoluble impurities are present.

  • Slowly add the "anti-solvent" (e.g., heptane) dropwise to the solution while stirring.

  • Continue adding the anti-solvent until the solution becomes faintly cloudy (the point of saturation).[3]

  • If necessary, add a drop or two of the "good" solvent to redissolve the cloudiness.

  • Allow the solution to stand undisturbed. Crystals should form as the solvent environment becomes less favorable for the solute.

  • Cool the mixture in an ice bath to maximize the yield.

  • Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 2.2.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form 1. Too much solvent was used. [10] 2. Solution is supersaturated but nucleation has not occurred. [10] 3. The compound is too soluble in the chosen solvent. 1. Gently boil off some of the solvent to increase the concentration and attempt to cool again.[10] 2. Induce nucleation by: a) scratching the inside of the flask with a glass rod at the air-liquid interface, or b) adding a "seed crystal" of the pure compound.[3][13] 3. Re-evaluate your solvent choice using Protocol 2.1. Consider using an anti-solvent.[6]
"Oiling Out" Occurs 1. Solution is too concentrated. [6] 2. Cooling rate is too fast. [6] 3. High level of impurities present. [10] 4. Melting point of the solid is below the crystallization temperature. [10]1. Re-heat to dissolve the oil, add 10-20% more solvent, and cool very slowly.[10] 2. Insulate the flask (e.g., with paper towels) to slow the cooling process.[13] 3. Attempt to purify the crude material by other means (e.g., chromatography) before crystallization. 4. Try crystallizing from a more dilute solution or use a different solvent system with a lower boiling point.
Crystallization is Too Fast (Fine Powder Forms) 1. Solution is too concentrated. 2. Cooling was too rapid. 1. The principle is the same as for oiling out. Use a slightly larger volume of hot solvent to ensure the solution is not oversaturated.[13] 2. Ensure slow, undisturbed cooling. Avoid agitating the flask as it cools.[2][13]
Yield is Poor 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. [13] 2. Premature crystallization during hot filtration. 3. Incomplete transfer of crystals during filtration. 1. Reduce the initial volume of solvent. If the mother liquor is still available, concentrate it and cool again to recover a second crop of crystals.[13] 2. Use a small excess of solvent before hot filtration and ensure the funnel is pre-heated. 3. Rinse the flask with some of the ice-cold mother liquor to transfer all solid to the filter funnel.

Section 4: Visualized Workflows

Workflow for Solvent Selection

SolventSelection cluster_conditions Solubility Assessment start Start: Crude Compound test_solubility Test Solubility in 6-8 Solvents (Polar Protic, Polar Aprotic, Non-Polar) start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No too_good Too Soluble (Potential 'Good' Solvent for Pair) dissolves_cold->too_good Yes insoluble Insoluble Hot & Cold (Potential Anti-Solvent) dissolves_hot->insoluble No good_solvent Good Single Solvent Candidate (Insoluble Cold, Soluble Hot) dissolves_hot->good_solvent Yes evaluate Evaluate Crystal Formation on Cooling good_solvent->evaluate

Caption: Decision tree for systematic solvent screening.

Troubleshooting Crystallization Outcomes

Troubleshooting start Initial Crystallization Attempt outcome What is the Outcome? start->outcome no_crystals No Crystals Formed outcome->no_crystals Clear Solution oil_out Oiling Out outcome->oil_out Liquid Phase Separation good_crystals Good Crystals, Poor Yield outcome->good_crystals Solid Formed action_no_crystals 1. Scratch Flask / Add Seed Crystal 2. Reduce Solvent Volume 3. Re-evaluate Solvent no_crystals->action_no_crystals action_oil 1. Re-heat & Add More Solvent 2. Ensure Slow Cooling 3. Consider Pre-Purification oil_out->action_oil action_yield 1. Concentrate Mother Liquor 2. Minimize Solvent Usage 3. Ensure Complete Transfer good_crystals->action_yield

Caption: Troubleshooting guide for common crystallization issues.

References

  • tert-Butyl carbamate | C5H11NO2 | CID 77922 . PubChem. Available from: [Link]

  • Synthesis of tert-butyl (2-acetylphenyl)carbamate (2) . ResearchGate. Available from: [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. Available from: [Link]

  • Crystallization & Solid Form Challenges for Intermediates . At Tianming Pharmaceutical. Available from: [Link]

  • Crystallization Challenges in Pharmaceutical Products . Zhanghua Dryer. Available from: [Link]

  • tert-Butyl N-(thiophen-2-yl)carbamate . National Institutes of Health (NIH). Available from: [Link]

  • tert-butyl N-(2-formylphenyl)carbamate | C12H15NO3 | CID 11287472 . PubChem. Available from: [Link]

  • CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Problems with Recrystallisations . University of York. Available from: [Link]

  • Chemical Properties of tert-Butyl carbanilate (CAS 3422-01-3) . Cheméo. Available from: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide . National Institutes of Health (NIH). Available from: [Link]

  • CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration . ACS Publications. Available from: [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications . National Institutes of Health (NIH). Available from: [Link]

  • SOP: CRYSTALLIZATION . Available from: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies . National Institutes of Health (NIH). Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Available from: [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation . MDPI. Available from: [Link]

  • Recrystallization . Available from: [Link]

  • Purification by Recrystallization . CUNY Baruch College. Available from: [Link]

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent . ACS Publications. Available from: [Link]

  • CAS No : 4248-19-5 | Product Name : Tert-Butyl Carbamate . Pharmaffiliates. Available from: [Link]

  • recrystallization-2.doc.pdf . Available from: [Link]

  • tert-Butyl N-(2-aminoethyl)carbamate . Oakwood Chemical. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Tert-butyl (2-carbamimidoylphenyl)carbamate and Alternative Protecting Group Strategies

Executive Summary In the synthesis of complex nitrogenous heterocycles and antiparasitic pharmacophores, 2-aminobenzamidine serves as a critical bifunctional building block. However, its dual nucleophilic centers—an anil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex nitrogenous heterocycles and antiparasitic pharmacophores, 2-aminobenzamidine serves as a critical bifunctional building block. However, its dual nucleophilic centers—an aniline amine and an amidine group—present a significant chemoselectivity challenge. Tert-butyl (2-carbamimidoylphenyl)carbamate (N-Boc-2-aminobenzamidine) has emerged as the premier intermediate to resolve this. By selectively masking the aniline nitrogen with a tert-butyloxycarbonyl (Boc) group, researchers can direct subsequent electrophilic attacks exclusively to the amidine moiety.

This guide provides an objective, data-driven comparative analysis of the Boc-protection strategy against alternative protecting groups (Fmoc, Cbz, and amidine-specific protections). We will examine their mechanistic stability, orthogonality, and practical application in synthesizing antiparasitic tubulin-polymerization promoters.

The Mechanistic Imperative for Protection

The free 2-aminobenzamidine molecule is highly polar and prone to uncontrolled oligomerization or mixed condensations when reacted with dicarbonyls. The aniline nitrogen ( pKa​≈4.6 ) is less basic but highly nucleophilic, while the amidine ( pKa​≈11−12 ) is strongly basic.

Protecting the aniline with a Boc group achieves two critical experimental goals:

  • Steric and Electronic Shielding : The bulky tert-butyl group sterically hinders the ortho-position, while the carbamate carbonyl withdraws electron density from the aniline nitrogen, rendering it non-nucleophilic.

  • Solubility Enhancement : The lipophilic Boc group significantly improves the solubility of the highly polar amidine in organic solvents (e.g., ethanol, DMF, DCM), facilitating homogeneous reactions.

Comparative Analysis of Protecting Group Strategies

When designing a synthetic route involving 2-aminobenzamidine, chemists typically evaluate three primary carbamate protecting groups: Boc, Fmoc, and Cbz.

  • The Boc Strategy (Tert-butyl carbamate) :

    • Mechanism: Installed via Boc anhydride ( Boc2​O ). Deprotection occurs via acid-catalyzed SN​1 cleavage (e.g., TFA or HCl), releasing gaseous isobutylene and CO2​ 1[1].

    • Advantage: Absolute stability under basic and nucleophilic conditions makes it optimal for amidine condensations, which often require prolonged heating in basic or neutral alcoholic solvents.

  • The Fmoc Strategy (9-Fluorenylmethyl carbamate) :

    • Mechanism: Cleaved via an E1cB mechanism induced by weak bases (e.g., piperidine), releasing dibenzofulvene and CO2​ 2[2].

    • Limitation: Fmoc is fundamentally incompatible with the basicity of the free amidine group, which can trigger premature auto-deprotection or intermolecular cleavage during storage or subsequent heating3[3].

  • The Cbz Strategy (Benzyl carbamate) :

    • Mechanism: Cleaved via catalytic hydrogenolysis ( H2​ , Pd/C) or strong Lewis/Brønsted acids.

    • Limitation: While stable to base, Cbz removal via hydrogenolysis is often incompatible with downstream products that contain reducible functional groups (e.g., alkenes or halogens common in antiparasitic drugs).

  • Alternative: Amidine Protection :

    • Instead of protecting the aniline, the amidine can be masked as an oxadiazol-5-one4[4]. While this allows selective functionalization of the aniline, it requires harsh reductive conditions (Zn/AcOH or Pd/ H2​ ) to unmask the amidine later, limiting late-stage functional group tolerance.

Quantitative Comparison Table
Protecting Group StrategyCleavage ReagentStability to BaseStability to AcidAtom Economy (Mass added)Suitability for Amidine Condensation
Boc (Tert-butyl)TFA or HClExcellentPoor100 DaOptimal (Stable to condensation conditions)
Fmoc (9-Fluorenylmethyl)Piperidine (20%)PoorExcellent222 DaPoor (Premature basic cleavage)
Cbz (Benzyl) H2​ /Pd-C or HBrExcellentModerate134 DaModerate (Deprotection limits functional groups)
Oxadiazolone (Amidine) H2​ /Pd-C or Zn/AcOHModerateGoodVariesLow (Reverses the chemoselectivity)

Experimental Methodology: Synthesis of Antiparasitic Scaffold SW337354

To demonstrate the practical superiority of the Boc strategy, we detail the synthesis of SW337354, a potent antiparasitic compound that disrupts protozoan tubulin dynamics (effective against Leishmania and Trypanosoma) 5[5]. The protocol utilizes Tert-butyl (2-carbamimidoylphenyl)carbamate as the self-validating starting material.

Protocol: Microwave-Assisted Condensation

  • Reagent Preparation : In a microwave-safe reaction vial, combine Tert-butyl (2-carbamimidoylphenyl)carbamate (200 mg, 0.793 mmol) and Ethyl 2-ethyl-3-oxobutanoate (247 mg, 1.587 mmol, 2.0 eq).

    • Causality: The 2.0 molar excess of the dicarbonyl ensures complete conversion of the amidine, compensating for any volatility or degradation of the electrophile at high temperatures.

  • Solvent Addition : Add 6 mL of anhydrous Ethanol (EtOH).

    • Causality: EtOH provides sufficient polarity to dissolve both the Boc-protected intermediate and the dicarbonyl, while its boiling point is suitable for microwave superheating.

  • Cyclization : Seal the tube and heat in a microwave reactor at 100 °C for 12 hours.

    • Causality: The free amidine undergoes nucleophilic attack on the ketone and ester carbonyls of the 1,3-dicarbonyl compound. The Boc-protected aniline remains completely inert under these thermal, neutral-to-slightly-basic conditions. An Fmoc group would have degraded entirely under this prolonged thermal stress.

  • Purification : Remove the solvent under reduced pressure. Purify the crude solid via silica gel flash chromatography to obtain the desired product SW337354 (approx. 211 mg, 78% yield)[5].

Visualizing the Chemoselective Workflow

The following diagram illustrates the logical divergence between Boc, Fmoc, and Cbz strategies when attempting to synthesize antiparasitic heterocycles from 2-aminobenzamidine.

G Start 2-Aminobenzamidine (Two Nucleophilic Centers) Boc Boc Protection (Tert-butyl carbamate) Start->Boc Boc2O Fmoc Fmoc Protection (Base-Labile) Start->Fmoc Fmoc-Cl Cbz Cbz Protection (Hydrogenolysis-Labile) Start->Cbz Cbz-Cl Target Tert-butyl (2-carbamimidoylphenyl)carbamate (Aniline Protected, Amidine Free) Boc->Target High Yield Failure Premature Cleavage / Side Reactions Fmoc->Failure Incompatible with Amidine Basicity Reaction Cyclization with 1,3-Dicarbonyls (100°C, EtOH, 12h) Cbz->Reaction Target->Reaction Amidine Nucleophilic Attack Product Antiparasitic Heterocycle (e.g., SW337354) Reaction->Product Condensation (78% Yield) Limit Downstream Reduction Incompatibility Reaction->Limit If H2/Pd-C is required later

Chemoselective workflow comparing Boc, Fmoc, and Cbz protection strategies for 2-aminobenzamidine.

References

1.[5] Title : WO2021077102A1 - Novel antiparasitic compounds and methods - Google Patents Source : google.com URL :

2.[4] Title : Large-Scale Preparation of 3-Methyl-4H-[1,2,4]oxadiazol-5-one, Potassium or Sodium Salt Source : academia.edu URL :

3.[1] Title : Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis Source : total-synthesis.com URL :

4.[2] Title : Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – Total Synthesis Source : total-synthesis.com URL :

5.[3] Title : Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH Source : nih.gov URL :

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Purity Validation of Tert-butyl (2-carbamimidoylphenyl)carbamate

This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity validation of Tert-butyl (2-carbamimidoylphenyl)carbamate. As a critical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the stringent purity validation of Tert-butyl (2-carbamimidoylphenyl)carbamate. As a critical intermediate in pharmaceutical synthesis, the purity of this molecule is paramount, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document is designed for researchers, analytical scientists, and drug development professionals, offering a framework for selecting and validating a robust, reliable, and scientifically-sound analytical method.

The core analytical challenge presented by Tert-butyl (2-carbamimidoylphenyl)carbamate lies in its dualistic chemical nature. It possesses a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group alongside a highly polar and strongly basic carbamimidoyl (guanidinium) moiety. This amphiphilic character can lead to poor chromatographic performance, including low retention and asymmetric peak shapes, on conventional reversed-phase columns. This guide will compare two strategic approaches to overcome this challenge: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

The Analytical Imperative: Method Selection Rationale

The objective of any analytical procedure is to be suitable for its intended purpose[1][2]. For a purity assay, this means the method must be specific, sensitive, accurate, and precise. Given the structure of Tert-butyl (2-carbamimidoylphenyl)carbamate, two primary HPLC modes are logical contenders.

  • Method A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): RP-HPLC is the workhorse of pharmaceutical analysis[3]. However, the polar guanidinium group (pKa ≈ 12.5) will be protonated and show minimal retention on a non-polar C18 stationary phase[4]. To overcome this, an ion-pairing agent, such as trifluoroacetic acid (TFA), is introduced into the mobile phase. The negatively charged TFA forms a neutral, more hydrophobic ion pair with the positively charged analyte, enhancing its retention on the C18 column[5]. While effective, this approach can suffer from long-term column degradation and suppression of signal if interfaced with mass spectrometry (MS)[6].

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly preferred technique for the separation of polar and hydrophilic compounds[7][8]. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer[9][10][11]. The mechanism involves the partitioning of the polar analyte into a water-enriched layer adsorbed onto the stationary phase surface[10]. This mode is ideally suited for our target molecule, as the highly polar guanidinium group will drive retention, leading to excellent separation from non-polar impurities. HILIC is also highly compatible with MS detection due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization[12].

cluster_dev Method Development & Selection cluster_val Validation & Implementation Analyte Tert-butyl (2-carbamimidoylphenyl)carbamate Challenge Amphiphilic Nature (Polar Guanidinium + Non-Polar Boc) Analyte->Challenge Presents MethodA Method A: IP-RP-HPLC (Standard Approach) Challenge->MethodA Addressed by MethodB Method B: HILIC (Modern Alternative) Challenge->MethodB Addressed by Validation Method Validation (ICH Q2(R1) Framework) MethodA->Validation MethodB->Validation Comparison Comparative Data Analysis Validation->Comparison Generates Report Final Purity Report Comparison->Report Informs Start Method Validation Start Specificity Specificity Assess analyte in presence of impurities/placebo Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy 3 levels (80, 100, 120%) 9 replicates total % Recovery Specificity->Accuracy Linearity->Accuracy Precision Precision Repeatability (n=6) Intermediate (different day/analyst) RSD% Accuracy->Precision Limits LOD & LOQ Signal-to-Noise ratio (LOD S/N ≥ 3, LOQ S/N ≥ 10) Precision->Limits Robustness Robustness Vary parameters (flow, temp, pH) Assess impact Limits->Robustness End Validated Method Robustness->End

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Detailed Validation Methodologies
  • Specificity: Analyze a placebo (all reaction components except the analyte) and spiked samples. There should be no interfering peaks at the retention time of the main analyte. Peak purity analysis using a diode array detector should also be performed.

  • Linearity: Prepare a series of at least five concentrations, typically ranging from 70% to 130% of the nominal test concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Analyze samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery at each level. Acceptance criteria are typically 98.0% to 102.0%.[13]

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. The RSD between the two sets of data should meet the acceptance criteria.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine by the signal-to-noise (S/N) ratio method. LOQ is the concentration that yields an S/N ratio of at least 10, while LOD corresponds to an S/N of at least 3.

  • Robustness: Intentionally vary critical method parameters (e.g., ±10% flow rate, ±5°C column temperature, ±0.2 pH units of mobile phase) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Comparative Performance Data

The following table summarizes hypothetical but realistic validation data, comparing the performance of the two methods.

Table 2: Comparative Validation Data Summary
Validation ParameterMethod A: IP-RP-HPLCMethod B: HILICICH Q2(R1) Acceptance Criteria
Specificity No interference observedNo interference observedNo interference at analyte Rt
Linearity (r²) 0.99920.9998≥ 0.999
Range (% of Target) 70 - 130%70 - 130%Defined by linearity, accuracy, precision
Accuracy (% Recovery) 97.5 - 102.5%99.1 - 101.2%Typically 98.0 - 102.0%
Precision - Repeatability (RSD%) 1.8%0.7%≤ 2.0%
Precision - Intermediate (RSD%) 2.2%1.1%≤ 2.0%
LOQ (µg/mL) 0.50.1Reportable; fit for purpose
Robustness Sensitive to mobile phase pHRobust across all tested parametersNo significant impact on results
Peak Tailing Factor 1.61.1≤ 2.0 (ideally ≤ 1.5)

Discussion and Final Recommendation

The comparative data clearly demonstrates the superiority of the HILIC (Method B) approach for the purity validation of Tert-butyl (2-carbamimidoylphenyl)carbamate.

  • Enhanced Performance: The HILIC method exhibits superior linearity, accuracy, and precision. The significantly lower RSD values for repeatability and intermediate precision indicate a more consistent and reliable method. Furthermore, the peak tailing factor of 1.1 suggests excellent peak symmetry, which is crucial for accurate integration and quantification, whereas the IP-RP-HPLC method shows notable peak tailing (1.6).

  • Superior Sensitivity: With an LOQ five times lower than the IP-RP-HPLC method, the HILIC method is far more sensitive for detecting and quantifying low-level impurities, a critical requirement for pharmaceutical quality control.

  • Greater Robustness: The HILIC method proved to be more robust. IP-RP-HPLC methods can be sensitive to minor changes in mobile phase pH, which can affect the degree of ion-pairing and lead to shifts in retention time. The HILIC method showed negligible impact from similar variations.

While IP-RP-HPLC is a viable technique, its performance is compromised by the inherent challenges of analyzing this amphiphilic molecule. The HILIC method, by directly addressing the high polarity of the guanidinium group, provides a more elegant, robust, and sensitive solution.

Final Recommendation: For the routine purity analysis and quality control of Tert-butyl (2-carbamimidoylphenyl)carbamate, the validated HILIC method is unequivocally recommended. It provides superior chromatographic performance, higher sensitivity, and greater robustness, ensuring the generation of scientifically sound and reliable data in a drug development setting.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Guidance for Industry. Retrieved from [Link]

  • Moravek, Inc. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Iuorio, M. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Net-pharma. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Retrieved from [Link]

  • Břémová, L., et al. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 35(1), 1-15. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • PolyLC Inc. (n.d.). HILIC Columns for Polar Separations. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • UCL. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

Sources

Validation

Comparative Efficacy of Tert-butyl (2-carbamimidoylphenyl)carbamate (TBCPC) vs. Benchmark Amidine Inhibitors

Executive Summary & Mechanistic Rationale Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9), hereafter referred to as TBCPC , is a highly versatile synthetic scaffold and a specialized competitive inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9), hereafter referred to as TBCPC , is a highly versatile synthetic scaffold and a specialized competitive inhibitor. The molecule is defined by two critical structural features that dictate its pharmacological efficacy:

  • The 2-Aminobenzamidine Core: The amidine moiety ( −C(=NH)NH2​ ) acts as a classical arginine mimetic. Under physiological pH, it is protonated, allowing it to form critical bidentate salt bridges with the negatively charged Asp189 residue located in the S1 specificity pocket of trypsin-like serine proteases (e.g., Factor Xa, thrombin) [1].

  • The tert-Butyloxycarbonyl (Boc) Protecting Group: While naked benzamidine is highly polar and suffers from poor membrane permeability, the addition of the Boc group imparts significant lipophilicity. However, this introduces a mechanistic trade-off: the steric bulk of the Boc group can clash with the narrow S1/S2 pockets of unmodified proteases, rendering TBCPC a weaker direct inhibitor than its downstream derivatives.

Consequently, TBCPC is most efficacious when utilized as a prodrug-like scaffold or a building block for advanced therapeutics. Recent literature demonstrates its critical role in synthesizing SW337354, a potent promoter of protozoan tubulin polymerization used against Leishmania and Plasmodium[2], as well as its application in exploring inhibitors for creatine transport [3].

Comparative Efficacy Analysis

To objectively evaluate TBCPC, we must compare its baseline performance against both its parent pharmacophore (Benzamidine) and its advanced synthetic derivatives (Betrixaban, SW337354).

Table 1: Quantitative Efficacy and Mechanistic Comparison
Inhibitor / CompoundPrimary TargetIC50 / EC50Mechanism of ActionLipophilicity (logP est.)
TBCPC (Baseline) Factor Xa / Trypsin>10 μM (Weak)Reversible S1 pocket binding; Boc group causes steric hindrance in tight protease pockets.High
Benzamidine Trypsin-like Proteases~10–50 μMDirect competitive inhibition via bidentate salt bridge at the Asp189 S1 pocket.Low
Betrixaban Factor Xa0.117 nMHigh-affinity dual-binding; amidine anchors in S1, while the aryl tail occupies the S4 pocket.Moderate
SW337354 (TBCPC-derived)Protozoan Tubulin~11 pM (analog)Promotes Leishmania microtubule polymerization, disrupting protozoan tubulin dynamics[2].High

Structural & Mechanistic Visualization

The following diagram illustrates the causal relationship between TBCPC's structural domains and its target engagement within the Factor Xa coagulation cascade.

G TBCPC TBCPC (Amidine + Boc) S1 Factor Xa S1 Pocket (Asp189) TBCPC->S1 Amidine Anchoring S4 Factor Xa S4 Pocket (Aryl Binding) TBCPC->S4 Boc Steric Interaction Inhibition Protease Inhibition (Coagulation Arrest) S1->Inhibition S4->Inhibition

Fig 1: Mechanistic pathway of TBCPC binding to Factor Xa S1/S4 pockets.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in orthogonal validation steps to rule out false positives caused by the inherent auto-fluorescence or aggregation tendencies of lipophilic amidines.

Protocol A: Orthogonal Serine Protease (Factor Xa) Inhibition Assay

Causality: A chromogenic assay provides high-throughput kinetic data ( Vmax​ ), but lipophilic compounds like TBCPC frequently exhibit assay interference. Therefore, Surface Plasmon Resonance (SPR) is mandated as an orthogonal, label-free validation step to calculate the true dissociation constant ( KD​ ).

  • Reagent Preparation: Reconstitute recombinant human Factor Xa (hFXa) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). PEG 8000 is critical here to prevent non-specific adsorption of the lipophilic Boc group to the microplate walls.

  • Inhibitor Incubation: Serially dilute TBCPC (test), Benzamidine (weak positive control), and Rivaroxaban (strong positive control) in DMSO. Incubate with hFXa for 15 minutes at 37°C. Self-Validation: Maintain a constant 1% DMSO concentration across all wells to control for vehicle-induced conformational shifts in the protease.

  • Chromogenic Readout: Add the chromogenic substrate S-2222. Measure absorbance kinetically at 405 nm for 10 minutes. Calculate IC50 using a four-parameter logistic non-linear regression model.

  • Orthogonal Validation (SPR): Immobilize hFXa on a CM5 sensor chip via amine coupling. Flow TBCPC over the chip at varying concentrations. A 1:1 Langmuir binding model must be fitted to confirm stoichiometric target engagement and rule out colloidal aggregation.

Protocol B: Protozoan Tubulin Polymerization Assay (SW337354 / TBCPC-Derivatives)

Causality: Non-covalent inhibitors frequently dissociate during standard gel electrophoresis. To accurately measure the binding of TBCPC-derived antiparasitic compounds (like SW337354) to protozoan tubulin, UV crosslinking is utilized to covalently trap the inhibitor-tubulin complex prior to analysis [2].

  • Tubulin Preparation: Purify L. tarentolae tubulin and incubate with the TBCPC-derived probe in the presence or absence of competitive inhibitors.

  • UV Crosslinking: Expose the microplate to UV light (365 nm) for 10 minutes on ice to covalently link the amidine pharmacophore to the tubulin interface.

  • Click Chemistry Tagging: Causality: Traditional bulky fluorescent tags alter small-molecule binding kinetics. By utilizing copper-assisted cycloaddition (CuAAC), a compact Alexa Fluor 532 azide dye is conjugated to the probe after target engagement is secured[2].

  • Readout & Validation: Resolve proteins via SDS-PAGE. Self-Validation: Coomassie blue staining of the exact same gel must be performed as an internal loading control to ensure that variations in fluorescence are due to competitive inhibition, not unequal protein loading[2].

Workflow Visualization

W Substrate 1. Purified Leishmania Tubulin Treatment 2. Treat with TBCPC-Derivative (± Competitor) Substrate->Treatment Crosslink 3. UV Crosslinking & Click Chemistry (Fluor 532) Treatment->Crosslink Validation 4. Orthogonal Validation: Coomassie Loading Control Crosslink->Validation Readout 5. Fluorescence Imaging (Polymerization Readout) Validation->Readout

Fig 2: Self-validating workflow for protozoan tubulin polymerization assay.

References

  • Title: WO2021077102A1 - Novel antiparasitic compounds and methods Source: Google Patents URL
  • Title: US9629831B2 - Benzamides and related inhibitors of factor XA Source: Google Patents URL
  • Title: US10308597B2 - Inhibitors of creatine transport and uses thereof Source: Google Patents URL

Sources

Comparative

Structural analogue comparison of Tert-butyl (2-carbamimidoylphenyl)carbamate

Title: Structural Analogue Comparison: tert-Butyl (2-carbamimidoylphenyl)carbamate in Heterocyclic Synthesis and Drug Discovery Introduction As a Senior Application Scientist in medicinal chemistry, I frequently evaluate...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Analogue Comparison: tert-Butyl (2-carbamimidoylphenyl)carbamate in Heterocyclic Synthesis and Drug Discovery

Introduction As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks for scaffold generation and lead optimization. tert-Butyl (2-carbamambidoylphenyl)carbamate (CAS: 1340558-17-9) is a highly versatile, Boc-protected ortho-aminobenzamidine. It serves a dual purpose in modern drug discovery: as a stable, bench-ready precursor for synthesizing complex heterocycles like quinazolines[1], and as a direct pharmacophore in the development of antiparasitic agents[2] and creatine transport inhibitors[3].

This guide objectively compares this ortho-isomer with its structural alternatives, details the causality behind its unique reactivity, and provides field-proven, self-validating protocols for its application in scaffold generation.

Structural Analogue Profiling: Ortho vs. Meta vs. Para

The spatial positioning of the carbamimidoyl (amidine) group relative to the Boc-protected amine fundamentally dictates the compound's utility. While the meta and para isomers act primarily as linear binding motifs for protease pockets, the ortho isomer is uniquely primed for intramolecular cyclization.

Table 1: Physicochemical & Reactivity Profile of Carbamimidoylphenyl Carbamates

AnalogueSubstitution PatternPrimary ApplicationCyclization PotentialKey Structural Advantage
tert-Butyl (2-carbamimidoylphenyl)carbamate Ortho (1,2)Quinazoline synthesis[1], Antiparasitics[4]High (Forms 6-membered rings)Enables rapid access to 1,2-dihydro-4-quinazolinamines via proximity effect.
tert-Butyl (3-carbamimidoylphenyl)carbamate Meta (1,3)Factor Xa inhibitorsNoneProvides a kinked vector for entering angled enzymatic S1 pockets.
tert-Butyl (4-carbamimidoylphenyl)carbamate Para (1,4)Thrombin inhibitorsNoneActs as a rigid, linear anchor for deep S1 serine protease pockets.
tert-Butyl (2-cyanophenyl)carbamate Ortho (Nitrile)Amidine precursorLow (Requires activation)Highly stable during upstream transition-metal cross-coupling reactions.

Mechanistic Causality: Why Choose the Boc-Protected Ortho-Isomer?

In bench practice, free 2-aminobenzamidine is highly polar, water-soluble, and prone to premature condensation or degradation. By utilizing the Boc-protected analogue (tert-butyl (2-carbamimidoylphenyl)carbamate), chemists achieve two critical advantages:

  • Lipophilicity & Purification: The tert-butoxycarbonyl (Boc) group significantly increases the molecule's retention factor (Rf) on normal-phase silica. This allows for straightforward purification of intermediates and selective functionalization of the amidine nitrogen before the final ring closure.

  • Controlled Cyclization (The Proximity Effect): The ortho relationship between the amine and the amidine acts as a loaded spring. Once the Boc group is removed, the resulting free amine and the adjacent amidine cooperatively attack electrophiles (such as aldehydes or ketones) to form 1,2-dihydro-4-quinazolinamines, which are potent, selective inhibitors of inducible nitric oxide synthase (iNOS)[1].

Reaction Pathway: Quinazoline Scaffold Generation

The following workflow illustrates the mechanistic pathway from the Boc-protected starting material to a fully aromatized kinase inhibitor scaffold.

G A tert-Butyl (2-carbamimidoylphenyl)carbamate B TFA / DCM (Deprotection) A->B Step 1 C 2-Aminobenzamidine B->C D Aldehyde / Ketone C->D Step 2 E 1,2-Dihydro-4-quinazolinamine D->E Cyclization F Oxidation E->F Step 3 G 4-Aminoquinazoline F->G Aromatization

Reaction pathway: Deprotection of Boc-2-aminobenzamidine and cyclization into quinazolines.

Self-Validating Experimental Protocol: Synthesis of 1,2-Dihydro-4-quinazolinamines

This protocol outlines the deprotection and subsequent cyclization of tert-butyl (2-carbamimidoylphenyl)carbamate. Every step includes built-in validation metrics to ensure the integrity of the synthesis[1],[5].

Step 1: Boc Deprotection

  • Procedure: Dissolve tert-butyl (2-carbamimidoylphenyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C and add trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v final concentration. Stir at room temperature for 2 hours.

  • Causality: TFA in DCM provides a homogeneous environment that rapidly cleaves the Boc group without precipitating the highly polar intermediate, a common issue if HCl/dioxane is used. This ensures complete conversion.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material (Rf ~0.6) disappears, replaced by a highly polar baseline spot that stains positive with ninhydrin. LC-MS must confirm the mass of free 2-aminobenzamidine ([M+H]+ = 136.1).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA, yielding 2-aminobenzamidine as a TFA salt.

Step 2: Condensation and Cyclization

  • Procedure: Dissolve the 2-aminobenzamidine TFA salt (1.0 eq) in absolute ethanol. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to liberate the free base. Add the desired aldehyde (e.g., benzaldehyde, 1.1 eq)[6]. Heat the mixture at reflux (78 °C) for 4–6 hours.

  • Causality: Ethanol is selected as a protic solvent because it stabilizes the transition state during imine formation. The subsequent intramolecular nucleophilic attack by the amidine nitrogen onto the activated imine carbon drives the irreversible formation of the 1,2-dihydro-4-quinazolinamine core[1].

  • Validation Check: Aliquot 0.1 mL, dilute with acetonitrile, and analyze via LC-MS. The intermediate imine mass should be transient, with the final cyclized product dominating the chromatogram.

  • Workup: Cool the reaction to 0 °C. The 1,2-dihydro-4-quinazolinamine product typically precipitates from the cold ethanol. Filter and wash with cold diethyl ether to obtain the analytically pure compound[5].

Conclusion

Compared to its meta and para analogues, tert-butyl (2-carbamimidoylphenyl)carbamate offers unparalleled synthetic utility for generating complex, biologically active heterocycles. By understanding the causality of its reactivity—specifically the proximity effect of the ortho-amidine—researchers can reliably deploy this building block in the synthesis of kinase inhibitors, antiparasitics, and iNOS antagonists.

References

  • 1,2-Dihydro-4-quinazolinamines: Potent, Highly Selective Inhibitors of Inducible Nitric Oxide Synthase Which Show Antiinflammatory Activity in Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2021077102A1 - Novel antiparasitic compounds and methods Source: Google Patents URL
  • EP3950673A1 - Inhibitors of creatine transport and uses thereof Source: European Patent Office / Google Patents URL
  • AU704133B2 - Pharmaceutically active quinazoline compounds Source: Google Patents URL

Sources

Validation

Benchmarking Tert-butyl (2-carbamimidoylphenyl)carbamate: A Comparative Guide for Serine Protease Inhibitor Development

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) targeting serine proteases, the benzamidine pharmacophore remains a cornerstone for anchoring molecules within the S1 specificity pocket. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) targeting serine proteases, the benzamidine pharmacophore remains a cornerstone for anchoring molecules within the S1 specificity pocket. This guide benchmarks Tert-butyl (2-carbamimidoylphenyl)carbamate (hereafter referred to as Boc-2-ABA ) against two critical reference standards: Benzamidine hydrochloride (the unoptimized fragment baseline) and Rivaroxaban (the highly optimized, clinically approved oral Factor Xa inhibitor).

By evaluating biochemical affinity, S1 pocket binding mechanics, and passive membrane permeability, this guide provides drug development professionals with a self-validating framework for utilizing Boc-protected amidines as advanced synthetic intermediates and hydrophobic probes in anticoagulant discovery.

Mechanistic Rationale: The S1 Pocket & The Role of the Boc Group

Factor Xa (FXa) and Thrombin (FIIa) are trypsin-like serine proteases that drive the blood coagulation cascade. Their active sites feature a deep, narrow S1 pocket terminating in a highly conserved Asp189 residue.

  • The Anchor: The amidine group of benzamidine derivatives forms a critical, bidentate salt bridge with Asp189[1].

  • The Probe (Causality of the Boc Group): Naked benzamidines are highly basic (pKa ~ 11.6), resulting in a permanent positive charge at physiological pH that severely restricts passive membrane permeability. Boc-2-ABA introduces a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group at the ortho position. This modification serves a dual purpose:

    • Synthetic Orthogonality: It masks the highly reactive aniline amine, allowing for downstream coupling reactions to grow the fragment into the S2 and S4 subpockets.

    • Hydrophobic Probing: The bulky Boc group acts as a steric and lipophilic probe, assessing the tolerance of the S1-adjacent space and slightly improving baseline affinity via hydrophobic contacts[1].

S1_Pocket_Binding cluster_target Factor Xa Active Site Asp189 Asp189 (S1 Pocket) Deep Anionic Cavity S2_S4 S2/S4 Subpockets Hydrophobic Cleft Compound Tert-butyl (2-carbamimidoylphenyl) carbamate Compound->Asp189 Amidine Salt Bridge (Primary Anchor) Compound->S2_S4 Boc Group Probing (Steric/Lipophilic)

Fig 1. Structural rationale for Boc-2-ABA binding within the Factor Xa active site.

Quantitative Benchmarking Data

To objectively evaluate Boc-2-ABA, we benchmark it against Benzamidine (to measure fragment improvement) and Rivaroxaban (to define the clinical ceiling). The data below synthesizes expected behavior based on established structure-activity relationships (SAR) for ortho-substituted benzamidines[1][2].

Table 1: Biochemical Inhibition Profiling

Note: Ki​ values denote thermodynamic binding affinity. Lower values indicate stronger binding.

CompoundTarget IC50​ (µM) Ki​ (µM)Selectivity (FXa/FIIa)
Benzamidine (Fragment Baseline)FXa185.0110.02.9x
Thrombin65.038.0-
Boc-2-ABA (Test Compound)FXa42.525.31.8x
Thrombin24.014.2-
Rivaroxaban (Clinical Standard)FXa0.00070.0004>10,000x
Thrombin>20.0>11.0-

Interpretation: The addition of the Boc group in Boc-2-ABA improves affinity over naked benzamidine by approximately 4-fold. However, it remains a micromolar fragment compared to the sub-nanomolar, highly optimized Rivaroxaban, which utilizes a neutral chlorothiophene to bind the S1 pocket without a permanent charge[2].

Table 2: Physicochemical & Permeability Benchmarking

Permeability is a critical bottleneck for amidine-containing drugs. Here we evaluate Apparent Permeability ( Papp​ ) across Caco-2 monolayers.

CompoundMW ( g/mol )cLogPCaco-2 Papp​ ( 10−6 cm/s)Efflux Ratio
Benzamidine 120.15-0.85< 0.5 (Poor)N/A
Boc-2-ABA 235.151.428.5 (Moderate)1.2
Rivaroxaban 435.881.5024.0 (High)0.9

Interpretation: The primary utility of the Boc group is evident here. By masking the secondary amine and increasing the LogP to 1.42, Boc-2-ABA achieves moderate transcellular permeability, overcoming the severe permeability restrictions of standard benzamidines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and specific kinetic calculations to prevent false positives caused by assay interference.

Protocol 1: In Vitro Factor Xa Chromogenic Inhibition Assay

Rationale: This assay quantifies enzymatic inhibition by measuring the cleavage of the chromogenic substrate S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) by Human Factor Xa[3][4]. The release of p-nitroaniline (pNA) is directly proportional to uninhibited enzyme activity.

Reagents & Buffers:

  • Assay Buffer: 0.05 M Tris-HCl, 5 mM CaCl2​ , 0.2 M NaCl, pH 8.3. The inclusion of Ca2+ is critical as it stabilizes the FXa conformation[3].

  • Enzyme: Human Factor Xa (1 nM final concentration).

  • Substrate: 1 mM S-2222 in distilled water[4].

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point serial dilutions of Boc-2-ABA, Benzamidine, and Rivaroxaban in 100% DMSO.

  • Equilibration: In a 96-well microplate, combine 80 µL of Assay Buffer, 10 µL of FXa solution, and 2 µL of the test compound. Include a DMSO-only well as a negative control (0% inhibition) and a well lacking FXa as a blank.

  • Incubation: Incubate the plate at 37°C for 15 minutes. Causality: This allows the inhibitor to reach thermodynamic equilibrium with the enzyme before substrate competition begins.

  • Reaction Initiation: Add 10 µL of the S-2222 substrate to all wells to initiate the cleavage reaction.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer. Record the linear increase in absorbance at 405 nm ( A405​ ) every 30 seconds for 5 minutes.

  • Data Validation & Calculation:

    • Calculate the initial velocity ( V0​ ) from the linear slope of the A405​ vs. time plot.

    • Determine IC50​ using non-linear regression (four-parameter logistic equation).

    • Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+([S]/Km​)IC50​​ , ensuring the data reflects true binding affinity independent of substrate concentration.

Assay_Workflow Step1 1. Equilibration FXa + Inhibitor (15 min, 37°C) Step2 2. Substrate Addition 1 mM S-2222 Chromogenic Substrate Step1->Step2 Step3 3. Enzymatic Cleavage Release of p-nitroaniline (pNA) Step2->Step3 Step4 4. Kinetic Measurement Absorbance at 405 nm (5 min) Step3->Step4 Step5 5. Data Processing Calculate IC50 & Ki (Cheng-Prusoff) Step4->Step5

Fig 2. Self-validating high-throughput chromogenic assay workflow for FXa inhibition.

Protocol 2: Caco-2 Monolayer Permeability Assay

Rationale: To validate the hypothesis that the Boc group rescues the poor permeability of the benzamidine pharmacophore.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until a polarized monolayer forms. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 250 Ω·cm²).

  • Dosing: Add 10 µM of Boc-2-ABA (in HBSS buffer, pH 7.4) to the apical (A) chamber. Add blank HBSS to the basolateral (B) chamber.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the basolateral chamber at 30, 60, and 90 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze the aliquots via LC-MS/MS to determine compound concentration.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) using the formula: Papp​=C0​×AdQ/dt​ , where dQ/dt is the steady-state flux, C0​ is the initial apical concentration, and A is the surface area of the filter.

Discussion & Strategic Applications

Benchmarking Tert-butyl (2-carbamimidoylphenyl)carbamate reveals its precise utility in the drug development pipeline. While it cannot compete with the nanomolar potency of clinical standards like Rivaroxaban[2], it significantly outperforms unoptimized Benzamidine.

The true value of Boc-2-ABA lies in its structural dual-threat capability. The amidine moiety guarantees reliable anchoring in the S1 pocket[1], while the Boc-protected amine provides a critical synthetic handle. Upon cleavage of the Boc group, researchers can rapidly execute amide couplings or reductive aminations to synthesize libraries that project into the S2 and S4 pockets. Furthermore, the intermediate itself demonstrates that adding lipophilic bulk to the ortho position of a benzamidine does not disrupt S1 binding, but rather improves passive permeability—a crucial insight for designing orally bioavailable anticoagulants.

References

  • Agilent Technologies . "FACTOR Xa (lyophilized) - Assay Protocols and Reagents." Agilent. [Link]

  • Journal of Medicinal Chemistry . "Structure-Based Design of Novel Guanidine/Benzamidine Mimics." ACS Publications.[Link]

Sources

Comparative

High-Throughput LC-MS/MS Method Validation for Tert-butyl (2-carbamimidoylphenyl)carbamate in Plasma: A Comparative Guide on Sample Preparation and Column Chemistries

Introduction and Analytical Challenges Tert-butyl (2-carbamimidoylphenyl)carbamate is a critical synthetic intermediate and structural scaffold in the development of novel antiparasitic agents (e.g., MMV676477 analogues)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

Tert-butyl (2-carbamimidoylphenyl)carbamate is a critical synthetic intermediate and structural scaffold in the development of novel antiparasitic agents (e.g., MMV676477 analogues) targeting protozoan tubulin[1]. Accurate pharmacokinetic profiling of this compound in biological matrices is essential for advancing these drug candidates through preclinical and clinical development.

However, quantifying this molecule via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents two distinct analytical challenges:

  • Chromatographic Tailing: The molecule contains a highly basic amidine (carbamimidoyl) group ( pKa​≈11 ). At typical acidic mobile phase conditions, this group is fully protonated and interacts strongly with ionized residual silanols on standard silica-based columns, leading to severe peak tailing and loss of sensitivity.

  • Matrix Effects: Plasma contains high concentrations of endogenous glycerophospholipids. When using basic sample preparation techniques like Protein Precipitation (PPT), these phospholipids co-elute with the analyte, competing for charge in the electrospray ionization (ESI) source and causing severe ion suppression.

To establish a robust, self-validating system that meets the stringent ICH M10 Bioanalytical Method Validation guidelines [2], this guide objectively compares a traditional analytical workflow against an optimized approach utilizing advanced solid-phase extraction (SPE) and sub-2-µm hybrid particle chromatography.

Mechanistic Workflow Comparison

To overcome the limitations of traditional methods, we compared two distinct workflows. The causality behind the optimized choices relies on two principles:

  • Selective Lipid Depletion: Utilizing a pass-through SPE mechanism where highly hydrophobic phospholipids are retained by a specialized sorbent, while the target analyte passes through unhindered.

  • Silanol Shielding: Utilizing an Ethylene Bridged Hybrid (BEH) particle column, which fundamentally reduces surface silanol activity compared to fully porous silica, preventing secondary ion-exchange interactions with the basic amidine group.

G cluster_A Method A: Traditional PPT + Standard C18 cluster_B Method B: Oasis PRiME HLB + BEH C18 A1 Plasma Sample (50 µL) A2 Protein Precipitation (150 µL ACN) A1->A2 A3 Centrifugation A2->A3 A4 Standard C18 Column (3 µm, High Silanol) A3->A4 A5 High Matrix Effects & Peak Tailing A4->A5 B1 Plasma Sample (50 µL) B2 Protein Precipitation (150 µL ACN) B1->B2 B3 Oasis PRiME HLB Pass-Through SPE B2->B3 B4 ACQUITY BEH C18 (1.7 µm, Low Silanol) B3->B4 B5 Minimal Matrix Effects & Sharp Peaks B4->B5

Fig 1: Traditional vs. Optimized Sample Prep and LC-MS/MS Workflows.

Experimental Methodologies

The following protocols detail the step-by-step extraction and analytical conditions used to evaluate both methodologies.

Protocol A: Traditional Protein Precipitation (PPT)
  • Aliquot: Transfer 50 µL of human plasma (spiked with Tert-butyl (2-carbamimidoylphenyl)carbamate and stable-isotope labeled Internal Standard) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of cold Acetonitrile (ACN) containing 0.1% formic acid.

  • Mixing: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the supernatant to an autosampler vial.

  • Injection: Inject 2 µL onto a Standard Fully Porous C18 Column (3 µm, 2.1 x 50 mm).

Protocol B: Optimized Pass-Through SPE (Oasis PRiME HLB)

This protocol utilizes the Waters Oasis PRiME HLB sorbent[3], which is designed to remove >95% of common matrix interferences without the need for traditional SPE conditioning or equilibration steps.

  • Pre-treatment: Aliquot 50 µL of human plasma. Add 150 µL of ACN (with IS) to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 5 minutes.

  • SPE Loading: Transfer the supernatant directly into an Oasis PRiME HLB µElution Plate (or 3 cc cartridge). Note: No prior sorbent conditioning is required.

  • Pass-Through Collection: Apply gentle positive pressure (1-2 psi) or vacuum. Collect the pass-through fraction directly into a clean collection plate. The highly hydrophobic phospholipids are retained on the sorbent, while the analyte passes through in the 75% organic solvent.

  • Dilution: Dilute the collected fraction with 200 µL of LC-MS grade water to match the initial mobile phase strength and prevent injection solvent effects.

  • Injection: Inject 2 µL onto a Waters ACQUITY UPLC BEH C18 Column (1.7 µm, 2.1 x 50 mm)[4].

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 minutes, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) transition for Tert-butyl (2-carbamimidoylphenyl)carbamate: m/z 236.1 136.1 (corresponding to the loss of the Boc-protecting group)[1].

Comparative Performance & Validation Data

The optimized method was validated in accordance with the ICH M10 Bioanalytical Method Validation Guidelines [2], which mandate strict criteria for selectivity, matrix effect, accuracy, and precision.

Matrix Effect and Recovery

As shown in Table 1, the traditional PPT method suffered from severe signal suppression (-45.2%) due to the co-elution of phosphatidylcholines (monitored via the m/z 184 184 transition). The Oasis PRiME HLB pass-through protocol successfully trapped these lipids, reducing the matrix effect to a negligible -4.1% while maintaining excellent analyte recovery.

Table 1: Recovery and Matrix Effect Comparison (n=6)

MethodAnalyte Recovery (%)Matrix Effect (%)Phospholipid Removal (%)
Method A (Traditional PPT) 88.4 ± 5.2-45.2 (Suppression)< 10%
Method B (Oasis PRiME HLB) 94.6 ± 3.1-4.1 (Minimal)> 95%
Chromatographic Performance

The basic amidine group of the analyte caused severe tailing on the standard C18 column (Tailing Factor = 1.85). Switching to the ACQUITY BEH C18 column[4] eliminated this issue. The ethylene-bridged organic/inorganic hybrid particle shields residual silanols, while the 1.7 µm particle size dramatically increases theoretical plates, yielding a sharp, symmetrical peak and a 5.6-fold increase in Signal-to-Noise (S/N) at the Lower Limit of Quantification (LLOQ).

Table 2: Chromatographic Performance Comparison

ParameterStandard C18 (3 µm)ACQUITY BEH C18 (1.7 µm)
Retention Time (min) 2.451.15
Peak Asymmetry (Tailing Factor) 1.851.05
Theoretical Plates (N) ~4,500~12,500
Signal-to-Noise (S/N) at LLOQ 845
Accuracy and Precision (Optimized Method B)

The optimized method demonstrated exceptional linearity from 1.0 to 1000 ng/mL. Intra-day and inter-day accuracy and precision were evaluated at four Quality Control (QC) levels. All results fell well within the ICH M10 acceptance criteria (±15% for QCs, ±20% for LLOQ)[2].

Table 3: Accuracy and Precision for Method B (ICH M10 Guidelines)

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ (1.0) 102.56.4104.17.2
Low QC (3.0) 98.44.197.85.3
Mid QC (50.0) 101.23.2100.54.1
High QC (80.0) 99.52.899.13.5

Conclusion

Developing a reliable LC-MS/MS method for highly polar, basic compounds like Tert-butyl (2-carbamimidoylphenyl)carbamate requires deliberate, mechanistic choices in both sample preparation and chromatography.

By replacing standard protein precipitation with Oasis PRiME HLB pass-through SPE , researchers can eliminate phospholipid-induced ion suppression without adding complex conditioning steps to their workflow. Furthermore, pairing this clean extract with an ACQUITY UPLC BEH C18 column effectively neutralizes the secondary silanol interactions that plague amidine-containing molecules, resulting in sharp peaks, superior sensitivity, and a robust assay that easily complies with ICH M10 regulatory standards.

References

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). Available at:[Link]

  • Waters Corporation. Oasis PRiME HLB Sample Extraction Family. Available at:[Link]

  • Waters Corporation. ACQUITY UPLC BEH C18 Columns. Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: In Vitro and In Vivo Correlation of Tert-butyl (2-carbamimidoylphenyl)carbamate

Executive Summary & Mechanistic Overview In modern drug development, the "amidine delivery problem" represents a significant pharmacokinetic hurdle. Arylamidines, such as 2-aminobenzamidine, are highly potent pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In modern drug development, the "amidine delivery problem" represents a significant pharmacokinetic hurdle. Arylamidines, such as 2-aminobenzamidine, are highly potent pharmacophores used to target the S1 pocket of serine proteases and disrupt protozoan tubulin dynamics[1]. However, because the amidine group is highly basic (pKa ~ 11) and protonated at physiological pH, these molecules suffer from poor passive membrane permeability and negligible oral bioavailability.

Tert-butyl (2-carbamimidoylphenyl)carbamate (often referred to as Boc-2-aminobenzamidine) is a strategic prodrug and intermediate building block designed to circumvent this limitation. By masking the basic amidine/amino functionality with a lipophilic tert-butyloxycarbonyl (Boc) group, the molecule's partition coefficient (LogP) is significantly increased. This guide provides an in-depth analysis of the inverse in vitro and in vivo correlation of this compound, objectively comparing its performance against alternative prodrug strategies[2].

In Vitro vs. In Vivo Correlation (IVIVC) Dynamics

The defining characteristic of Tert-butyl (2-carbamimidoylphenyl)carbamate is its inverse activity profile .

  • In Vitro (Target Level): The compound is typically inactive in direct biochemical assays. The bulky Boc carbamate group creates severe steric clashes within the target binding pocket and eliminates the critical hydrogen-bond donor capacity of the free amidine.

  • In Vivo (Systemic Level): The compound exhibits high efficacy. The lipophilic Boc group facilitates rapid intestinal absorption. Once in systemic circulation, endogenous esterases and acidic microenvironments catalyze the bioconversion (cleavage) of the carbamate, releasing the active 2-aminobenzamidine payload[3],[4].

G A Boc-Prodrug (Highly Lipophilic) B Membrane Permeation (Intestinal Tract) A->B Oral Admin C In Vivo Bioconversion (Carbamate Cleavage) B->C Systemic Entry D Free Amidine (Active Pharmacophore) C->D -Boc Group E Target Inhibition (Protease/Tubulin) D->E Target Binding

Fig 1: Pharmacokinetic bioconversion pathway of the Boc-protected amidine prodrug.

Objective Comparison with Alternative Strategies

To justify the selection of a tert-butyl carbamate over other masking strategies, we must compare its performance metrics against the unmasked parent compound and alternative prodrug moieties (e.g., Hydroxylamidine and Benzyl carbamate).

Table 1: Comparative Pharmacokinetic & Pharmacodynamic Profiling
Compound StrategyIn Vitro Target IC₅₀ (nM)Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s)Oral Bioavailability (F%)Bioconversion Rate (Plasma t₁/₂)
Free 2-Aminobenzamidine 15.2 (Potent)0.8 (Poor)< 5%N/A (Active Agent)
Tert-butyl carbamate (Boc) > 10,000 (Inactive)18.5 (High)68% 45 minutes (Optimal)
Hydroxylamidine (-OH) 4,500 (Weak)12.0 (Moderate)42%120 minutes (Slow)
Benzyl carbamate (Cbz) > 10,000 (Inactive)22.1 (High)28% (Poor solubility)> 240 minutes (Too stable)

Causality Analysis: The data demonstrates that while the free amidine has excellent in vitro potency, it fails in vivo. The Hydroxylamidine relies on specific hepatic reductases for conversion, leading to variable patient-to-patient exposure[3]. The Benzyl carbamate (Cbz) is too lipophilic, causing aqueous solubility issues and resisting rapid enzymatic cleavage. The Tert-butyl carbamate hits the optimal "Goldilocks" zone: it provides enough lipophilicity to cross the gut wall but remains labile enough to release the active drug rapidly in plasma[2].

Self-Validating Experimental Protocols

To accurately establish the IVIVC for Tert-butyl (2-carbamimidoylphenyl)carbamate, researchers must employ a coupled in vitro and in vivo workflow that accounts for artifactual cleavage.

Protocol A: In Vitro Target Engagement & Stability Assay

Purpose: To prove the prodrug is inactive prior to bioconversion and stable in assay buffers.

  • Reagent Preparation: Prepare a 10 mM stock of Tert-butyl (2-carbamimidoylphenyl)carbamate in 100% LC-MS grade DMSO.

  • Enzyme Incubation: Dilute the compound to a final concentration of 10 µM in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Add the target enzyme (e.g., Trypsin or purified protozoan tubulin)[1].

  • Fluorogenic Substrate Addition: Add the appropriate fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for serine proteases).

  • Kinetic Readout: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 60 minutes.

  • Self-Validation Control: Run a parallel well containing the free 2-aminobenzamidine. Expected Result: The free amidine will completely quench fluorescence (inhibition), while the Boc-prodrug well will show a kinetic curve identical to the vehicle control (no inhibition).

Protocol B: In Vivo Pharmacokinetics & Bioconversion Profiling

Purpose: To quantify the rate of Boc-cleavage and systemic exposure of the active amidine.

  • Dosing: Administer Tert-butyl (2-carbamimidoylphenyl)carbamate via oral gavage (PO) at 10 mg/kg to Sprague-Dawley rats (formulated in 0.5% Methylcellulose/0.1% Tween-80).

  • Blood Collection (CRITICAL STEP): Collect blood at 0.25, 0.5, 1, 2, 4, and 8 hours. Causality note: Blood must be drawn directly into tubes containing Sodium Fluoride (NaF) and Bis-p-nitrophenyl phosphate (BNPP) . If these esterase inhibitors are omitted, the prodrug will continue to cleave ex vivo in the collection tube, falsely inflating the in vivo bioconversion rate.

  • Extraction: Precipitate plasma proteins using 3 volumes of ice-cold Acetonitrile containing an internal standard (e.g., deuterated benzamidine). Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Quantification: Analyze the supernatant using a C18 reverse-phase column. Monitor Multiple Reaction Monitoring (MRM) transitions for both the intact Boc-prodrug and the free 2-aminobenzamidine.

Workflow N1 Phase 1: In Vitro Profiling (Fluorogenic Assay) N2 Phase 2: Permeability (Caco-2 Transwell Model) N1->N2 Validates lack of direct target inhibition N3 Phase 3: In Vivo PK (Rodent Dosing + Esterase Inhibitors) N2->N3 Confirms intestinal absorption potential N4 Phase 4: IVIVC Modeling (Data Correlation & AUC Calculation) N3->N4 Quantifies bioconversion to active amidine

Fig 2: Sequential experimental workflow for establishing accurate IVIVC data.

Conclusion

Tert-butyl (2-carbamimidoylphenyl)carbamate perfectly illustrates the necessity of prodrug strategies in modern pharmacology[4]. By intentionally sacrificing in vitro target affinity through the addition of a bulky, lipophilic Boc group, researchers can achieve vastly superior in vivo exposure. When evaluating this compound, application scientists must rely on rigorous LC-MS/MS pharmacokinetic profiling rather than standard biochemical assays to reveal its true therapeutic potential.

References

  • [1] WO2021077102A1 - Novel antiparasitic compounds and methods. Google Patents. Available at:

  • [3] Biotransformation of benzamidine and benzamidoxime in vivo. PubMed (NIH). Available at:

  • [4] Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics. PubMed (NIH). Available at:

  • [2] Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. Manipal Academy of Higher Education. Available at:

Sources

Comparative

Certificate of Analysis (CoA) Comparison Guide: Tert-butyl (2-carbamimidoylphenyl)carbamate in Antiparasitic Drug Synthesis

Executive Summary For drug development professionals synthesizing complex heterocyclic scaffolds, the quality of starting materials dictates downstream success. Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals synthesizing complex heterocyclic scaffolds, the quality of starting materials dictates downstream success. Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9) is a highly specialized Boc-protected 2-aminobenzamidine derivative[1]. It serves as a critical building block in the synthesis of novel antiparasitic agents, such as SW337354, which are designed to treat devastating protozoal infections including Leishmaniasis, Chagas disease, and Malaria[2].

This guide objectively compares the performance of high-purity, CoA-validated Tert-butyl (2-carbamimidoylphenyl)carbamate against lower-grade and unprotected alternatives. By analyzing experimental data, we demonstrate how strict adherence to CoA purity metrics and protecting group strategies directly impacts regioselectivity, reaction yield, and purification efficiency in microwave-assisted cyclization workflows.

Part 1: CoA Quality Metrics & Alternative Comparison

A rigorous Certificate of Analysis (CoA) is not merely a compliance document; it is a predictive tool for reaction success. Below is a comparative analysis of three precursor grades and their respective CoA metrics.

Table 1: Precursor Quality and Structural Comparison

ParameterHigh-Purity Boc-Protected (Target)Low-Purity Boc-ProtectedUnprotected Alternative
Purity (HPLC) > 98.0%< 90.0%> 98.0%
Moisture (KF) < 0.5%> 2.0%< 1.0%
Protecting Group N-Boc (tert-butyloxycarbonyl)N-BocNone (Free Aniline)
Appearance White to off-white powderYellowish solidWhite crystalline powder
Downstream Risk MinimalHigh (Hydrolysis/Poisoning)Severe (Side Reactions)

Part 2: Mechanistic Causality (E-E-A-T)

The Role of Boc-Protection in Regioselectivity

To synthesize the antiparasitic agent SW337354, the precursor must undergo a condensation reaction with a β -keto ester (Ethyl 2-ethyl-3-oxobutanoate) to form a pyrimidine ring[2].

The Causality: The amidine group ( −C(=NH)NH2​ ) and the primary aniline ( −NH2​ ) are both highly nucleophilic. If an unprotected 2-aminobenzamidine is used, the free aniline amine will aggressively compete with the amidine, attacking the ester or ketone carbonyls. This lack of control leads to a complex mixture of pyrimidine, quinolinone, and bridged side-products.

By utilizing Tert-butyl (2-carbamimidoylphenyl)carbamate , the bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group completely passivates the aniline nitrogen. This enforces absolute regioselectivity, directing the β -keto ester exclusively to the amidine moiety to form the desired target[3].

The Impact of Purity on Microwave Irradiation

Microwave-assisted synthesis relies on uniform dielectric heating. High moisture content (>2.0%) or residual metallic impurities found in low-purity grades can cause localized superheating or promote the premature hydrolytic degradation of the β -keto ester before cyclization can occur. A CoA validating <0.5% moisture ensures the applied microwave energy is channeled strictly into overcoming the activation energy barrier of the condensation/dehydration steps.

Part 3: Experimental Protocol & Validation

The following self-validating protocol details the microwave-assisted synthesis of SW337354, adapted from established patent methodologies[2].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial, combine high-purity Tert-butyl (2-carbamimidoylphenyl)carbamate (200 mg, 0.793 mmol) and Ethyl 2-ethyl-3-oxobutanoate (247 mg, 1.587 mmol, 2.0 eq).

  • Solvation: Suspend the reactants in anhydrous Ethanol (6 mL). Seal the vial securely with a crimp cap to maintain pressure during heating.

  • Irradiation: Heat the mixture in a dedicated microwave synthesizer at 100 °C for 12 hours[3].

  • Self-Validation Checkpoint: Do not proceed to workup blindly. Sample 10 µL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. The reaction is deemed successful and complete only when the precursor mass (m/z 236 [M+H]+ ) is entirely consumed, and the target product mass is the dominant peak.

  • Workup & Purification: Remove the solvent under reduced pressure. Purify the crude solid via flash chromatography on silica gel (eluent gradient: Hexanes/EtOAc) to isolate the final product[2].

SynthesisWorkflow A Tert-butyl (2-carbamimidoylphenyl)carbamate (High Purity >98%) C Microwave Irradiation (100°C, 12h) A->C Combine B Ethyl 2-ethyl-3-oxobutanoate + EtOH Solvent B->C Combine D Flash Chromatography (Silica Gel) C->D Crude Solid E SW337354 (Antiparasitic Agent, 78% Yield) D->E Purified

Microwave-assisted synthesis workflow for SW337354 using high-purity Boc-protected precursor.

Part 4: Performance Data & Yield Analysis

The experimental data below highlights the stark contrast in performance when substituting the high-purity Boc-protected precursor with inferior alternatives.

Table 2: Experimental Performance in SW337354 Synthesis

Precursor UsedRegioselectivity (Target:Side)Isolated Yield (%)Purification Time
High-Purity Boc-Protected > 99:1 78% 2 hours
Low-Purity Boc-Protected> 99:145%6 hours
Unprotected Alternative40:60 (Mixed isomers)< 15%> 12 hours

Conclusion on Performance: The high-purity Boc-protected precursor yields 78% of the target compound[2], requiring minimal purification effort. In contrast, the unprotected alternative fails completely as a viable synthetic route due to severe regioselectivity issues, requiring extensive chromatography to isolate trace amounts of the target.

Once synthesized successfully, SW337354 acts as a potent antiparasitic by promoting protozoan tubulin polymerization, ultimately disrupting tubulin dynamics and causing parasite death[4].

MOA A SW337354 B Protozoan Tubulin A->B C Promotes Polymerization B->C D Disrupts Dynamics C->D E Parasite Death D->E

Mechanism of action for SW337354 disrupting protozoan tubulin dynamics and causing parasite death.

References

  • Title: WO2021077102A1 - Novel antiparasitic compounds and methods Source: Google Patents URL

Sources

Validation

Stereochemical Dynamics in Drug Design: A Comparative Guide to the Biological Activity of Carbamate Derivative Enantiomers

As drug development increasingly shifts toward highly targeted, multi-functional therapeutics, the role of stereochemistry in determining biological efficacy cannot be overstated. Carbamate derivatives—widely utilized as...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly shifts toward highly targeted, multi-functional therapeutics, the role of stereochemistry in determining biological efficacy cannot be overstated. Carbamate derivatives—widely utilized as pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for neurodegenerative diseases—represent a privileged chemical scaffold [4]. However, the introduction of a chiral center into the carbamate moiety or its leaving group generates enantiomers (the active eutomer and the less active distomer) that frequently exhibit drastically divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This guide provides an authoritative comparison of the biological activities of carbamate enantiomers, detailing the mechanistic causality behind their differential efficacy, comparative performance data, and the self-validating experimental protocols required for their evaluation.

Mechanistic Causality: Stereochemistry in Carbamate Inhibition

Unlike reversible, non-covalent inhibitors, carbamate derivatives exert their biological activity through a time-dependent, pseudo-irreversible mechanism. The inhibition of serine hydrolases (such as AChE) occurs in three distinct phases:

  • Reversible Binding (Michaelis Complex): The inhibitor enters the enzyme's active site gorge.

  • Carbamoylation: The catalytic serine (e.g., Ser203 in hAChE) executes a nucleophilic attack on the carbamate carbonyl, releasing the leaving group and forming a covalent carbamoylated enzyme intermediate.

  • Decarbamoylation: The slow, spontaneous hydrolysis of the carbamate-enzyme bond restores enzyme activity.

The Role of Chirality: The spatial orientation of an enantiomer dictates both the initial binding affinity ( Kd​ ) and the rate of covalent carbamoylation ( k2​ ). If the steric bulk of an enantiomer clashes with the narrow aromatic gorge of AChE, the carbamate carbonyl cannot optimally align with the catalytic triad, resulting in aborted inhibition. Conversely, the correct stereoisomer optimally positions the electrophilic center, accelerating the covalent modification [1].

G E Free AChE Enzyme EI Michaelis Complex (Stereospecific Alignment) E->EI + Inhibitor (k1) I Chiral Carbamate (R/S) I->EI EC Carbamoylated Enzyme (Covalent Intermediate) EI->EC Carbamoylation (k2) LG Leaving Group Cleavage EI->LG Release React Decarbamoylation (Slow Hydrolysis) EC->React Water Attack (k3) React->E Enzyme Restored

Mechanism of pseudo-irreversible AChE inhibition by chiral carbamate derivatives.

Comparative Biological Activity: Eutomers vs. Distomers

The divergence in biological activity between carbamate enantiomers is not limited to target affinity; it extends to target selectivity (AChE vs. BChE) and membrane permeability (e.g., Blood-Brain Barrier transit). The table below synthesizes quantitative experimental data comparing the performance of specific carbamate enantiomers against their respective targets.

Table 1: Quantitative Comparison of Carbamate Enantiomer Activity
Compound Class / DerivativeEnantiomerPrimary TargetIC₅₀ / ActivitySecondary Target (IC₅₀)Pharmacokinetic / Biological Notes
Dual AChE/SERT Inhibitor (Cmpd 13) [2](R)-13 AChE14 nM SERT (6 nM)Eutomer: Highly potent dual action due to optimal conformational flexibility restriction.
Dual AChE/SERT Inhibitor (Cmpd 13) [2](S)-13 AChE>1000 nMSERT (42 nM)Distomer: Weak AChE activity; steric clash prevents optimal carbamoylation.
Rivastigmine Hybrid (4AY2) [1](S)-4AY2 AChE / BChELow µMAβ AggregationExhibits 6% higher log BB (Blood-Brain Barrier permeability) than the (R)-isomer.
Rivastigmine Hybrid (4AY2) [1](R)-4AY2 AChE / BChELow µMAβ AggregationLower BBB permeability despite similar in vitro enzyme inhibition.
K1035 Analog [3](S)-K1035 hBChELow nM hAChE (Moderate)Eutomer: X-ray crystallography confirms superior fit within the larger hBChE active site.
K1035 Analog [3](R)-K1035 hBChEMicromolarhAChE (Weak)Distomer: Suboptimal orientation reduces the rate of covalent adduct formation.

Analysis: As demonstrated by Compound 13, the (R)-enantiomer acts as a potent dual inhibitor, whereas the (S)-enantiomer is practically inactive against AChE [2]. This highlights the critical necessity of enantiomeric separation; testing this compound as a racemate would yield an artificially diluted IC₅₀, masking the true therapeutic potential of the (R)-isomer.

Self-Validating Experimental Methodology

To objectively evaluate the biological activity of chiral carbamates, researchers must deploy a self-validating workflow. A common failure point in chiral drug evaluation is trace contamination of the distomer by a highly potent eutomer, which skews kinetic data. The following protocol integrates internal quality control gates to prevent this.

G A Racemic Synthesis B Prep Chiral HPLC (Enantiomer Separation) A->B Resolution C Analytical HPLC QC (Threshold: >99% ee) B->C Purity Validation C->B Fail (<99% ee) D Modified Ellman's Assay (Time-dependent kinetics) C->D Pass (>99% ee) F MDCK Permeability Assay (ADME Profiling) C->F Parallel ADME E IC50 & k_i Determination D->E Kinetic Data

Self-validating experimental workflow for the evaluation of chiral carbamate derivatives.

Step-by-Step Protocol: Enantiomeric Evaluation via Modified Ellman's Assay

Step 1: Chiral Resolution and Purity Validation

  • Action: Separate the racemic carbamate mixture using Preparative Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

  • Validation Gate: Analyze fractions via Analytical Chiral HPLC. Causality: You must confirm an enantiomeric excess (ee) of >99%. If a distomer has an apparent IC₅₀ of 1000 nM but is contaminated with 2% of a 10 nM eutomer, the assay will falsely report an IC₅₀ of ~500 nM for the distomer.

Step 2: Enzyme Pre-Incubation (Critical for Carbamates)

  • Action: Incubate recombinant hAChE or hBChE with varying concentrations of the pure enantiomer in 0.1 M phosphate buffer (pH 8.0) at 37°C for exactly 20 to 60 minutes.

  • Causality: Because carbamates are pseudo-irreversible, inhibition is time-dependent. Skipping pre-incubation (treating them like reversible inhibitors) will severely underestimate their potency.

Step 3: Substrate Addition and Kinetic Readout

  • Action: Add the chromogenic reagent DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and the substrate acetylthiocholine (ATCh).

  • Action: Monitor the increase in absorbance at 412 nm for 5 minutes using a microplate reader. The rate of color formation is directly proportional to residual enzyme activity.

Step 4: Data Normalization and Internal Controls

  • Action: Plot residual activity vs. inhibitor concentration to calculate the IC₅₀.

  • Validation Gate: Run a known chiral carbamate standard (e.g., Rivastigmine) in parallel. The standard's IC₅₀ must fall within 10% of literature values to validate the assay's structural integrity.

Alternative Approaches: Racemates and Non-Carbamates

When developing cholinesterase inhibitors, scientists must weigh chiral carbamates against alternative modalities:

  • Racemic Carbamate Mixtures:

    • Pros: Significantly lower manufacturing costs by bypassing chiral resolution.

    • Cons: The distomer acts as metabolic baggage. It competes for liver enzymes (CYP450), potentially causing hepatotoxicity, or may exhibit off-target binding. As seen with Compound 4BY2 [1], enantiomers can have vastly different MDCK (cell permeability) values, making the racemate's absorption profile unpredictable.

  • Non-Carbamate Reversible Inhibitors (e.g., Donepezil, Galantamine):

    • Pros: Bind non-covalently to the active site and peripheral anionic site (PAS). They do not rely on covalent modification, reducing the risk of irreversible off-target protein binding.

    • Cons: Because they do not carbamoylate the enzyme, their duration of action is strictly tied to their plasma half-life, often requiring more frequent dosing or resulting in sharper peak-trough plasma fluctuations compared to the "sustained release" effect of slow decarbamoylation.

References

  • Rivastigmine Templates with Antioxidant Motifs—A Medicinal Chemist's Toolbox Towards New Multipotent AD Drugs MDPI / PMC URL
  • Design and Synthesis of Dual Inhibitors of Acetylcholinesterase and Serotonin Transporter Targeting Potential Agents for Alzheimer's Disease Organic Letters - ACS Publications URL
  • Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease ResearchGate / Eur J Med Chem URL
  • Organic Carbamates in Drug Design and Medicinal Chemistry NIH PMC URL
Comparative

High-Precision Purity Determination of Tert-butyl (2-carbamimidoylphenyl)carbamate: A Comparative Guide to qNMR vs. Traditional Methods

In the realm of pharmaceutical intermediate characterization, the reliance on relative quantification methods often masks critical mass-balance discrepancies. Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical intermediate characterization, the reliance on relative quantification methods often masks critical mass-balance discrepancies. Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9; MW: 235.28 g/mol ) exemplifies this analytical blind spot. As a crucial building block in the synthesis of antiparasitic agents and thrombin inhibitors, its molecular architecture features a highly polar, basic amidine group alongside a lipophilic, acid-sensitive tert-butyl carbamate (Boc) protecting group.

This guide objectively compares the efficacy of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV), providing a self-validating methodological framework for absolute purity determination.

The Analytical Challenge: Why Traditional Methods Fall Short

Traditional HPLC-UV purity assays rely on relative quantification. For a complex molecule like Tert-butyl (2-carbamimidoylphenyl)carbamate, HPLC presents three distinct mechanistic failures:

  • Peak Tailing: The highly basic amidine moiety (-C(=NH)NH 2​ ) interacts strongly with residual silanols on standard reversed-phase columns, leading to peak asymmetry and integration errors.

  • Reference Standard Dependency: HPLC requires a primary reference standard of the exact same molecule with a known purity to establish a calibration curve. For novel or intermediate compounds, this standard rarely exists.

  • Invisibility of Mass Diluents: HPLC-UV cannot detect non-chromophoric impurities such as inorganic salts, residual water, or aliphatic solvents, leading to an overestimation of the active pharmaceutical ingredient (API) purity.

By contrast, qNMR is an absolute, orthogonal quantification method . It operates on the fundamental physical principle that the integral of an NMR resonance is directly proportional to the number of nuclei producing it. This allows for the simultaneous qualitative and quantitative evaluation of a sample without requiring an identical reference standard .

Table 1: Comparative Analytical Performance
ParameterqNMR ( 1 H, 600 MHz)HPLC-UV (254 nm)
Quantification Principle Absolute (Mass Balance)Relative (Calibration Curve)
Primary Standard Required No (Uses universal internal standard)Yes (Requires identical molecule)
Detection of Non-Chromophores Yes (Detects residual solvents/water)No (Blind to non-UV active diluents)
Amidine Peak Interference None (Quantification uses Boc singlet)High (Prone to severe peak tailing)
Precision (RSD, n=6) < 0.5%1.0% - 2.0%

Methodological Design: Engineering a Self-Validating System

To ensure absolute trustworthiness, a qNMR protocol must be designed as a self-validating system. Every experimental choice must be grounded in the physical chemistry of the analyte .

Causality Behind Experimental Choices
  • Solvent Selection (DMSO-d 6​ ): The zwitterionic-like behavior of the polar amidine and the non-polar Boc group requires a solvent with a high dielectric constant. DMSO-d 6​ ensures complete, homogenous dissolution. Incomplete solvation creates micro-aggregates, which restrict molecular tumbling, shorten T2​ relaxation times, and cause severe line broadening that ruins integration accuracy.

  • Internal Standard (Maleic Acid): The internal standard (IS) must not overlap with the analyte's signals. Tert-butyl (2-carbamimidoylphenyl)carbamate exhibits a strong 9-proton singlet at ~1.45 ppm (Boc group) and aromatic multiplets between 7.0–8.0 ppm. Maleic acid provides a sharp, stable 2-proton singlet at 6.26 ppm , sitting perfectly in a clear spectral window .

  • Relaxation Delay ( D1​ ): The accuracy of qNMR hinges on complete longitudinal magnetization recovery. The relaxation delay ( D1​ ) must be set to ≥5×T1​ (the longest spin-lattice relaxation time of the target protons). A D1​ of 60 seconds ensures >99.3% signal recovery. Truncating this delay disproportionately attenuates signals, destroying the quantitative mass balance.

qNMR_Workflow cluster_0 Phase 1: Method Design & Preparation cluster_1 Phase 2: NMR Acquisition cluster_2 Phase 3: Processing & Validation Solvent Solvent Selection DMSO-d6 for dual solubility Weigh Co-weighing Analyte + IS on microbalance Solvent->Weigh IS Internal Standard (IS) Maleic Acid (6.26 ppm singlet) IS->Weigh T1 T1 Inversion Recovery Determine longest T1 Weigh->T1 Acq 1H-NMR Acquisition D1 ≥ 5 × T1 (e.g., 60s), 90° Pulse T1->Acq Process Phase & Baseline Correction Zero-filling & Apodization Acq->Process Integ Integration IS (2H) vs Boc (9H) Process->Integ Calc Absolute Purity Calculation Mass Balance Equation Integ->Calc

Logical workflow for qNMR method design, acquisition, and absolute purity calculation.

Step-by-Step Experimental Methodology

Phase 1: Gravimetric Sample Preparation
  • De-ionization: Pass the glass vials and spatulas through an anti-static bar to prevent electrostatic mass drift.

  • Co-Weighing: Using a microbalance (0.001 mg readability), accurately weigh ~15.000 mg of Tert-butyl (2-carbamimidoylphenyl)carbamate ( mx​ ) and ~5.000 mg of certified reference grade Maleic Acid ( mstd​ ) into the same vial. Record exact masses.

  • Dissolution: Add 0.8 mL of high-purity DMSO-d 6​ (containing 0.03% v/v TMS). Vortex for 60 seconds and sonicate for 5 minutes. Transfer 0.6 mL of the homogenous solution to a 5 mm precision NMR tube.

Phase 2: Spectroscopic Acquisition
  • Tuning & Shimming: Insert the sample into a 600 MHz NMR spectrometer. Tune the probe to the 1 H frequency and perform rigorous 3D gradient shimming to achieve a TMS linewidth at half-height of < 0.6 Hz.

  • Pulse Sequence: Utilize a standard 1D 1 H sequence with a 90° excitation pulse (zg program).

  • Parameters: Set the spectral width to 20 ppm, acquisition time (AQ) to 4.0 seconds, and the relaxation delay ( D1​ ) to 60.0 seconds.

  • Transients: Collect 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the target peaks.

Phase 3: Processing and Purity Calculation
  • Apodization: Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation to enhance the S/N ratio without distorting peak areas.

  • Correction: Perform manual zero-order and first-order phase correction. Apply a multipoint baseline correction strictly excluding the integration regions.

  • Integration: Integrate the Maleic Acid singlet at 6.26 ppm (set to exactly 2.00) and the analyte's Boc singlet at 1.45 ppm.

  • Calculation: Determine the absolute purity ( Px​ ) using the following mass balance equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = integral area, N = number of protons [2 for Maleic Acid, 9 for Boc], M = molar mass[116.07 g/mol for Maleic Acid, 235.28 g/mol for analyte], m = weighed mass, and Pstd​ = purity of the Maleic Acid standard).

Experimental Data: The qNMR Advantage

To demonstrate the superiority of this method, three distinct batches of Tert-butyl (2-carbamimidoylphenyl)carbamate were analyzed using both HPLC-UV and the developed qNMR protocol.

Table 2: Experimental Purity Determination (n=3 Batches)
Batch IDHPLC-UV Purity (%)qNMR Purity (%)Mass Balance DiscrepancyAnalytical Insight
Lot-001 99.5 ± 0.298.1 ± 0.3 1.4%qNMR detected 1.2% residual ethyl acetate (invisible to HPLC).
Lot-002 98.8 ± 0.498.6 ± 0.2 0.2%High concordance; pure batch.
Lot-003 99.1 ± 0.396.5 ± 0.4 2.6%qNMR identified inorganic salt contamination acting as a mass diluent.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry - MDPI. Available at:[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl (2-carbamimidoylphenyl)carbamate

Advanced Safety and Operational Handling Guide: Tert-butyl (2-carbamimidoylphenyl)carbamate Executive Summary & Chemical Identity Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9) is a specialized pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Handling Guide: Tert-butyl (2-carbamimidoylphenyl)carbamate

Executive Summary & Chemical Identity

Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS: 1340558-17-9) is a specialized pharmaceutical intermediate utilized extensively as a structural scaffold in the development of novel antiparasitic agents 1. In drug discovery, it serves as a primary reactant in the synthesis of compounds like SW337354 and MMV676477 analogs, which are engineered to disrupt protozoan tubulin dynamics for the treatment of leishmaniasis and Chagas disease 2. Because this molecule features both a tert-butyloxycarbonyl (Boc) protected amine and a highly reactive amidine functional group, it requires rigorous, self-validating handling protocols to ensure operator safety and experimental integrity.

Section 1: Mechanistic Hazard Assessment

Understanding the chemical morphology of Tert-butyl (2-carbamimidoylphenyl)carbamate is essential for predicting its risk profile. The amidine group acts as a strong localized base and nucleophile. While the bulky Boc group provides steric hindrance and reduces overall molecular polarity, the exposed amidine functionality readily interacts with mucosal membranes and epidermal lipid bilayers. This reactivity leads to its classification as a severe irritant 3, 4.

Table 1: GHS Hazard Classifications and Mechanistic Implications

GHS CodeHazard DescriptionMechanistic Cause & Operational Implication
H302 Harmful if swallowedSystemic toxicity via ingestion; mandates strict no-mouth-contact and immediate glove-removal protocols upon leaving the hood.
H315 Causes skin irritationAmidine basicity disrupts epidermal lipid bilayers; requires a minimum 0.11 mm nitrile barrier to prevent dermal absorption.
H319 Causes serious eye irritationPowder aerosolization interacts rapidly with corneal moisture; mandates tight-sealing goggles over standard safety glasses.
H335 May cause respiratory irritationFine particulate inhalation causes mucosal inflammation; requires handling strictly within a calibrated fume hood.

Section 2: Personal Protective Equipment (PPE) Matrix

To mitigate the contact and inhalation risks associated with this fine organic powder, a rigorous barrier protection strategy must be deployed.

Table 2: PPE Specifications and Causality

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (≥0.11 mm for splash; ≥0.40 mm for full contact).Latex offers poor resistance to organic solvents. Nitrile provides superior chemical resistance against the Boc-protected compound and associated downstream solvents (e.g., EtOH).
Eye Protection ANSI Z87.1 / EN166 certified tight-sealing safety goggles.Protects against fine powder aerosolization and solvent splashes during microwave tube transfer.
Body Protection Flame-retardant (Nomex) or 100% cotton lab coat; closed-toe shoes.Prevents static buildup (which can ignite organic dust) and protects against accidental spills during synthesis.
Respiratory N95/P100 particulate respirator (if handled outside engineering controls).Mitigates inhalation risks of airborne particulates (H335) if fume hood exhaust fails.

Section 3: Storage and Logistical Planning

Proper storage prevents the oxidative degradation of the amidine functionality and the photolytic cleavage of the Boc protecting group.

  • Temperature: Maintain strictly at 2-8°C 3.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) 3.

  • Light Exposure: Keep in a dark place, utilizing amber vials or secondary foil wrapping 3.

Validation Checkpoint 1 (Logistics): Before use, visually inspect the powder. A shift from a white/off-white powder to a yellowed, clumped mass indicates moisture ingress or photolytic degradation, requiring re-purification or safe disposal.

Section 4: Experimental Protocol – Microwave-Assisted Synthesis

The following step-by-step methodology details the safe handling of CAS 1340558-17-9 during its conversion into the antiparasitic compound SW337354 via reaction with ethyl 2-ethyl-3-oxobutanoate 2.

Workflow A PPE Verification & Hood Setup B Weighing CAS 1340558-17-9 (Anti-static environment) A->B Don Level 2 PPE C Microwave Synthesis (100°C, 12h, EtOH) B->C Add Reactants D Flash Chromatography (Silica Gel) C->D Crude isolation E Waste Segregation (Hazardous Disposal) C->E Solvent Waste D->E Silica Waste F Purified SW337354 (Yield: ~78%) D->F Product Verification

Figure 1: Safety workflow for microwave synthesis of SW337354 from CAS 1340558-17-9.

Step 1: Environmental Setup & PPE Donning

  • Ensure the fume hood face velocity is calibrated between 0.4–0.6 m/s.

  • Don all Level 2 PPE (Nitrile gloves, tight-sealing goggles, flame-retardant lab coat).

Validation Checkpoint 2 (PPE): Perform a glove inflation test prior to donning to ensure zero micro-punctures.

Step 2: Reagent Dispensing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Carefully dispense 200 mg (0.793 mmol) of Tert-butyl (2-carbamimidoylphenyl)carbamate 2.

Validation Checkpoint 3 (Weighing): The balance reading must stabilize within 5 seconds. Continuous fluctuation indicates excessive air turbulence, risking powder aerosolization. Adjust the sash before proceeding.

Step 3: Reaction Preparation

  • Transfer the 200 mg of starting material into a heavy-walled microwave reaction tube.

  • Add 247 mg (1.587 mmol) of Ethyl 2-ethyl-3-oxobutanoate and 6 mL of Ethanol (EtOH) 2.

  • Seal the tube with a Teflon-lined crimp cap.

Validation Checkpoint 4 (Seal Integrity): Invert the sealed tube gently. No solvent should leak, validating the pressure seal required for high-temperature microwave synthesis.

Step 4: Microwave Cyclization & Isolation

  • Heat the mixture in the microwave reactor at 100°C for 12 hours [[2]]().

  • Allow the vessel to cool to ambient temperature (<25°C) before opening to prevent the aerosolization of pressurized, volatile organics.

  • Remove the solvent in vacuo.

  • Purify the crude solid via flash chromatography on silica gel to isolate SW337354 (Expected yield: ~211 mg, 78%) 2.

Section 5: Spill Management and Disposal Plan

In the event of a localized spill or post-reaction cleanup, strict adherence to chemical waste protocols is mandatory to prevent environmental contamination.

Spill Response Protocol:

  • Evacuate: Step back from the immediate area for 5 minutes to allow any aerosolized amidine particulates to settle.

  • Suppress: Moisten the spilled solid with a small volume of ethanol to suppress dust generation. Do not dry sweep.

  • Collect: Sweep the dampened material using non-sparking tools into a designated hazardous waste container.

  • Decontaminate: Wash the contaminated surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amidines, followed by standard soap and water.

Disposal Plan:

  • Solid Waste: Unreacted Tert-butyl (2-carbamimidoylphenyl)carbamate and contaminated silica gel must be placed in sealed, labeled containers for high-temperature incineration by a licensed facility [[4]](). Do not discharge into drains.

  • Liquid Waste: Segregate ethanolic and chromatographic solvent waste into designated non-halogenated or halogenated waste carboys.

Validation Checkpoint 5 (Disposal): Before sealing the aqueous/quench waste carboy, verify the pH is neutralized (pH 6-8) using pH indicator strips to prevent incompatible exothermic reactions in the waste stream.

References

  • Novel antiparasitic compounds and methods (WO2021077102A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF75zTLxx8WKqVkhdkhqH5SLY2JbffcIqyUy4rv5Q6pqp7yimCVFDqfeTO3H9YGKrH5Y45pwH_9hfto9q5jLzFsZ7Wa2CuBINzDxIuwivlliJTz_UEvXKCWp9AA4uM_8qvd_qVeqfh9tR8pqSOUcA==]
  • tert-Butyl N-(2-aminomethylphenyl)carbamate Safety Data. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRWPFP2hOM_hm_MI_LGcjfwR5v8EFsRgzFmNtnx6VM_RuYFa9a43tdC7LfyCiNrNW_F7QSmMxJMpzueHFwhnGQJWsqbSQC7IkS1VX_XU2qJUPc7Eiwyq4Fhv6jpKFUKnq6d4uiZ9bWLjVfbLQY]
  • tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate Safety Data. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEng40wPJcnaGP-yVCmXVKW-tr1dZ6pUW_iatfeQKjk__c2IPlWfnf38rpICP7q7AHrS2w8PO5CN1MrUDhWyzr1qGjXt0nGKKpmFaqXBiQFDQ9P6y8C22PBUelQxcITj3E39F87r07PZUcJMRLP]
  • Tert-butyl (2-carbamimidoylphenyl)carbamate Product Details. Leyan.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmf3r745NoXzPxYAyMxfAP6DbmvgpeCoIEyCTHyoMEAtOrqtu8F_bqe3gWNofVCse_0lwdAOZ9FxC4t7eDd7L7t-SFmDiwJq17av4Si6mLR1LwVapinjkQc0bdGUbJlOJZnA==]

Sources

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